molecular formula C16H29N7O6 B12417140 Azido-PEG1-Val-Cit-OH

Azido-PEG1-Val-Cit-OH

Número de catálogo: B12417140
Peso molecular: 415.45 g/mol
Clave InChI: OISSTCBEWJVATK-AMGKYWFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG1-Val-Cit-OH is a useful research compound. Its molecular formula is C16H29N7O6 and its molecular weight is 415.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H29N7O6

Peso molecular

415.45 g/mol

Nombre IUPAC

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1

Clave InChI

OISSTCBEWJVATK-AMGKYWFPSA-N

SMILES isomérico

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

SMILES canónico

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

what is the structure of Azido-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Azido-PEG1-Val-Cit-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of this compound, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding the specific arrangement of its constituent parts is crucial for its application in targeted drug delivery.

Molecular Structure Overview

This compound is a multi-component molecule designed with specific functionalities at each end and a cleavable peptide unit in the middle. It is comprised of four primary components: an azido (B1232118) group for bio-orthogonal conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a dipeptide composed of valine and citrulline that is selectively cleaved by lysosomal enzymes. The molecule is terminated with a carboxylic acid group.

The systematic connectivity of these units is as follows: The azido group is linked to a PEG1 spacer. This spacer is then connected to the N-terminus of a valine residue through an amide bond. The valine, in turn, is linked to a citrulline residue via a peptide bond. The C-terminus of the citrulline is a free carboxylic acid.

Component Breakdown

Azido Group (N₃)

The terminal azido group is a key functional moiety for "click chemistry." This allows for the covalent attachment of the linker to a payload molecule that has been modified with an alkyne group, forming a stable triazole ring. This bio-orthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

PEG1 Linker (-O-CH₂-CH₂-)

The single polyethylene glycol (PEG) unit, denoted as PEG1, serves as a hydrophilic spacer. The inclusion of this PEG unit can improve the aqueous solubility of the entire ADC construct and can also provide steric hindrance, which may prevent aggregation and non-specific binding.

Valine-Citrulline (Val-Cit) Dipeptide

The Val-Cit dipeptide is a crucial element for the conditional release of the cytotoxic payload. This specific dipeptide sequence is designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B cleaves the peptide bond between the valine and citrulline residues. This cleavage event initiates the release of the conjugated drug.[1]

Carboxylic Acid (-OH)

The terminal hydroxyl group is part of the carboxylic acid at the C-terminus of the citrulline residue.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular FormulaC₁₆H₂₉N₇O₆
Molecular Weight415.44 g/mol
Purity (Typical)>95%
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and DMF

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of its functional components.

Chemical structure of this compound.

Experimental Protocols

This document focuses on the chemical structure of this compound. Detailed experimental protocols for the synthesis of this molecule are typically proprietary to the commercial suppliers. For methodologies regarding the use of this linker in ADC development, researchers should refer to relevant scientific literature on ADC conjugation and payload release assays.

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in the field of targeted cancer therapy. Its application as a cleavable linker in ADCs allows for the specific delivery of potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and improving the therapeutic index of the drug. The presence of the azido group provides a versatile handle for the attachment of a wide range of payloads through click chemistry, offering flexibility in the design and synthesis of novel ADCs.

References

The Gatekeeper of Cellular Entry: An In-depth Technical Guide to the Val-Cit Linker's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable balance of stability in systemic circulation and susceptibility to cleavage within the target cell has established it as a critical component in the targeted delivery of potent cytotoxic agents. This technical guide provides a comprehensive examination of the Val-Cit linker's mechanism of action, supported by quantitative data and detailed experimental protocols to inform and guide researchers in the field of targeted therapeutics.

Core Mechanism: A Tale of Two Environments

The efficacy of the Val-Cit linker hinges on its differential stability in two distinct biological environments: the bloodstream and the intracellular lysosome.[1] An ideal ADC linker must remain intact while in circulation to prevent the premature release of its cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window.[1][2] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to liberate the potent cytotoxic drug.[1][2]

The Val-Cit dipeptide is exquisitely designed to meet these opposing requirements. It exhibits high stability in the neutral pH of the bloodstream but is readily recognized and cleaved by specific proteases that are highly active in the acidic environment of the lysosome, most notably Cathepsin B.[1][2][3]

The Journey of a Val-Cit Linked ADC: From Circulation to Cellular Demise

The mechanism of action of a Val-Cit linked ADC can be delineated into a series of sequential steps, beginning with systemic administration and culminating in the targeted destruction of a cancer cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_binding 1. Binding & Internalization cluster_trafficking 2. Intracellular Trafficking cluster_cleavage 3. Linker Cleavage & Payload Release cluster_action 4. Cytotoxic Action ADC_circ ADC in Circulation (Linker Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Targets Cancer Cell Antigen Target Antigen Endosome Endosome Formation (Receptor-Mediated Endocytosis) ADC_bound->Endosome Lysosome Lysosome (pH 4.5-5.5) (High Cathepsin B activity) Endosome->Lysosome Trafficking CathepsinB Cathepsin B Cleavage Val-Cit Linker Cleavage CathepsinB->Cleavage Enzymatic Action PABC_spacer Self-Immolative Spacer (PABC) Degradation Cleavage->PABC_spacer Payload_release Active Payload Release PABC_spacer->Payload_release Payload_action Payload Induces Cell Death (Apoptosis) Payload_release->Payload_action Linker_Cleavage cluster_linker Val-Cit-PABC Linker cluster_release Payload Release Cascade Val Valine Cit Citrulline Val->Cit PABC PABC Spacer Cit->PABC Self_Immolation 1,6-Elimination of PABC Drug Cytotoxic Drug PABC->Drug CathepsinB Cathepsin B (Active Site) CathepsinB->Cit Cleavage Site Released_Drug Active Drug Self_Immolation->Released_Drug Triggers Byproducts CO2 + Aromatic Remnant Self_Immolation->Byproducts Triggers CathepsinB_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Activate_Enzyme Activate Cathepsin B (Assay Buffer, 37°C) Mix Mix Activated Enzyme and ADC Solution Activate_Enzyme->Mix Prepare_ADC Prepare ADC Solution (Assay Buffer) Prepare_ADC->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction (Stop Solution) Sample->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Released Payload HPLC->Quantify Plasma_Stability_Workflow cluster_incubation 1. Incubation cluster_sampling 2. Sampling cluster_analysis 3. Analysis Prepare_Sample Dilute ADC in Plasma Incubate Incubate at 37°C Prepare_Sample->Incubate Collect_Aliquots Collect Aliquots at Various Time Points Incubate->Collect_Aliquots Store_Samples Freeze at -80°C Collect_Aliquots->Store_Samples Quantification Quantify ADC and Payload (ELISA or LC-MS) Store_Samples->Quantification Determine_Stability Determine Rate of Drug Deconjugation Quantification->Determine_Stability

References

role of the PEG1 spacer in ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG1 Spacer in ADC Linkers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1] Polyethylene glycol (PEG) has been widely incorporated into linker designs to enhance the physicochemical properties of ADCs, primarily by increasing hydrophilicity to counteract the hydrophobicity of many cytotoxic payloads.[2][3] While longer PEG chains (e.g., PEG4, PEG8, PEG12) are commonly used, the role of the shortest possible PEG spacer, a single ethylene (B1197577) glycol unit (PEG1), is a subject of increasing interest for fine-tuning ADC properties. This guide provides a detailed examination of the , summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Core Function of the PEG1 Spacer

The primary role of incorporating a PEG spacer, even one as short as a single ethylene glycol unit, is to modulate the hydrophilicity and steric environment of the linker-payload complex.[4] While longer PEG chains provide more significant increases in solubility and hydrodynamic radius, the PEG1 spacer can still have a notable impact on ADC characteristics.

Impact on Physicochemical Properties

A PEG1 spacer can subtly increase the hydrophilicity of the linker-payload, which can be crucial for preventing aggregation, especially when working with highly hydrophobic payloads.[5] This modest increase in solubility can also be beneficial during the conjugation process, potentially leading to more efficient and reproducible manufacturing of ADCs.[3]

Influence on Pharmacokinetics and Stability

The length of the PEG spacer is a critical determinant of an ADC's pharmacokinetic profile. Generally, increasing PEG length leads to slower clearance and longer plasma half-life.[5][6] However, even a short PEG1 spacer can influence stability. In one study, an ADC with a PEG1 spacer showed less premature payload release in plasma compared to a PEG4 spacer, suggesting that shorter PEG chains can enhance stability in certain contexts.[7] This highlights the nuanced role of PEG length and the importance of empirical testing for each specific ADC.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing ADCs with varying PEG linker lengths. It is important to note that direct comparisons are challenging due to differences in antibodies, payloads, and experimental models across studies.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

ADC ConstructCell LineIC50 (ng/mL)Reference
Affibody-PEG4-MMAENCI-N871.5[8]
Affibody-PEG10k-MMAENCI-N8722[8]
Trastuzumab-PEG8-MMAESK-BR-3~10[6]
Trastuzumab-PEG12-MMAESK-BR-3~15[6]
Trastuzumab-PEG24-MMAESK-BR-3~20[6]

Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK)

ADC ConstructAnimal ModelClearance (mL/day/kg)Half-life (h)Reference
Trastuzumab-mDPR-MMAERat~15~100[9]
Trastuzumab-mDPR-PEG4-MMAERat~10~150[9]
Trastuzumab-mDPR-PEG8-MMAERat~5~200[9]
Trastuzumab-mDPR-PEG12-MMAERat~5~200[9]
Affibody-PEG4-MMAEMouse-1.2[8]
Affibody-PEG10k-MMAEMouse-13.5[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs with different linkers.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method for DAR determination.[10]

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[10]

  • Chromatography:

    • Column: TSKgel Butyl-NPR or similar.

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.[10]

    • Gradient: A linear gradient from 0% to 100% B.[10]

    • Detection: UV at 280 nm.[10]

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated as the weighted average of the peak areas.[]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Method: A common method is the MTT assay, which measures cell viability.[12][13]

  • Procedure:

    • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.[6]

    • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells.[14]

    • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[14]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[6]

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression.[14]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring payload release over time.

  • Method: LC-MS is used to quantify the amount of intact ADC or released payload.[16][17]

  • Procedure:

    • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[18]

    • Sample Preparation: At each time point, capture the ADC from the plasma using protein A magnetic beads.[18]

    • Analysis of Intact ADC: Elute the ADC from the beads and analyze by LC-MS to determine the change in DAR over time.[19]

    • Analysis of Released Payload: Alternatively, extract the released payload from the plasma supernatant and quantify it using LC-MS/MS.[20]

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC.[21]

Visualizations of Key Pathways and Workflows

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Death Cell Death (Apoptosis) Target->Death 6. Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start ADC Candidate (with PEG1 linker) dar DAR Determination (HIC, LC-MS) start->dar stability Plasma Stability (LC-MS) start->stability cytotoxicity Cytotoxicity Assay (MTT, etc.) start->cytotoxicity pk Pharmacokinetic (PK) Study stability->pk cytotoxicity->pk efficacy Tumor Xenograft Efficacy Study pk->efficacy toxicology Toxicology Assessment efficacy->toxicology decision Lead Candidate Selection toxicology->decision

Caption: Preclinical evaluation workflow for an ADC candidate.

Conclusion

The linker is a pivotal component in the design of effective and safe ADCs. While longer PEG chains are often employed to significantly alter ADC properties, the inclusion of a short PEG1 spacer can be a valuable strategy for fine-tuning hydrophilicity and stability. The available data, though limited specifically for PEG1, suggests that even a single ethylene glycol unit can impact payload release and overall ADC performance. Therefore, a systematic evaluation of a series of short PEG linkers, including PEG1, is warranted during the lead optimization phase of ADC development to identify the ideal linker for a given antibody-payload combination. This empirical approach will enable the rational design of next-generation ADCs with an optimized therapeutic window.

References

The Azido Group: A Lynchpin in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way scientists interrogate biological systems. At the heart of this revolution lies the azido (B1232118) group, a small, stable, and bio-inert functional group that has become an indispensable tool for site-specific modification of biomolecules. Its ability to participate in highly selective and efficient ligation reactions, without interfering with native biological processes, has propelled advancements in drug development, proteomics, and our fundamental understanding of cellular signaling. This technical guide provides a comprehensive overview of the function of the azido group in bioconjugation, with a focus on the core chemistries, experimental protocols, and applications relevant to researchers and drug development professionals.

Core Principles of Azide-Based Bioconjugation

The utility of the azido group (–N₃) in bioconjugation stems from its unique chemical properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group. Furthermore, it is small and does not typically perturb the structure or function of the biomolecule to which it is attached. The azide's reactivity is "unmasked" through specific, highly efficient chemical reactions with a partner functional group, enabling the precise covalent labeling of proteins, glycans, nucleic acids, and lipids.

Three primary bioorthogonal reactions have been developed to exploit the reactivity of the azido group:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and versatile "click" reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide, ideal for live-cell imaging and in vivo applications.

  • Staudinger Ligation: A metal-free reaction between an azide and a phosphine (B1218219) to form a stable amide bond.

Quantitative Comparison of Azide-Based Bioconjugation Chemistries

The choice of bioconjugation strategy depends on the specific application, balancing the need for rapid kinetics, high yield, and biocompatibility. The following tables summarize key quantitative data for the three major azide-based ligation methods.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Biocompatibility Key Advantage Key Disadvantage
CuAAC Azide + Terminal Alkyne~1 - 100[1]Low for live cells due to copper toxicity[1]Extremely high reaction rate and efficiency[1]Copper catalyst toxicity[1]
SPAAC Azide + Strained Alkyne~0.1 - 1 (for common cyclooctynes)[1]High; ideal for live cells and in vivo applications[1]Excellent biocompatibility with fast kinetics[1]Bulky cyclooctyne may cause steric hindrance
Staudinger Ligation Azide + Phosphine~0.001[1]High; suitable for live cells[1]Forms a native amide bond (traceless version)[1][2]Slow kinetics; phosphines prone to oxidation[1]

Table 1: General comparison of key features of CuAAC, SPAAC, and Staudinger ligation.

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
DIBOBenzyl (B1604629) Azide~0.3 - 0.7[1]
DBCOBenzyl Azide~0.6 - 1.0[1]
BCNBenzyl Azide~0.06 - 0.1[1]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³[3]
[9+1]CPPBenzyl Azide2.2 x 10⁻³[3]
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴[3]

Table 2: Comparison of second-order rate constants for various cyclooctynes in SPAAC reactions with benzyl azide. Note that reaction rates can vary depending on the solvent and temperature.

Phosphine Reagent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
(Diphenylphosphino)methanethiol7.7 x 10⁻³[4][5][6]

Table 3: Second-order rate constant for the traceless Staudinger ligation.

Reaction Mechanisms and Workflows

Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these powerful techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a copper(I)-acetylide intermediate, which then reacts with the azide to form a stable 1,4-disubstituted 1,2,3-triazole.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1-N3 Azide Intermediate Intermediate R1-N3->Intermediate + Cu(I)-Acetylide R2-C≡CH Terminal Alkyne Cu(I)-Acetylide Cu(I)-Acetylide R2-C≡CH->Cu(I)-Acetylide + Cu(I) Cu(I) Cu(I) Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole Cycloaddition Cu(I)-Acetylide->Intermediate

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A typical workflow for labeling a protein with a fluorescent dye using CuAAC involves introducing an alkyne or azide handle into the protein, followed by the click reaction with the corresponding dye derivative.

CuAAC_Workflow Start Protein with Azide Handle Mix Mix Protein and Dye Start->Mix AlkyneDye Alkyne-Dye AlkyneDye->Mix AddCatalyst Add Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Mix->AddCatalyst Incubate Incubate AddCatalyst->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify LabeledProtein Fluorescently Labeled Protein Purify->LabeledProtein Analyze Analyze (e.g., SDS-PAGE, MS) LabeledProtein->Analyze

Experimental workflow for protein labeling via CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free reaction driven by the high ring strain of cyclooctynes. This makes it ideal for applications in living systems where the toxicity of copper is a concern.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product R1-N3 Azide Triazole 1,2,3-Triazole R1-N3->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole [3+2] Cycloaddition

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The workflow for SPAAC is simpler than CuAAC as it does not require a catalyst. This is particularly advantageous for live-cell imaging.

SPAAC_Workflow Start Live Cells with Azide-Labeled Biomolecules AddProbe Add Probe to Cells Start->AddProbe CyclooctyneProbe Cyclooctyne-Probe (e.g., DBCO-Fluorophore) CyclooctyneProbe->AddProbe Incubate Incubate AddProbe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Image Image Cells (e.g., Fluorescence Microscopy) Wash->Image

Workflow for live-cell imaging using SPAAC.
Staudinger Ligation

The Staudinger ligation involves the reaction of an azide with a triarylphosphine, which contains an ortho ester group. This leads to the formation of an aza-ylide intermediate that rearranges to form a stable amide bond.

Staudinger_Mechanism cluster_reactants Reactants cluster_product Products R1-N3 Azide Aza-ylide Aza-ylide R1-N3->Aza-ylide Phosphine Triarylphosphine with Ester Trap Phosphine->Aza-ylide Formation Amide Amide Bond PhosphineOxide Phosphine Oxide Aza-ylide->Amide Intramolecular Rearrangement Aza-ylide->PhosphineOxide Hydrolysis

Mechanism of the Staudinger Ligation.

Detailed Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of a protein containing an azide or alkyne functionality with a corresponding alkyne or azide-modified fluorescent dye.

Materials:

  • Azide or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne or azide-functionalized fluorescent dye (10 mM stock in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water).

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • In a microcentrifuge tube, combine the azide or alkyne-modified protein (final concentration 10-50 µM) and the corresponding alkyne or azide-dye (2-10 fold molar excess).

  • In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.[5]

  • Add the catalyst premix to the protein-dye mixture to a final copper concentration of 50-250 µM.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled protein from excess reagents using a size-exclusion chromatography column.

  • Analyze the purified conjugate by SDS-PAGE with fluorescence scanning and mass spectrometry to confirm labeling and determine the degree of labeling.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the metabolic labeling of cellular glycans with an azido sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Materials:

  • Mammalian cells in culture.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO).

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) (1 mM stock in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Wash the cells twice with PBS to remove unincorporated azido sugar.

  • Add the cyclooctyne-fluorophore conjugate to the cells at a final concentration of 10-50 µM in fresh culture medium.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol for Staudinger Ligation for Surface Functionalization

This protocol describes the immobilization of an azide-containing biomolecule onto a phosphine-functionalized surface.

Materials:

  • Phosphine-functionalized glass slide.

  • Azide-containing biomolecule (e.g., peptide, oligonucleotide) in PBS, pH 7.4.

  • Washing buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

  • Prepare a solution of the azide-containing biomolecule in PBS at a concentration of 10-100 µM.

  • Incubate the phosphine-functionalized glass slide with the biomolecule solution for 2-12 hours at room temperature in a humidified chamber.

  • Wash the slide extensively with the washing buffer to remove non-covalently bound biomolecules.

  • Block any remaining reactive sites on the surface by incubating the slide with the blocking buffer for 1 hour at room temperature.

  • Wash the slide again with the washing buffer and then with deionized water.

  • The surface is now functionalized with the biomolecule and can be used for downstream applications such as immunoassays or microarray analysis.

Applications in Research and Drug Development

The versatility of azide-based bioconjugation has led to its widespread adoption in numerous areas of research and drug development.

Drug Development and Antibody-Drug Conjugates (ADCs)

In drug development, azide-alkyne cycloaddition is a powerful tool for creating antibody-drug conjugates (ADCs).[7][8] This technology allows for the site-specific attachment of potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity. The workflow for ADC development often involves the introduction of an azide or alkyne handle into the antibody, followed by conjugation to a drug molecule carrying the complementary functionality.

ADC_Workflow Start Monoclonal Antibody ModifyAb Introduce Azide/Alkyne Handle into Antibody Start->ModifyAb ModifiedAb Modified Antibody ModifyAb->ModifiedAb Conjugation Azide-Alkyne Cycloaddition (CuAAC or SPAAC) ModifiedAb->Conjugation Drug Cytotoxic Drug with Complementary Handle Drug->Conjugation Purification Purify ADC Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Analysis Characterize ADC (DAR, Purity, Potency) ADC->Analysis

Workflow for the development of an Antibody-Drug Conjugate (ADC).
Proteomics and Activity-Based Protein Profiling (ABPP)

In proteomics, azide-based probes are used for activity-based protein profiling (ABPP). This technique allows for the identification and characterization of active enzymes within complex biological samples.[9] A typical ABPP workflow involves labeling the proteome with an alkyne-containing probe that covalently modifies the active site of a specific class of enzymes. The labeled proteins are then conjugated to an azide-biotin tag via CuAAC, allowing for their enrichment and subsequent identification by mass spectrometry.

ABPP_Workflow Start Cell Lysate or Live Cells AddProbe Incubate with Alkyne-Probe Start->AddProbe LabeledProteome Alkyne-Labeled Proteome AddProbe->LabeledProteome Lysis Cell Lysis (if applicable) LabeledProteome->Lysis ClickReaction CuAAC with Azide-Biotin Tag Lysis->ClickReaction Enrichment Streptavidin Affinity Purification ClickReaction->Enrichment Digestion On-Bead Digestion Enrichment->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Identification Identification of Active Enzymes Analysis->Identification

Workflow for Activity-Based Protein Profiling (ABPP).
Visualizing Cellular Signaling Pathways

Metabolic labeling with azido sugars, followed by bioorthogonal ligation, is a powerful strategy for visualizing and studying the role of glycosylation in cellular signaling. For example, the dynamics of cell surface sialylation, a key post-translational modification involved in cell-cell recognition and signaling, can be monitored by feeding cells with an azido-sialic acid precursor and subsequent labeling with a fluorescent probe via SPAAC.

Signaling_Pathway cluster_cell Cell Metabolism Metabolic Incorporation of Azido-Sugar Glycoprotein Azide-Labeled Glycoprotein on Cell Surface Metabolism->Glycoprotein Signaling Altered Cell Signaling Glycoprotein->Signaling Visualization Fluorescence Microscopy Glycoprotein->Visualization SPAAC Labeling AzidoSugar Azido-Sugar Precursor AzidoSugar->Metabolism FluorescentProbe Cyclooctyne- Fluorophore FluorescentProbe->Visualization

Visualizing Glycosylation in a Signaling Pathway.

Conclusion

The azido group has firmly established itself as a cornerstone of modern bioconjugation. The development of a suite of bioorthogonal reactions, including the highly efficient CuAAC, the biocompatible SPAAC, and the amide-bond forming Staudinger ligation, provides researchers with a versatile toolkit for the precise and stable modification of biomolecules. These technologies are not only advancing our understanding of fundamental biological processes but are also driving the development of next-generation therapeutics and diagnostics. As research continues to refine these chemistries and develop new bioorthogonal pairs, the scope of applications for azide-based bioconjugation is set to expand even further, promising exciting new discoveries in the years to come.

References

An In-depth Technical Guide to the Chemical Properties of Azido-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Azido-PEG1-Val-Cit-OH, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates a terminal azide (B81097) group for bioorthogonal click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a dipeptide sequence of valine-citrulline (Val-Cit) that is selectively cleaved by the lysosomal enzyme cathepsin B. This guide details the physicochemical properties, synthesis, characterization, and application of this linker, supported by experimental protocols and visual diagrams to facilitate its effective use in research and drug development.

Core Chemical Properties

This compound is a precisely designed molecule that bridges a biomolecule, such as an antibody, to a therapeutic payload. Its structure is optimized for stability in systemic circulation and specific cleavage within the target cell's lysosomal compartment.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While specific experimental data for solubility and stability are not extensively published, general characteristics can be inferred from the properties of its constituent parts and related molecules.

PropertyValueSource/Comment
Molecular Formula C₁₆H₂₉N₇O₆[][2]
Molecular Weight 415.45 g/mol [][2]
Appearance White to off-white solidTypical for purified peptides.
Purity >96% (typically >98%)As specified by commercial suppliers.[]
Solubility Soluble in Water, DMSO, DMFInferred from similar PEGylated molecules.[3] Quantitative data (e.g., mg/mL) is not readily available and should be determined empirically.
Storage Store at -20°C, sealed and protected from moisture and light.Recommended for long-term stability of azide-containing peptides.[4]
Stability

The stability of this compound is a critical factor in its application, particularly in the context of ADCs which must remain intact in the bloodstream to prevent premature drug release.

  • pH Stability: The Val-Cit linker is designed to be stable at the physiological pH of blood (pH 7.4) but is susceptible to cleavage in the acidic environment of lysosomes (pH 4.5-5.0), where cathepsin B is optimally active.[][5] The amide bonds of the peptide backbone are generally stable under physiological conditions.

  • Thermal Stability: Organic azides are energetic molecules and can be sensitive to heat.[6][7] While the overall molecule is relatively stable, exposure to high temperatures should be avoided.[8] It is recommended to handle the compound with non-metal spatulas and avoid concentrating solutions to dryness under high heat.

  • Chemical Stability: The azide group is a robust functional group for click chemistry but can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines. This should be considered when planning multi-step conjugation strategies.

Reactivity

The reactivity of this compound is defined by its two key functional groups: the terminal azide and the Val-Cit dipeptide.

  • Azide Group (Click Chemistry): The azide moiety allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN). This bioorthogonal reaction, known as "click chemistry," can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[2][9]

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that is highly biocompatible. The reaction rates are influenced by the specific cyclooctyne used, the solvent, and the temperature. The presence of a PEG linker can increase the reaction rate.[10][11] Typical second-order rate constants for SPAAC reactions are in the range of 0.1 to 1 M⁻¹s⁻¹.[10][11]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is generally faster than SPAAC but requires a copper catalyst, which can be toxic to cells. Careful selection of ligands and reaction conditions is necessary to minimize cytotoxicity.[9][12]

  • Val-Cit Dipeptide (Enzymatic Cleavage): The Val-Cit dipeptide is a well-established substrate for the lysosomal cysteine protease, cathepsin B.[13][14] This enzyme is often overexpressed in tumor cells.[13] Upon internalization of the ADC into the lysosome, cathepsin B cleaves the peptide bond between citrulline and the adjacent part of the linker (often a PABC self-immolative spacer), leading to the release of the cytotoxic payload.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and functional assessment of this compound and its conjugates.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Materials:

  • Rink amide resin

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • Azido-PEG1-acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Preparation: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Citrulline):

    • Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and add it to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and add the mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Azido-PEG1-acid Coupling:

    • Activate Azido-PEG1-acid with HBTU/HOBt and DIPEA in DMF.

    • Add the activated acid to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.

Purification by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like this compound.

System:

  • HPLC or UPLC system with a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/ACN).

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized linker.

System:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified linker in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • Analysis: Infuse the sample directly or via LC-MS into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts (e.g., [M+Na]⁺). The experimentally determined mass should match the theoretical mass of the compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure of the linker.

System:

  • NMR spectrometer (400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the linker in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integrations, and coupling patterns of the protons to confirm the presence of the valine, citrulline, and PEG moieties.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay measures the release of a payload from a conjugate in the presence of cathepsin B.

Materials:

  • ADC or a model conjugate of the linker with a payload.

  • Recombinant human cathepsin B.

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.

  • Quenching solution: Acetonitrile with an internal standard.

Protocol:

  • Reaction Setup:

    • Prepare the assay buffer and pre-warm to 37°C.

    • Add the ADC to the reaction buffer to a final concentration of approximately 100 µg/mL.

  • Initiate Reaction: Start the reaction by adding activated cathepsin B (e.g., 1 µM final concentration).

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the intact ADC peak and the appearance of the released payload peak over time.

  • Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Signaling Pathways and Experimental Workflows

ADC Internalization and Payload Release Pathway

The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Linker Intact) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Effect Cell Death (Apoptosis) Payload->Effect 5. Therapeutic Effect

Mechanism of ADC action with a cleavable Val-Cit linker.
Experimental Workflow for ADC Synthesis

The diagram below outlines a typical workflow for the synthesis of an antibody-drug conjugate using this compound and click chemistry.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation ADC Synthesis & Purification Linker This compound ActivatedPayload Activated Payload-Linker (e.g., with DBCO) Linker->ActivatedPayload Conjugation Payload Cytotoxic Payload with -OH or -NH2 Payload->ActivatedPayload Conjugation Click Chemistry Reaction (SPAAC) ActivatedPayload->Conjugation Antibody Monoclonal Antibody (mAb) ModifiedAb mAb with Azide Handle (via unnatural amino acid or chemical modification) Antibody->ModifiedAb Modification ModifiedAb->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification FinalADC Purified Antibody-Drug Conjugate (ADC) Purification->FinalADC

Workflow for ADC synthesis via click chemistry.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation and drug delivery. Its well-defined chemical properties, including a bioorthogonal azide handle, a hydrophilic PEG spacer, and a protease-cleavable dipeptide linker, allow for the precise construction of sophisticated therapeutic agents like ADCs. Understanding its stability, reactivity, and the experimental protocols for its use is essential for researchers and scientists aiming to develop next-generation targeted therapies. While some specific quantitative data may require empirical determination, the information and protocols provided in this guide offer a solid foundation for the successful application of this important chemical entity.

References

An In-Depth Technical Guide to the Solubility and Stability of Azido-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG1-Val-Cit-OH, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core physicochemical properties, experimental protocols for assessment, and key biological pathways associated with this molecule.

Introduction to this compound

This compound is a bifunctional linker containing an azide (B81097) group for click chemistry conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a dipeptide (Valine-Citrulline) sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B.[1] This targeted cleavage mechanism is fundamental to the site-specific release of cytotoxic payloads within tumor cells, a cornerstone of modern ADC design.

Physicochemical Properties

The solubility and stability of this compound are critical parameters that influence its handling, conjugation efficiency, and the overall performance of the resulting ADC.

Solubility

The solubility of peptide-based linkers can be challenging to predict and is influenced by factors such as amino acid composition, peptide length, and pH. The inclusion of a PEG spacer is a common strategy to improve the aqueous solubility of more hydrophobic molecules.[2]

Solvent/SystemExpected SolubilityRationale & Remarks
Water Low to ModerateThe peptide backbone has limited water solubility. The PEG spacer enhances aqueous solubility, but the overall hydrophobicity of the Val-Cit motif can limit solubility.
Aqueous Buffers (e.g., PBS) ModerateSolubility is pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, which may slightly improve solubility.
Organic Solvents (DMSO, DMF) HighPolar aprotic solvents are generally effective at dissolving peptide-based molecules. DMSO is a common choice for preparing stock solutions.
Alcohols (Methanol, Ethanol) Moderate to HighThese solvents can typically dissolve compounds with both polar and non-polar characteristics.
Stability

The stability of this compound is paramount for its successful application in ADCs, ensuring the integrity of the linker during storage, conjugation, and systemic circulation, while allowing for efficient cleavage at the target site.

ConditionExpected StabilityRationale & Remarks
Solid State (Lyophilized Powder) HighWhen stored under appropriate conditions (cool and dry), the lyophilized powder is expected to be stable for extended periods.
Aqueous Solution (pH ~7.4) ModeratePeptide bonds can be susceptible to hydrolysis over long periods, though generally stable. The azide group is stable under these conditions.
Acidic Conditions (pH < 5) Moderate to LowPeptide bonds can be more prone to hydrolysis under strongly acidic conditions.
Basic Conditions (pH > 9) Moderate to LowPeptide bonds can be susceptible to hydrolysis under basic conditions.
In Plasma/Serum HighThe Val-Cit dipeptide is designed to be stable in systemic circulation and resistant to cleavage by plasma proteases.[3]
In Lysosomal Environment (Acidic pH, presence of Cathepsin B) LowThe Val-Cit linker is specifically designed to be cleaved by Cathepsin B, which is active in the acidic environment of lysosomes.[1][4]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Vortex the vials vigorously for 2 minutes.

    • Incubate the vials at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or reverse-phase HPLC with a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment in Buffer (HPLC-Based)

Objective: To evaluate the stability of this compound in a buffered solution over time.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 reverse-phase column

  • Incubator or water bath

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the solution at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Quench any potential degradation by adding an equal volume of ACN with 0.1% TFA.

    • Centrifuge the sample to precipitate any salts and collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.

Protocol for Cathepsin B Cleavage Assay

Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching solution: Acetonitrile with 1% formic acid

  • LC-MS system

Procedure:

  • Enzyme Activation:

    • Activate Cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

  • Reaction Setup:

    • Prepare a solution of this compound in the assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B to the substrate solution.

  • Incubation and Time Points:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to identify and quantify the parent compound and the cleavage products.

  • Data Analysis:

    • Monitor the decrease of the parent compound and the appearance of the cleavage products over time to determine the cleavage rate.

Visualizations

Chemical Structure and Signaling Pathway

cluster_0 This compound Structure cluster_1 ADC Internalization and Payload Release struct N3-CH2-CH2-O-CH2-CH2-CO-Val-Cit-OH ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cleavage of Val-Cit Linker Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Intracellular pathway of an ADC utilizing a Val-Cit linker.

Experimental Workflows

cluster_solubility Solubility Assessment Workflow cluster_stability Stability Assessment Workflow start_sol Add excess compound to solvent vortex_sol Vortex & Incubate (24h) start_sol->vortex_sol centrifuge_sol Centrifuge vortex_sol->centrifuge_sol supernatant_sol Collect Supernatant centrifuge_sol->supernatant_sol quantify_sol Quantify Concentration (HPLC/UV-Vis) supernatant_sol->quantify_sol end_sol Calculate Solubility quantify_sol->end_sol start_stab Prepare solution in buffer (pH 7.4) incubate_stab Incubate at 37°C start_stab->incubate_stab aliquot_stab Withdraw aliquots at time points incubate_stab->aliquot_stab quench_stab Quench reaction aliquot_stab->quench_stab analyze_stab Analyze by HPLC quench_stab->analyze_stab end_stab Determine Degradation Rate analyze_stab->end_stab

Caption: Experimental workflows for solubility and stability assessment.

Cathepsin B Cleavage Mechanism

Cathepsin B Cleavage of Val-Cit Linker Parent Azido-PEG1-Val-Cit-Payload Cleavage Peptide Bond Hydrol Parent->Cleavage Substrate Enzyme Cathepsin B (in Lysosome) Enzyme->Cleavage Catalyzes Product1 Azido-PEG1-Valine Cleavage->Product1 Product2 Citrulline-Payload Cleavage->Product2

Caption: Enzymatic cleavage of the Val-Cit linker by Cathepsin B.

Conclusion

This compound is a well-designed ADC linker with properties that favor its use in targeted drug delivery. The inclusion of a PEG spacer is intended to improve its aqueous solubility, while the Val-Cit dipeptide provides a stable linkage in circulation that is efficiently cleaved in the lysosomal compartment of target cells. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its optimal performance in the development of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to Click Chemistry for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and safety. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can negatively impact the therapeutic window.[1] Click chemistry has emerged as a robust and versatile tool in ADC development, enabling precise, site-specific conjugation to produce homogeneous and well-defined ADCs with improved pharmacological properties.[2]

This technical guide provides a comprehensive overview of the application of click chemistry in ADC development, focusing on the two most prominent reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It includes detailed experimental protocols, a comparative analysis of these methods, and an exploration of the characterization and functional assessment of the resulting ADCs.

Core Principles of Click Chemistry in ADC Development

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high specificity under mild, aqueous conditions without interfering with biological functional groups.[2][3] This makes them ideal for modifying complex biomolecules like antibodies. The most common click chemistry reactions used in ADC development involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] The reaction is known for its fast kinetics and high yields.[4] However, the requirement for a copper catalyst can be a drawback for biological applications due to potential cytotoxicity and the need for ligands to stabilize the Cu(I) oxidation state and protect the antibody from damage.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The driving force for this reaction is the release of ring strain in the cyclooctyne.[6] SPAAC is highly bio-orthogonal and is often preferred for applications in living systems or when concerns about copper toxicity are paramount.[5][7]

Comparative Analysis of CuAAC and SPAAC for ADC Synthesis

The choice between CuAAC and SPAAC for ADC development depends on several factors, including the desired reaction kinetics, the sensitivity of the antibody and payload to copper, and cost considerations. The following table summarizes a quantitative comparison of the two methods.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Yes (Copper (I))No
Biocompatibility Limited in vivo due to potential copper cytotoxicity; requires stabilizing ligands.[7]Excellent biocompatibility, suitable for in vivo applications.[7]
Typical Reaction Time 1-4 hours[8]4-12 hours[8]
Reaction Efficiency >95%[8]>90%[8]
Antibody Recovery >85%[8]>90%[8]
Reagent Cost Terminal alkynes and copper catalysts are generally less expensive.[9]Strained cyclooctynes (e.g., DBCO) are typically more expensive.[9]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[9]Not regioselective, yielding a mixture of regioisomers.[9]

Experimental Workflow for ADC Development using Click Chemistry

The development of an ADC using click chemistry follows a general workflow, from the modification of the antibody and payload to the final characterization of the conjugate.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab_mod Antibody Modification (Site-specific introduction of azide or alkyne) Conjugation Click Chemistry Conjugation (CuAAC or SPAAC) Ab_mod->Conjugation Payload_mod Payload-Linker Synthesis (Functionalization with complementary reactive group) Payload_mod->Conjugation Purification Purification of ADC (e.g., HIC, SEC) Conjugation->Purification DAR_analysis DAR Determination (LC-MS, HIC, UV-Vis) Purification->DAR_analysis Stability Stability Assessment (Plasma stability) DAR_analysis->Stability Functional_assay Functional Assays (In vitro cytotoxicity) Stability->Functional_assay

Caption: General experimental workflow for ADC development using click chemistry.

Detailed Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with an Azide-Containing Amino Acid

This protocol describes the genetic incorporation of an azide-containing unnatural amino acid into an antibody fragment, enabling site-specific conjugation via SPAAC.[5][10]

Materials:

  • Expression vector for the antibody fragment with an amber stop codon at the desired modification site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the azide-containing amino acid.

  • Azide-containing amino acid (e.g., p-azido-L-phenylalanine).

  • E. coli expression strain (e.g., DH10B).

  • Appropriate growth media and antibiotics.

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the antibody fragment expression vector and the synthetase/tRNA plasmid.

  • Expression: Grow the transformed cells in media supplemented with the azide-containing amino acid and the appropriate antibiotics. Induce protein expression with a suitable inducer (e.g., arabinose).

  • Cell Lysis and Protein Purification: Harvest the cells and lyse them to release the expressed antibody fragment. Purify the azide-modified antibody fragment using Ni-NTA affinity chromatography.

  • Characterization: Confirm the incorporation of the azide-containing amino acid and the purity of the antibody fragment by SDS-PAGE and mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol provides a general procedure for conjugating an azide-modified payload to an alkyne-functionalized antibody.[5][11]

Materials:

  • Alkyne-modified antibody in a copper-compatible buffer (e.g., PBS, pH 7.4).

  • Azide-modified payload-linker dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • Ligand solution (e.g., THPTA).

  • Reducing agent solution (e.g., sodium ascorbate).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in water. Prepare the azide-labeled payload and alkyne-labeled antibody solutions.

  • Catalyst Preparation: Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio to form the Cu(I) complex.

  • Conjugation Reaction: In a reaction tube, combine the alkyne-modified antibody solution with an excess of the azide-modified payload. Add the pre-formed Cu(I)/THPTA complex to the mixture.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

This protocol outlines the conjugation of an azide-modified antibody to a DBCO-functionalized payload-linker.[1][6]

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized payload-linker dissolved in a compatible solvent (e.g., DMSO).

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS.

  • Payload-Linker Preparation: Prepare a stock solution of the DBCO-functionalized payload-linker in DMSO (e.g., 10-20 mM).

  • Conjugation Reaction: Add a molar excess of the DBCO-functionalized payload-linker to the antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the ADC using SEC or HIC to remove the unreacted payload-linker.

Characterization of Click Chemistry-Derived ADCs

Thorough characterization of the purified ADC is crucial to ensure its quality and homogeneity.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their extinction coefficients.[12][13]Simple, rapid, and requires minimal sample preparation.[12]Provides only the average DAR. Can be inaccurate if the absorbance spectra of the drug and antibody overlap.[12]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.Provides information on the distribution of different DAR species.Requires method development and can be influenced by the properties of the payload and linker.
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drugs.[14]Provides accurate DAR values and the distribution of drug-loaded species.[14] Can also identify unconjugated antibody.Requires specialized instrumentation and expertise. Sample preparation can be complex.[14]
Protocol for ADC Purification and DAR Analysis by HIC

Materials:

  • HIC column (e.g., Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol).

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species to determine their relative abundance and calculate the average DAR.

Functional Assessment of Click Chemistry ADCs

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[15][16]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • ADC and control antibody.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Signal Development: For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals. For the XTT assay, the formazan product is water-soluble.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

ADC Mechanism of Action: Targeting the HER2 Signaling Pathway

ADCs targeting the HER2 receptor, such as Trastuzumab emtansine (T-DM1), provide a classic example of the ADC mechanism of action.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis & Trafficking cluster_payload_release Payload Release & Action cluster_signaling Signaling Inhibition ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Receptor-Mediated Endocytosis) HER2->Internalization Triggers PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blocks Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blocks Signaling Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload_Action Payload Binds to Intracellular Target (e.g., Microtubules) Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis Induces Cell_Response Inhibition of Cell Proliferation & Survival PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response Cell_Response->Apoptosis Promotes

Caption: Mechanism of action of a HER2-targeted ADC.

Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis.[17] The ADC-receptor complex is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[14][18] The payload can then bind to its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.[19] In addition to delivering a cytotoxic payload, the antibody component of the ADC can also exert its own therapeutic effects by blocking HER2 signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation and survival.[4]

Conclusion

Click chemistry has revolutionized the development of antibody-drug conjugates by providing a means to create homogeneous, site-specifically conjugated therapeutics with improved properties. Both CuAAC and SPAAC offer distinct advantages and have been successfully employed in the synthesis of a wide range of ADCs. The choice between these methods depends on the specific requirements of the ADC and the developmental stage. The detailed protocols and characterization methods provided in this guide offer a framework for researchers and scientists to effectively utilize click chemistry in the design and development of the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Use of Azido-PEG1-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG1-Val-Cit-OH, a cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). This document outlines the mechanism of action, protocols for conjugation and characterization, and presents relevant data to facilitate the development of targeted cancer therapeutics.

Introduction

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a state-of-the-art linker that combines a click chemistry handle, a polyethylene (B3416737) glycol (PEG) spacer, and an enzymatically cleavable dipeptide sequence for controlled drug release.

The valine-citrulline (Val-Cit) dipeptide is a well-established motif designed for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cell, thereby minimizing systemic toxicity.[3] The azide (B81097) group facilitates covalent conjugation to an alkyne-modified antibody or payload via a highly efficient and bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] The PEG1 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Mechanism of Action: Intracellular Payload Release

The functionality of the this compound linker is predicated on a sequence of events that leads to the targeted release of the cytotoxic payload within the cancer cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) endocytosis Receptor-Mediated Endocytosis ADC->endocytosis Binding to Tumor Antigen endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage release Payload Release cleavage->release action Cytotoxic Action (e.g., Apoptosis) release->action

Caption: Intracellular drug release mechanism of a Val-Cit linker-based ADC.

Data Presentation

The following tables summarize key quantitative data for ADCs synthesized using Val-Cit linkers. While specific data for this compound may vary depending on the antibody and payload, these values provide a representative benchmark.

Table 1: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC against HER2-Positive Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (µg/mL)Reference
SK-BR-3High~0.5[7]
NCI-N87High~3.0[7]
BT-474HighNot specified[7]
JIMT-1ModerateNot specified[8]
HCC1954HighNot specified[9]

Note: The IC50 values for unconjugated Trastuzumab were reported to be >30 µg/mL, demonstrating a significant increase in potency with the ADC format.[7]

Table 2: Drug-to-Antibody Ratio (DAR) and Plasma Stability of Val-Cit Linker-Based ADCs

ADC ConstructAverage DARPlasma MatrixStability (% Intact ADC after 7 days)Reference
Trastuzumab-vc-MMAE~4.5IgG Depleted Rat SerumPayload loss observed[10]
Generic vc-MMAE ADCsNot specifiedHumanGenerally stable[1][]
Generic vc-MMAE ADCsNot specifiedMouseLess stable due to Ces1C activity[1][]

Note: The stability of Val-Cit linkers can be species-dependent, with lower stability observed in rodent plasma compared to human plasma.[1][] The PEG spacer in this compound may improve the pharmacokinetic profile and stability.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of an ADC using this compound are provided below.

Experimental Workflow Overview

The synthesis of an ADC using this compound typically involves three main stages: preparation of the linker-payload conjugate, modification of the antibody with a complementary reactive group (e.g., an alkyne), and the final conjugation via click chemistry, followed by purification and characterization.

cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis linker_payload 1. Synthesis of Azido-PEG1-Val-Cit-Payload click_chem 3. Click Chemistry (CuAAC or SPAAC) linker_payload->click_chem ab_mod 2. Antibody Modification (e.g., with Alkyne) ab_mod->click_chem purification 4. Purification (e.g., SEC, TFF) click_chem->purification characterization 5. Characterization (DAR, Purity, Potency) purification->characterization

Caption: General experimental workflow for ADC synthesis.

Protocol 1: Synthesis of Azido-PEG1-Val-Cit-Payload

This protocol describes the conjugation of a cytotoxic payload (e.g., MMAE) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine (e.g., MMAE)

  • p-nitrophenyl chloroformate (PNP-Cl) or similar activating agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution.

    • Slowly add a solution of PNP-Cl (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the cytotoxic payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.

    • Slowly add the activated linker solution from step 1 to the payload solution.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the pure Azido-PEG1-Val-Cit-Payload conjugate.

    • Lyophilize the pure fractions to yield the final product as a solid.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody Modification with an Alkyne Handle

This protocol outlines a general method for introducing an alkyne group onto the antibody for subsequent click chemistry. This can be achieved through various methods, including modification of lysine (B10760008) residues or site-specific engineering.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Modification Reaction:

    • Prepare a stock solution of the Alkyne-NHS ester in DMSO.

    • Add a 5-10 fold molar excess of the Alkyne-NHS ester to the antibody solution. The final concentration of DMSO should be less than 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Alkyne-NHS ester by buffer exchange using a desalting column or TFF into a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: ADC Synthesis via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate the Azido-PEG1-Val-Cit-Payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azido-PEG1-Val-Cit-Payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Conjugation buffer (e.g., PBS, pH 7.0)

  • Desalting column or TFF system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the Azido-PEG1-Val-Cit-Payload (typically at a 4-10 fold molar excess over the antibody).

    • Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.

    • Add the Cu(I)/THPTA complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a desalting column or TFF to remove unreacted linker-payload and copper catalyst.

    • Further purification to separate different DAR species can be performed using Hydrophobic Interaction Chromatography (HIC).

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR distribution. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the light and heavy chains of the reduced ADC, from which the DAR can be calculated.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

3. Plasma Stability Assay:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take aliquots and quench the reaction (e.g., with acetonitrile).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the average DAR) or the amount of released payload over time.[1]

Conclusion

This compound is a versatile and effective linker for the development of ADCs. Its cleavable nature allows for targeted drug release within tumor cells, potentially enhancing the therapeutic window. The inclusion of a PEG spacer and a click chemistry handle provides flexibility in conjugation and can improve the overall properties of the ADC. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a class of reactions that are rapid, efficient, and highly specific.[1][2] Among these, the azide-alkyne cycloaddition has become a cornerstone, primarily through two powerful methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This document provides a detailed comparison of these two methods for the conjugation of azido-linkers, complete with quantitative data, experimental protocols, and workflow diagrams to guide researchers in selecting the optimal strategy for their specific application.

Introduction to Azide-Alkyne Click Chemistry

The fundamental principle of both CuAAC and SPAAC is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a stable triazole linkage.[4][5] This reaction is characterized by its high yield, tolerance of a wide range of functional groups, and the bio-orthogonality of the azide and alkyne moieties, meaning they do not typically interact with biological molecules.[4][6] The primary distinction between CuAAC and SPAAC lies in the method of alkyne activation.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[4] The catalyst ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently with an azide without the need for a catalyst.[5][7]

Quantitative Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters for these two methods.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[1][8]Slower than CuAAC (rate constants vary widely with cyclooctyne, typically 10⁻³ to 1 M⁻¹s⁻¹)[8][9]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity.[10][11] Ligands can mitigate toxicity.[12][13]Excellent biocompatibility, ideal for in vivo and live-cell applications.[3][7]
Reaction Time Can be effective within 3-5 minutes.[12][13]Can take up to an hour or longer.[12][13]
Reactant Size Utilizes small, terminal alkynes.Requires bulky, strained cyclooctynes.[9]
Specificity Highly target-specific with fewer background side reactions.[12][13][14]Can exhibit off-target reactions with thiols.[14]
Catalyst Requirement Requires a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent.[4]Catalyst-free.[7]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for both small molecule synthesis and bioconjugation.

Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis

This protocol is suitable for the synthesis of discrete molecules in organic solvents or aqueous mixtures.

Materials:

  • Azide-functionalized molecule (1.0 equivalent)

  • Alkyne-functionalized molecule (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

  • Add the CuSO₄ stock solution to the reaction mixture (final concentration typically 0.1-1 mol%).

  • Add the sodium ascorbate stock solution to initiate the reaction (final concentration typically 1-5 mol%).

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by standard purification techniques (e.g., extraction, chromatography).

Protocol 2: CuAAC for Protein Labeling (Bioconjugation)

This protocol is adapted for labeling proteins in an aqueous buffer.

Materials:

  • Azide or alkyne-functionalized protein solution (e.g., 10-50 µM in a suitable buffer like PBS, pH 7.4)

  • Alkyne or azide-functionalized probe (e.g., fluorophore, biotin) (2-10 fold molar excess over the protein)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water)

Procedure:

  • To the protein solution, add the functionalized probe.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions (a 1:5 molar ratio of Cu:ligand is common).[4] Let this stand for 1-2 minutes.

  • Add the catalyst premix to the protein-probe mixture.

  • Initiate the reaction by adding the sodium ascorbate stock solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a fluorescent probe.

  • Quench the reaction by adding a chelating agent like EDTA.

  • Purify the labeled protein using an appropriate method (e.g., size exclusion chromatography, dialysis).

Protocol 3: General Solution-Phase SPAAC

This protocol is for the catalyst-free conjugation of small molecules.

Materials:

  • Azide-functionalized molecule (1.0 equivalent)

  • Strained alkyne (e.g., DBCO, BCN) functionalized molecule (1.0-1.5 equivalents)

  • Solvent (e.g., DMSO, DMF, or an aqueous buffer)

Procedure:

  • Dissolve the azide and strained alkyne components in the chosen solvent.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the product using standard methods.

Protocol 4: SPAAC for Protein Labeling

This protocol outlines the labeling of a protein with a strained alkyne.

Materials:

  • Azide-functionalized protein solution (e.g., 1-5 mg/mL in a suitable buffer)

  • Strained alkyne-functionalized probe (e.g., DBCO-PEG-fluorophore) stock solution in an organic solvent like DMSO (5-20 fold molar excess over the protein)

Procedure:

  • Add the strained alkyne probe stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.[7]

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • The reaction typically proceeds to completion without the need for quenching.

  • Purify the labeled protein to remove excess probe using methods like size exclusion chromatography or dialysis.

Diagrams and Workflows

Reaction Mechanisms

The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Azide R1-N3 Cu_Acetylide Cu(I)-Acetylide Azide->Cu_Acetylide Cycloaddition Alkyne R2-C≡CH Alkyne->Cu_Acetylide Coordination CuI Cu(I) CuI->Cu_Acetylide Product 1,4-Triazole Cu_Acetylide->Product Product->CuI Catalyst Regeneration

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 Transition_State [3+2] Transition State Azide->Transition_State Strained_Alkyne R2-Cyclooctyne Strained_Alkyne->Transition_State Strain Release Product Triazole Product Transition_State->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflows

The diagrams below outline typical experimental workflows for bioconjugation using CuAAC and SPAAC.

CuAAC_Workflow Start Start: Azide/Alkyne Biomolecule Add_Probe Add Alkyne/Azide Probe Start->Add_Probe Add_Catalyst Add Catalyst Premix Add_Probe->Add_Catalyst Prepare_Catalyst Prepare Cu(I)-Ligand Premix Prepare_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate (e.g., 30-60 min) Initiate_Reaction->Incubate Quench Quench with EDTA Incubate->Quench Purify Purify Conjugate Quench->Purify End End: Labeled Biomolecule Purify->End

Caption: Experimental Workflow for Bioconjugation via CuAAC.

SPAAC_Workflow Start Start: Azide Biomolecule Add_Probe Add Strained Alkyne Probe Start->Add_Probe Incubate Incubate (e.g., 1-4 hours) Add_Probe->Incubate Purify Purify Conjugate Incubate->Purify End End: Labeled Biomolecule Purify->End

Caption: Experimental Workflow for Bioconjugation via SPAAC.

Applications in Drug Development and Research

Both CuAAC and SPAAC are invaluable tools in the development of novel therapeutics and research reagents.

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to antibodies, ensuring a defined drug-to-antibody ratio and enhancing therapeutic efficacy.[6][]

  • PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule degraders by linking target-binding and E3 ligase-binding moieties.[7]

  • Biomolecule Labeling: These reactions are widely used to attach imaging agents (fluorophores), affinity tags (biotin), or polyethylene (B3416737) glycol (PEG) chains to proteins, nucleic acids, and glycans for visualization and functional studies.[4][7]

  • Lead Discovery: CuAAC, in particular, is employed for the rapid synthesis of large compound libraries for high-throughput screening to identify new drug candidates.[4][6]

Conclusion

The choice between copper-catalyzed and strain-promoted azide-alkyne cycloaddition is dictated by the specific requirements of the experiment. CuAAC offers superior reaction speed and is ideal for applications where biocompatibility is not the primary concern, such as in small molecule synthesis and ex vivo bioconjugation.[1] For applications in living cells or whole organisms, the catalyst-free nature of SPAAC makes it the preferred method, despite its slower kinetics.[1][3] By understanding the principles, advantages, and protocols of each method, researchers can effectively leverage the power of click chemistry to advance their scientific goals.

References

Application Notes and Protocols: Azido-PEG1-Val-Cit-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG1-Val-Cit-OH as a cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted drug delivery. This document details the mechanism of action, presents key performance data, and offers detailed protocols for the synthesis and evaluation of ADCs utilizing this advanced linker technology.

Introduction

This compound is a key building block in modern ADC design, featuring a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.[1][2] This linker is engineered to remain stable in systemic circulation and to selectively release its cytotoxic payload within the lysosomal compartment of target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[3][4] The incorporation of a single polyethylene (B3416737) glycol (PEG) unit improves the hydrophilicity and pharmacokinetic properties of the resulting ADC, while the terminal azide (B81097) group allows for versatile and site-specific conjugation to antibodies via "click chemistry".[5][6]

Mechanism of Action

The targeted drug delivery mechanism of an ADC constructed with an Azido-PEG1-Val-Cit linker follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release.[2] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by the protease cathepsin B, which is often upregulated in tumor cells.[1][3]

  • Payload Release: Cleavage of the linker, often in conjunction with a self-immolative spacer like p-aminobenzylcarbamate (PABC), triggers the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & 5. Payload Release Apoptosis Cell Death Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.

Data Presentation

The performance of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage at the target site. The following tables summarize comparative data for Val-Cit containing ADCs.

Table 1: Comparative In Vitro Plasma Stability of ADC Linkers

Linker TypeADC ModelSpeciesStability FindingsReference
Val-Cit Anti-HER2-MMAFHumanNo significant degradation after 28 days.[8]
Val-Cit Anti-HER2-MMAFMouse>95% payload loss after 14 days due to carboxylesterase 1c activity.[8]
Glu-Val-Cit Anti-HER2-MMAFMouseAlmost no linker cleavage after 14 days.[8]
Non-cleavable Trastuzumab-DM1MouseHalf-life of 9.9 days.[4]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Val-Cit-MMAE ADCs

Cell LineTarget AntigenADC ConstructIC50 (nM)Reference
SKBR3HER2vc-MMAE410.54 ± 4.9
HEK293N/A (Control)vc-MMAE482.86 ± 6.4
BxPC-3Tissue FactorAnti-TF-vc-MMAE0.97 ± 0.10[9]
Panc-1Tissue FactorAnti-TF-vc-MMAE1.16 ± 0.49[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of an ADC constructed with this compound are provided below.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization A1 Antibody Modification (e.g., with DBCO) A3 Click Chemistry Reaction (Antibody + Drug-Linker) A1->A3 A2 Drug-Linker Conjugation (this compound + Payload) A2->A3 A4 Purification of ADC A3->A4 B1 DAR Determination (HIC/LC-MS) A4->B1 B2 In Vitro Plasma Stability B1->B2 B3 Cathepsin B Cleavage Assay B1->B3 B4 In Vitro Cytotoxicity Assay B1->B4

Caption: General workflow for the synthesis and characterization of an ADC.

Protocol 1: ADC Conjugation via Click Chemistry

This protocol describes the conjugation of a drug-linker construct, prepared from this compound, to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • DBCO-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4.

  • Azido-PEG1-Val-Cit-Payload construct in dimethyl sulfoxide (B87167) (DMSO).

  • PBS, pH 7.4.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • Ensure the DBCO-modified antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the Azido-PEG1-Val-Cit-Payload solution to the antibody solution.

    • Gently mix and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted drug-linker construct using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Proceed with Drug-to-Antibody Ratio (DAR) determination (Protocol 2).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the determination of the average DAR using Hydrophobic Interaction Chromatography (HIC).[10]

Materials:

  • Purified ADC sample.

  • HIC column.

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.[11]

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.[11]

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded antibody species.

    • Calculate the average DAR using the following formula: DAR = Σ (Peak Area_n * n) / Σ (Peak Area_n) where 'n' is the number of drugs conjugated to the antibody for each peak.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma.[11]

Materials:

  • Purified ADC.

  • Human and mouse plasma (citrate-anticoagulated).

  • PBS, pH 7.4.

  • Incubator at 37°C.

  • LC-MS system.

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma.

    • Incubate the samples at 37°C.

  • Time Points:

    • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Sample Processing:

    • Immediately quench the reaction by diluting the aliquot in 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Determine the percentage of intact ADC remaining over time.

Protocol 4: Cathepsin B Cleavage Assay

This protocol evaluates the susceptibility of the ADC's linker to cleavage by cathepsin B.[11]

Materials:

  • Purified ADC.

  • Recombinant human cathepsin B.

  • Reaction Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.[11]

  • Incubator at 37°C.

  • RP-HPLC or LC-MS system.

Procedure:

  • Reaction Setup:

    • Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.

    • Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).[11]

    • Incubate the reaction mixture at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the released payload.

    • Calculate the rate of cleavage from the time-course data.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of the ADC on target cancer cells.[11]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • Purified ADC.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

References

Application Notes and Protocols for In Vitro Cleavage Assays of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its strategic advantage lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[][2][3]

These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of Val-Cit linkers. The methodologies described herein are essential for the preclinical validation of ADCs and other drug delivery systems employing this linker technology. Both fluorescence-based and HPLC-based assays are detailed, offering options for high-throughput screening and quantitative kinetic analysis.

Mechanism of Cleavage

The cleavage of a Val-Cit linker by Cathepsin B is a critical step in the release of the conjugated drug. This process typically occurs within the acidic environment of the lysosome (pH 4.5-5.5) following internalization of the ADC.[4] Cathepsin B, a cysteine protease, recognizes and hydrolyzes the peptide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[5] This initial cleavage event triggers a cascade of electronic rearrangements within the PABC spacer, culminating in the release of the unmodified active drug.[4][5] While Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to this process.[4][6]

Data Presentation

The following tables summarize key quantitative data relevant to in vitro cleavage assays of Val-Cit and other dipeptide linkers.

Table 1: Typical Reaction Conditions for In Vitro Cleavage Assays

ParameterHPLC-Based AssayFluorescence-Based AssayReference
Substrate (ADC/Peptide) 1 µM10-50 µM[4][7]
Enzyme (Cathepsin B) 20 nM10-50 nM[4][7]
Assay Buffer 10-25 mM MES or Sodium Acetate50 mM Sodium Acetate[2][4]
pH 5.0 - 6.05.5[2][4]
Activation Agent 30-40 mM Dithiothreitol (DTT)5 mM Dithiothreitol (DTT)[2][4]
Incubation Temperature 37°C37°C[2][4]
Incubation Time 0, 1, 4, 8, 24 hoursContinuous monitoring or fixed time points[4]

Table 2: Comparative Cleavage Data for Dipeptide Linkers

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)NotesReference
Val-Cit Baseline (t½ ≈ 240 min in one study)Cathepsin BBenchmark for efficient and stable cleavage.[4]
Val-Ala ~50% of Val-Cit rateCathepsin BEffectively cleaved; lower hydrophobicity can reduce ADC aggregation.[4][8]
Phe-Lys ~30-fold faster than Val-CitCathepsin B (isolated)Rapidly cleaved by isolated enzyme, but similar to Val-Cit in lysosomal extracts.[4]

Experimental Protocols

Protocol 1: HPLC-Based In Vitro Cleavage Assay

This method provides a quantitative analysis of payload release over time.

Objective: To quantify the rate of drug release from a Val-Cit linker-containing conjugate upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC or peptide-drug conjugate with a Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[4]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[4]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

  • HPLC system with a suitable column for separating the intact conjugate, cleaved linker, and released payload.

Procedure:

  • Enzyme Activation: Prepare an activated Cathepsin B solution by incubating the enzyme in the assay buffer containing DTT for 15 minutes at room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC/peptide-drug conjugate solution with the pre-warmed assay buffer.[4]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the substrate mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the substrate concentration is in the micromolar range (e.g., 1 µM).[4]

  • Incubation: Incubate the reaction at 37°C.[4]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by HPLC to quantify the percentage of released payload relative to the total amount of conjugate.

Protocol 2: Fluorescence-Based In Vitro Cleavage Assay

This high-throughput method is suitable for screening linker sequences.

Objective: To rapidly assess the susceptibility of a Val-Cit linker to Cathepsin B cleavage using a fluorogenic substrate.

Materials:

  • Fluorogenic peptide substrate (e.g., Val-Cit-PABC-AMC, where AMC is 7-amino-4-methylcoumarin)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5

  • Activation Solution: 5 mM DTT in water

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the fluorogenic peptide substrate in the assay buffer.

    • Activate Cathepsin B by pre-incubating it in the assay buffer with DTT.

  • Assay Setup: Add the substrate solution to the wells of the 96-well microplate.[4]

  • Initiate Reaction: Initiate the reaction by adding the activated Cathepsin B to the wells.[4]

  • Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C.[4] Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[9][10]

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.[4]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Val-Cit Linker Cleavage Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Analysis A Prepare Assay Buffer (pH 5.0-6.0) C Activate Cathepsin B (with DTT) A->C B Prepare Substrate (ADC or Fluorogenic Peptide) D Combine Substrate and Activated Cathepsin B B->D C->D E Incubate at 37°C D->E F_HPLC HPLC-Based: - Quench at time points - Inject into HPLC E->F_HPLC HPLC Path F_Fluor Fluorescence-Based: - Monitor fluorescence in real-time E->F_Fluor Fluorescence Path G_HPLC Quantify Released Payload F_HPLC->G_HPLC G_Fluor Determine Cleavage Rate F_Fluor->G_Fluor

Caption: Workflow for in vitro Val-Cit linker cleavage assays.

cleavage_mechanism Mechanism of Cathepsin B-Mediated Payload Release ADC Antibody-Drug Conjugate (Ab-Val-Cit-PABC-Drug) CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Hydrolysis Intermediate Unstable Intermediate (Ab-Val-Cit + H2N-PABC-Drug) Cleavage->Intermediate SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation ReleasedDrug Free Active Drug SelfImmolation->ReleasedDrug Byproduct Ab-Val-Cit + CO2 + Aza-quinone methide SelfImmolation->Byproduct

Caption: Cathepsin B cleavage and payload release mechanism.

References

Application Notes and Protocols for the Incorporation of Azido-PEG1-Val-Cit-OH into a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic window. This document provides detailed application notes and protocols for the incorporation of a cleavable linker, Azido-PEG1-Val-Cit-OH, into a monoclonal antibody.

The this compound linker is a versatile tool for ADC development, featuring:

  • An azide group for bio-orthogonal "click chemistry" conjugation, allowing for a precise and stable attachment to an alkyne-modified antibody.[1]

  • A short PEG1 spacer to enhance hydrophilicity and potentially improve the pharmacokinetic profile of the resulting ADC.

  • A Valine-Citrulline (Val-Cit) dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, a protease that is often upregulated in the lysosomal compartment of tumor cells. This enzymatic cleavage ensures the targeted intracellular release of the cytotoxic payload.

These application notes will guide researchers through the process of antibody modification, conjugation with the this compound linker, and characterization of the final ADC product.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using Val-Cit linker technology. This data is intended to provide a benchmark for researchers developing novel ADCs.

Table 1: Representative Drug-to-Antibody Ratios (DARs) for Site-Specific ADCs

Conjugation StrategyAchieved Average DARMethod of DeterminationReference
Site-specific (LC and HC) via Click Chemistry~3.66Reduced RP-HPLC[2]
Site-specific (hinge cysteines)~2.7SEC Analysis[3]
Site-specific (engineered cysteines)2.0 or 4.0RP-HPLC[4]

Table 2: Representative In Vitro Cytotoxicity of Val-Cit-MMAE ADCs

Cell LineTarget AntigenADC IC50Reference
KBFolate Receptor α5 - 40 pM[3]
T47DFolate Receptor α5 - 40 pM[3]
N87HER213 - 43 ng/mL[5]
BT474HER213 - 43 ng/mL[5]
SK-BR-3HER28.3 - 20.1 nM[6]

Table 3: Representative Plasma Stability of Val-Cit Containing Linkers

LinkerPlasma SourceTime Point% Intact ADC / ProbeReference
Val-CitMouse7 daysUnstable (significant cleavage)[7][8]
Glu-Val-Cit (EVCit)Mouse12 daysHighly Stable[8]
Val-CitHuman7 daysStable[7][8]

Experimental Protocols

Protocol 1: Introduction of Alkyne Handles into the Monoclonal Antibody

This protocol describes a common method for introducing alkyne functionalities into a monoclonal antibody for subsequent click chemistry conjugation. This example utilizes a DBCO-NHS ester to react with lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the mAb into the Reaction Buffer to remove any primary amine-containing substances (e.g., Tris buffer).

    • Adjust the mAb concentration to 2-10 mg/mL.

  • DBCO-NHS Ester Solution Preparation:

    • Dissolve the DBCO-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester by buffer exchange into PBS, pH 7.4 using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the concentration of the alkyne-modified mAb using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to the Alkyne-Modified Antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azido-linker to the alkyne-modified antibody using a copper-catalyzed click chemistry reaction.

Materials:

  • Alkyne-modified mAb (from Protocol 1)

  • This compound payload (pre-conjugated to a cytotoxic drug)

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Conjugation Buffer: PBS, pH 7.0

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate as indicated above.

    • Dissolve the Azido-PEG1-Val-Cit-payload in DMSO or an appropriate solvent.

  • CuAAC Reaction:

    • In a reaction tube, combine the alkyne-modified mAb with the Azido-PEG1-Val-Cit-payload at a desired molar ratio (e.g., 1:5 to 1:10 antibody:payload).

    • Prepare the copper catalyst by pre-mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the copper/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.25 mM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unreacted payload, catalyst, and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a method for determining the average DAR of the ADC by separating the light and heavy chains under reducing conditions.

Materials:

  • Purified ADC

  • Dithiothreitol (DTT)

  • RP-HPLC system with a C4 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation:

    • Reduce the ADC by incubating it with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes to separate the light and heavy chains.

  • RP-HPLC Analysis:

    • Equilibrate the C4 column with a mixture of Mobile Phase A and B.

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains using a gradient of increasing Mobile Phase B.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas of the different species.[2]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic potency of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and a non-targeting isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC in complete medium.

    • Treat the cells with the ADCs for 72-96 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Mandatory Visualizations

ADC_Preparation_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody Alkyne_mAb Alkyne-Modified mAb mAb->Alkyne_mAb DBCO-NHS Ester ADC Antibody-Drug Conjugate Alkyne_mAb->ADC Azido_Linker Azido-PEG1-Val-Cit-Payload Azido_Linker->ADC CuAAC Click Chemistry Purified_ADC Purified ADC ADC->Purified_ADC SEC Characterization DAR, Purity, etc. Purified_ADC->Characterization

Caption: Workflow for ADC Preparation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Apoptosis Payload->Apoptosis Microtubule Disruption

Caption: ADC Mechanism of Action.

Logical_Relationship cluster_properties Linker & ADC Properties cluster_outcomes Therapeutic Outcomes Linker_Stability Linker Stability in Plasma Toxicity Low Off-Target Toxicity Linker_Stability->Toxicity Linker_Cleavage Efficient Lysosomal Cleavage Efficacy High Efficacy Linker_Cleavage->Efficacy DAR Optimal DAR DAR->Efficacy Therapeutic_Window Wide Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Linker Properties and Therapeutic Outcomes.

References

Application Notes and Protocols for Val-Cit Linker Bioconjugation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the bioconjugation of Val-Cit (valine-citrulline) linkers, a cornerstone technology in the development of antibody-drug conjugates (ADCs). This document details the underlying principles, experimental protocols for conjugation, characterization, and evaluation of ADCs utilizing Val-Cit linkers, and presents quantitative data to inform experimental design.

Introduction to Val-Cit Linker Technology

The valine-citrulline dipeptide linker is a protease-sensitive cleavable linker designed for targeted drug delivery. Its efficacy is rooted in its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads by minimizing off-target toxicity.[3]

The most common Val-Cit linker construct includes a self-immolative spacer, p-aminobenzylcarbamate (PABC), which ensures the release of the unmodified, active drug following enzymatic cleavage of the dipeptide.[4]

Mechanism of Action

The therapeutic action of a Val-Cit linker-based ADC is a multi-step process initiated upon binding to the target antigen on the cancer cell surface.

ADC_Mechanism_of_Action ADC 1. ADC Binding Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Internalization Lysosome 3. Lysosomal Trafficking Endocytosis->Lysosome Vesicular Transport Cleavage 4. Cathepsin B Cleavage Lysosome->Cleavage Acidic pH & Proteases SelfImmolation 5. PABC Self-Immolation Cleavage->SelfImmolation Unstable Intermediate DrugRelease 6. Payload Release SelfImmolation->DrugRelease Spontaneous Fragmentation Target 7. Cytotoxic Action DrugRelease->Target e.g., Tubulin Polymerization Inhibition

Figure 1: Mechanism of action of a Val-Cit-PABC linker-based ADC.
  • ADC Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Receptor-Mediated Endocytosis: This binding triggers the internalization of the ADC-antigen complex into the cell via endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Cathepsin B Cleavage: Inside the acidic environment of the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[4]

  • PABC Self-Immolation: The cleavage of the Val-Cit dipeptide generates an unstable p-aminobenzyl alcohol intermediate that undergoes spontaneous 1,6-elimination.[4]

  • Payload Release: This self-immolative cascade results in the release of the active cytotoxic payload in its unmodified form.[4]

  • Cytotoxic Action: The released payload exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers. These values are representative and can vary depending on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Table 1: Plasma Stability of Val-Cit Linker-Containing ADCs

ParameterSpeciesValueNotes
Half-life HumanStableGenerally stable with minimal premature drug release.[1]
Half-life Mouse~2 daysUnstable due to susceptibility to the carboxylesterase Ces1c.
Half-life (modified linker) Mouse~12 daysAddition of a glutamic acid residue (Glu-Val-Cit) significantly improves stability.[1]

Table 2: Cathepsin B Cleavage Kinetics of Val-Cit Model Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Val-Cit-PABC-Fluorophore10 - 201.5 - 2.01.0 x 105 - 1.5 x 105
Note:\multicolumn{3}{l}{Kinetic parameters can vary based on the specific payload and experimental setup. Direct kinetic data for full ADCs is not widely published.[4]}

Table 3: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC

Cell LineHER2 ExpressionIC50 (µg/mL)IC50 (nM)
SK-BR-3High~0.5~3.3
NCI-N87High~3.0~20
BT-474High~3.0~20
H522Low/Medium-~18
Note:\multicolumn{3}{l}{IC50 values are highly dependent on the cell line, antigen expression level, and assay duration.[5][6]}

Experimental Protocols

Protocol 1: Thiol-Maleimide Bioconjugation of Val-Cit-PABC-MMAE

This protocol describes the conjugation of a maleimide-activated Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Bioconjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Buffer_Exchange 1. Buffer Exchange Reduction 2. Antibody Reduction Buffer_Exchange->Reduction Add_Linker 3. Add Maleimide-Linker-Payload Reduction->Add_Linker Incubation 4. Incubation Add_Linker->Incubation Quenching 5. Quench Reaction Incubation->Quenching Purification 6. Purification (SEC) Quenching->Purification Characterization 7. Characterization (HIC-HPLC) Purification->Characterization

Figure 2: Workflow for Thiol-Maleimide Bioconjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-Val-Cit-PABC-MMAE

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-acetylcysteine

  • Conjugation Buffer: PBS, pH 7.2-7.4, containing 1 mM EDTA

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer to a concentration of 5-10 mg/mL.

    • To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-Val-Cit-PABC-MMAE in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the drug-linker stock solution to the reduced antibody solution at a molar excess of 5-10 fold.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.[7]

  • Quenching:

    • Quench the reaction by adding an excess of N-acetylcysteine (e.g., 10-fold molar excess over the drug-linker) to react with any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

    • Elute the ADC with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[8]

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[5]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[9]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay measures the rate of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

  • Purified ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare the ADC in the assay buffer to a final concentration of approximately 1 µM.

    • Activate the Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

  • Initiation of Cleavage:

    • Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of approximately 20 nM.[4]

    • Incubate the reaction at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant for the released payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the concentration of the released payload at each time point.

    • Plot the payload concentration versus time to determine the rate of cleavage.

    • For kinetic analysis, vary the ADC concentration to determine Km and Vmax.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (IC50) of the ADC on a target-positive cancer cell line.

Cytotoxicity_Assay_Workflow Cell_Seeding 1. Cell Seeding ADC_Treatment 2. ADC Treatment (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation 3. Incubation (72-96h) ADC_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan (B1609692) Formation (2-4h Incubation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Materials:

  • Target-positive cancer cell line

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

The Val-Cit linker is a powerful tool in the design of ADCs, enabling the targeted delivery and controlled release of cytotoxic agents. The protocols and data presented in these application notes provide a framework for the successful bioconjugation, characterization, and evaluation of Val-Cit linker-based ADCs. Careful optimization of each experimental step is crucial for the development of safe and effective ADC therapeutics.

References

Application Notes: Azido-PEG1-Val-Cit-OH with MMAE Payload for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] This "magic bullet" approach utilizes a monoclonal antibody to selectively target a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] The linker system is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.

This document provides detailed application notes and protocols for the use of an Azido-PEG1-Valine-Citrulline (Azido-PEG1-Val-Cit-OH) linker in conjunction with the highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), for the development of ADCs. The Val-Cit dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][4] This enzymatic cleavage ensures the targeted release of MMAE inside the cancer cell.[][4]

MMAE, a synthetic analog of dolastatin 10, is a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][5] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an ideal payload for ADCs.[1] The combination of a Val-Cit linker and an MMAE payload has been successfully implemented in several FDA-approved ADCs, including Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), and Aidixi™ (Disitamab vedotin).[]

These notes will cover the mechanism of action, protocols for conjugation and characterization, and in vitro and in vivo evaluation of ADCs constructed with the Azido-PEG1-Val-Cit-MMAE system.

Mechanism of Action

The therapeutic action of an ADC utilizing the Azido-PEG1-Val-Cit linker with an MMAE payload is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[4][7]

  • Lysosomal Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.[1]

  • Enzymatic Cleavage: The acidic environment and proteolytic enzymes, particularly Cathepsin B, within the lysosome cleave the Val-Cit dipeptide bond of the linker.[][4]

  • Payload Release: This cleavage initiates the release of the MMAE payload into the cytoplasm of the cancer cell.[]

  • Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][5]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1]

  • Bystander Effect: Due to its cell-permeable nature, released MMAE can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect."[1][8][9][10] This is particularly advantageous for treating heterogeneous tumors.[8][11]

Data Presentation

Table 1: Key Physicochemical and Biological Properties of MMAE and MMAF
PropertyMMAEMMAFReference
Bystander Killing Effect PotentMinimal to none[8]
Cell Membrane Permeability High (more permeable)Low (less permeable)[8]
Molecular Characteristic More hydrophobic, neutralHydrophilic, negatively charged at physiological pH[8]
In Vitro Potency (IC50) Generally lower (more potent)Generally higher (less potent)[8]
Table 2: Representative In Vitro Cytotoxicity of MMAE-Based ADCs
ADCTarget AntigenCell LineIC50 (ng/mL)
Brentuximab vedotinCD30Karpas 299~10
Enfortumab vedotinNectin-422Rv1~5
Disitamab vedotinHER2NCI-N87~15

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: ADC Conjugation - Azido-PEG1-Val-Cit-PAB-MMAE to Antibody

This protocol describes a common method for conjugating a pre-formed Azido-PEG1-Val-Cit-PAB-MMAE linker-payload to a monoclonal antibody that has been engineered with a compatible functional group (e.g., through introduction of a non-natural amino acid with a cyclooctyne (B158145) moiety for click chemistry).

Materials:

  • Monoclonal antibody (mAb) with a reactive handle for click chemistry (e.g., DBCO-functionalized)

  • Azido-PEG1-Val-Cit-PAB-MMAE

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

  • UV-Vis Spectrophotometer

  • HPLC system with a hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS, pH 7.4 using an Amicon Ultra centrifugal filter unit.

    • Determine the concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.

  • Linker-Payload Preparation:

    • Dissolve the Azido-PEG1-Val-Cit-PAB-MMAE in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add the mAb solution.

    • Add the desired molar excess of the Azido-PEG1-Val-Cit-PAB-MMAE stock solution to the mAb solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reagents using an Amicon Ultra centrifugal filter unit. Wash the ADC with PBS, pH 7.4, multiple times.

  • Characterization:

    • Determine the final concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[12][13][][15][16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells.[17][18]

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[19]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.[20]

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[21]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[22]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[22]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[20]

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.[17][23]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Antigen-positive cancer cell line

  • Matrigel (optional)

  • ADC, unconjugated antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant antigen-positive cancer cells (typically 1-10 million cells, potentially mixed with Matrigel) into the flank of the mice.[23]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_neighbor Neighboring Cancer Cell ADC ADC ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Trafficking Free_MMAE Free MMAE ADC_Lysosome->Free_MMAE 4. Release CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 3. Cleavage Microtubules Microtubules Free_MMAE->Microtubules 5. Microtubule Disruption Bystander_MMAE Free MMAE Free_MMAE->Bystander_MMAE 7. Bystander Effect Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Bystander_Apoptosis Apoptosis Bystander_MMAE->Bystander_Apoptosis 8. Bystander Cell Death

Caption: Mechanism of action of a Val-Cit-MMAE ADC.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (Click Chemistry) mAb->Conjugation Linker_Payload Azido-PEG1-Val-Cit-PAB-MMAE Linker_Payload->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification ADC Purified ADC Purification->ADC Characterization Characterization (DAR by HIC-HPLC/LC-MS) ADC->Characterization Final_ADC Characterized ADC Characterization->Final_ADC

Caption: Experimental workflow for ADC conjugation and characterization.

In_Vivo_Study_Logic start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize Tumors at 100-200 mm³ treat Administer ADC/ Controls randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Reached? monitor->endpoint endpoint->monitor No analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis Yes end End analysis->end

Caption: Logical flow of an in vivo ADC efficacy study.

References

Application Notes and Protocols for the Characterization of Azido-PEG1-Val-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The Azido-PEG1-Val-Cit-OH linker-payload system represents a sophisticated approach in ADC design. The azido (B1232118) group facilitates site-specific conjugation via click chemistry, the PEG spacer enhances solubility, and the Valine-Citrulline (Val-Cit) dipeptide offers a cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage, the payload is released, leading to cancer cell death.

Due to their complexity, ADCs require a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety.[1][2][3] This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound ADCs.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of an ADC is fundamental for quality control and to ensure lot-to-lot consistency.[4] Key parameters include the Drug-to-Antibody Ratio (DAR), the distribution of drug-loaded species, aggregation levels, charge heterogeneity, and the integrity of the conjugate.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody and significantly impacts the ADC's therapeutic window.[4][5][6] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining DAR for cysteine-linked ADCs, as the addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody.[5][7][8][9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method for DAR determination.[9][10][11]

Principle: HIC separates molecules based on their surface hydrophobicity.[7] ADC species with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can thus be separated.[5][7] Unconjugated antibody elutes first, followed by species with increasing DAR values.

Experimental Protocol: DAR Determination by HIC

ParameterCondition
Column TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar
Mobile Phase A 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 20 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Sample Preparation Dilute ADC to 1 mg/mL in Mobile Phase A

Data Presentation: HIC-Based DAR Calculation

PeakDrug Load (n)Retention Time (min)Peak Area (%)n x Peak Area (%)
Unconjugated mAb05.25.80
DAR 228.120.541.0
DAR 4410.355.1220.4
DAR 6612.515.391.8
DAR 8814.23.326.4
Total 100 379.6
Average DAR 3.80

Average DAR is calculated using the weighted average of the peak areas for the different DAR species.[8]

Principle: RP-HPLC separates molecules based on their hydrophobicity. For ADCs, the protein is denatured, and the light and heavy chains are separated. The number of conjugated drugs on each chain increases its retention time.[9][12]

Experimental Protocol: DAR Determination by RP-HPLC (Reduced)

ParameterCondition
Column Agilent PLRP-S (2.1 x 50 mm, 5 µm) or similar
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-60% B over 20 minutes
Flow Rate 0.5 mL/min
Column Temperature 80°C
Detection UV at 280 nm
Sample Preparation Reduce ADC with 10 mM Dithiothreitol (DTT) at 37°C for 30 min

Data Presentation: RP-HPLC-Based DAR Calculation

ChainDrug LoadPeak Area (%)Weighted Area
Light Chain (LC)010.20
LC-Drug189.889.8
Total LC 100
DAR (LC) 0.90
Heavy Chain (HC)05.50
HC-Drug145.345.3
HC-Drug₂249.298.4
Total HC 100
DAR (HC) 1.44
Average DAR (Total) (0.90 x 2) + (1.44 x 2) = 4.68
Aggregation Analysis

Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.[1][13][14][15][16] Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates.[13][14][15][16]

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC.[14][16]

Experimental Protocol: Aggregation Analysis by SEC

ParameterCondition
Column TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or similar
Mobile Phase 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Sample Preparation Dilute ADC to 1 mg/mL in mobile phase

Data Presentation: SEC Analysis of ADC Aggregation

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Species (Aggregates)8.51.2
Monomer10.298.5
Low Molecular Weight Species (Fragments)12.10.3
Total 100
Charge Variant Analysis

Post-translational modifications and the conjugation process itself can lead to charge heterogeneity in ADCs.[17][18] Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants.[17][18][19][20][21]

Principle: iCIEF separates proteins based on their isoelectric point (pI) in a pH gradient.[17][19] Different charge variants will focus at different positions in the capillary.

Experimental Protocol: Charge Variant Analysis by iCIEF

ParameterCondition
Instrument ProteinSimple Maurice or similar
Capillary Fused silica (B1680970) capillary
Anolyte 80 mM Phosphoric Acid
Catholyte 100 mM Sodium Hydroxide
Ampholytes Pharmalyte 3-10
Focusing Voltage 1500 V for 1 min, then 3000 V for 8 min
Detection UV at 280 nm
Sample Preparation Mix ADC with ampholytes, pI markers, and urea (B33335) to a final concentration of 0.1 mg/mL

Data Presentation: iCIEF Analysis of Charge Variants

VariantpIPeak Area (%)
Acidic Variants< 8.015.6
Main Peak8.275.3
Basic Variants> 8.49.1
Total 100

Structural Integrity and Purity

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Principle: SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.[22] It can be used to assess the integrity of the ADC and confirm conjugation.

Experimental Protocol: SDS-PAGE Analysis

ParameterCondition
Gel 4-12% Bis-Tris Gel
Running Buffer MOPS or MES SDS Running Buffer
Sample Preparation (Non-reducing) Mix ADC with sample buffer and heat at 70°C for 10 min
Sample Preparation (Reducing) Add DTT to the sample buffer and heat at 70°C for 10 min
Staining Coomassie Brilliant Blue or Silver Stain

Under non-reducing conditions, the intact ADC is analyzed, while reducing conditions break disulfide bonds, separating the heavy and light chains.[22] Conjugated chains will show a higher molecular weight compared to the unconjugated antibody.[23][24]

Mechanism of Action: Linker Cleavage

The Val-Cit linker is designed to be cleaved by lysosomal enzymes, primarily Cathepsin B, which is upregulated in many tumors.[25][26][27][28]

In Vitro Linker Cleavage Assay

Principle: The ADC is incubated with Cathepsin B, and the release of the payload is monitored over time, typically by RP-HPLC or LC-MS.

Experimental Protocol: Cathepsin B Cleavage Assay

  • Reaction Setup: Prepare a reaction mixture containing the ADC (50 µg/mL), recombinant human Cathepsin B (1 µM), and an activation buffer (100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench with a protease inhibitor or by adding an equal volume of acetonitrile.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

Visualizations

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_analysis Analytical Techniques cluster_results Critical Quality Attributes ADC This compound ADC HIC HIC (DAR) ADC->HIC RPHPLC RP-HPLC (DAR, Purity) ADC->RPHPLC SEC SEC (Aggregation) ADC->SEC iCIEF iCIEF (Charge Variants) ADC->iCIEF SDSPAGE SDS-PAGE (Integrity) ADC->SDSPAGE MS Mass Spectrometry (Identity) ADC->MS DAR DAR & Distribution HIC->DAR RPHPLC->DAR Purity Purity & Integrity RPHPLC->Purity Aggregation Aggregation SEC->Aggregation Charge Charge Heterogeneity iCIEF->Charge SDSPAGE->Purity Identity Identity Confirmation MS->Identity

Caption: Workflow for the analytical characterization of ADCs.

Signaling Pathway for Val-Cit Linker Cleavage

Linker_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Binding to Receptor Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Intracellular pathway of ADC payload release.

References

Application Notes and Protocols for the Development of a Standard Operating Procedure for Antibody-Drug Conjugate (ADC) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a standard operating procedure (SOP) for the conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) to create Antibody-Drug Conjugates (ADCs). It covers the essential steps from antibody preparation to the final purification and characterization of the ADC, ensuring a reproducible and high-quality outcome.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2][][4][5] An ADC is comprised of three key components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][4][5][] This targeted delivery approach aims to maximize the therapeutic efficacy of the cytotoxic agent while minimizing systemic toxicity to healthy tissues.[7][8][9] The stability and characteristics of the linker, the choice of conjugation site on the antibody, and the drug-to-antibody ratio (DAR) are all critical parameters that significantly influence the ADC's efficacy, pharmacokinetics, and safety profile.[1][][]

The general mechanism of action for an ADC involves the antibody binding to its target antigen on the tumor cell surface, followed by internalization of the ADC-antigen complex.[4][5][8] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect.[8]

ADC Conjugation Workflow

The overall process for producing an ADC can be broken down into several key stages, from the preparation of the individual components to the final purification and analysis of the conjugated antibody.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Antibody_Prep Antibody Preparation (Buffer Exchange & Modification) Conjugation Conjugation Reaction (mAb + Drug-Linker) Antibody_Prep->Conjugation Drug_Linker_Prep Drug-Linker Preparation (Activation) Drug_Linker_Prep->Conjugation Purification Purification of ADC (Removal of Unreacted Species) Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Caption: A generalized workflow for the production of Antibody-Drug Conjugates.

Key Conjugation Chemistries

The choice of conjugation chemistry is critical as it determines the stability of the linker and the homogeneity of the final ADC product.[] The two most common strategies involve targeting lysine (B10760008) or cysteine residues on the antibody.

Lysine-Based Conjugation

Lysine residues are abundant on the surface of antibodies, and their primary amine groups can be targeted for conjugation. This method often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[][11]

Cysteine-Based Conjugation

Cysteine-based conjugation typically involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation.[9] This method offers more control over the conjugation sites and can lead to a more homogeneous ADC product.[7] Site-specific conjugation can also be achieved by engineering cysteine residues at specific locations on the antibody.[2][]

Conjugation_Strategies cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation Lysine Lysine Residues (Abundant) NHS_Ester NHS-Ester Linker Lysine->NHS_Ester Amide Bond Formation Lysine_ADC Heterogeneous ADC NHS_Ester->Lysine_ADC Cysteine Cysteine Residues (Reduced Disulfides) Maleimide Maleimide Linker Cysteine->Maleimide Thioether Bond Formation Cysteine_ADC Homogeneous ADC Maleimide->Cysteine_ADC

References

Troubleshooting & Optimization

how to prevent aggregation of ADCs with hydrophobic linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of ADCs, particularly those constructed with hydrophobic linker-payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using hydrophobic linker-payloads?

A1: ADC aggregation is a complex issue driven by several factors, primarily related to increased hydrophobicity and structural instability:

  • Increased Surface Hydrophobicity : The covalent attachment of hydrophobic small molecule drugs and linkers to an antibody increases the overall hydrophobicity of the protein.[1][2][3][4] This can lead to intermolecular interactions between these hydrophobic patches, causing the ADC molecules to cluster together.[4]

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][5][6] ADCs with DAR values of 6 or 8 are often more prone to aggregation under thermal stress compared to those with lower DARs.[7]

  • Conformational Instability : The conjugation process itself or the presence of the attached payload can induce conformational changes in the antibody.[1][8] These changes can expose aggregation-prone regions that were previously buried within the protein's native structure.[1]

  • Suboptimal Formulation and Process Conditions : Factors during manufacturing and storage, such as high protein concentration, suboptimal pH (especially near the antibody's isoelectric point), the use of organic co-solvents for payload dissolution, and exposure to physical stress like temperature fluctuations or shaking, can significantly promote aggregation.[1][4][][10]

Q2: What are the consequences of ADC aggregation for my research?

A2: ADC aggregation can have significant negative impacts on the safety, stability, and efficacy of your therapeutic candidate:

  • Reduced Efficacy : Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which reduces the therapeutic window.[5][8]

  • Increased Immunogenicity : The presence of aggregates, especially high molecular weight (HMW) species, is a major safety concern as it can trigger an unwanted immune response in patients.[4][8][11]

  • Physical Instability : Aggregation compromises the physical stability of the drug product, leading to the formation of particulates and precipitation. This reduces the product's shelf-life and complicates manufacturing and regulatory approval.[1][12]

  • Process and Manufacturing Challenges : Aggregation leads to product loss during purification steps, which reduces the overall yield and impacts the economic viability of the manufacturing process.[1][4]

Q3: How can I proactively prevent or minimize ADC aggregation during development?

A3: A multi-faceted approach combining protein engineering, linker-payload design, and formulation optimization is the most effective strategy:

  • Linker and Payload Modification : Incorporating hydrophilic linkers is a key strategy. This can be achieved by using linkers that contain polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or other hydrophilic moieties to "shield" the hydrophobic payload.[1][3][5][] Developing more hydrophilic payloads can also significantly reduce aggregation propensity.[1][]

  • Formulation Optimization : The choice of excipients is critical. Non-ionic surfactants (e.g., Polysorbate 80, Tween 20), sugars (e.g., trehalose), and certain amino acids can act as stabilizers to reduce protein-protein interactions.[1][][13] Optimizing the buffer pH and ionic strength is also essential for maintaining ADC stability.[]

  • Protein and Conjugation Engineering : Rationally designing the antibody to include "aggregation gatekeeper" residues (introducing charged residues in aggregation-prone regions) can improve stability.[1][11] Furthermore, employing site-specific conjugation technologies can produce more homogeneous ADCs with potentially lower aggregation risk.[14][15]

  • Process Control : Minimizing thermal and physical stress during conjugation and purification is important.[1] An advanced strategy is to perform the conjugation while the antibodies are immobilized on a solid support, which physically prevents them from interacting and aggregating during the most vulnerable step of the process.[1][4][16]

Troubleshooting Guide: ADC Aggregation

If you are encountering aggregation in your experiments, use this guide to identify the potential cause and find a solution.

G start_node Problem: ADC Aggregation Observed q_when When is aggregation occurring? start_node->q_when q_node q_node cause_node cause_node solution_node solution_node cause_post_conjugation Potential Causes: - High overall hydrophobicity from linker/payload - High DAR - Suboptimal conjugation conditions (pH, co-solvents) - Conformational stress during reaction q_when->cause_post_conjugation Immediately Post-Conjugation cause_storage Potential Causes: - Suboptimal formulation (pH, ionic strength) - Lack of stabilizing excipients - Inappropriate storage temperature - Freeze-thaw stress q_when->cause_storage During Storage or After Stress solution_post_conjugation Recommended Solutions: - Decrease final concentration of organic co-solvents (<5%). [24] - Screen different conjugation pH values away from the mAb's pI. [24] - Consider solid-phase conjugation to prevent intermolecular interactions. [1, 17] - Evaluate using a more hydrophilic linker (e.g., PEGylated) or payload. [8, 19] - Reduce the target DAR. [11, 30] cause_post_conjugation->solution_post_conjugation solution_storage Recommended Solutions: - Optimize buffer pH and ionic strength for maximum stability. [4] - Screen stabilizing excipients (e.g., polysorbates, trehalose, arginine, glycine). [1, 4] - Lyophilize the ADC with appropriate cryoprotectants. [1, 34] - Avoid repeated freeze-thaw cycles; store in single-use aliquots. [34] - Perform thermal and physical stress studies to identify stable storage conditions. cause_storage->solution_storage

Caption: Troubleshooting workflow for ADC aggregation.

Data & Results

Table 1: Impact of Drug-to-Antibody Ratio (DAR) and Payload Hydrophobicity on ADC Aggregation

Higher DAR values and more hydrophobic payloads directly correlate with an increased tendency for ADCs to aggregate, especially under thermal stress.

ADC ConstructStress ConditionDAR% Monomer% AggregateReference
Trastuzumab-MMAE40°C, 2 days8<5%>95%[17]
Trastuzumab-MMAU*40°C, 2 days898%2%[17]
anti-FRα-sulfo-SPDB-DM4N/A~2HighLow[6]
anti-FRα-sulfo-SPDB-DM4N/A~10LowerHigher (rapid clearance)[6]
Model IgG1-Payload 1 (Low logP)Thermal StressMatchedHighLow[18][19]
Model IgG1-Payload 3 (High logP)Thermal StressMatchedLowHigh[18][19]

*MMAU is a hydrophilic glycoside variant of MMAE, demonstrating that modifying the payload can drastically reduce aggregation.[17]

Table 2: Effect of Hydrophilic Linkers on ADC Properties

The incorporation of hydrophilic components, such as PEG, into the linker design can mitigate the hydrophobicity of the payload, leading to reduced aggregation and improved pharmacokinetics.

Linker FeatureADC PropertyObservationReference
Linear PEG24 LinkerStabilityShowed significant aggregation and degradation over time at 40°C.[12]
Pendant PEG (2x12) LinkerStabilityShowed significantly higher monomer content and stability under the same stress conditions.[12]
Pendant PEG (2x12) LinkerPharmacokineticsExhibited slower clearance rates in mice compared to the linear PEG linker ADC.[12]
ChetoSensar™ (chito-oligosaccharide)HydrophobicityHIC analysis showed a significant reduction in hydrophobicity for a DAR 4 ADC, shifting its profile closer to the unconjugated antibody.[2]

Key Experimental Protocols

Protocol 1: Quantifying ADC Aggregates using Size Exclusion Chromatography (SEC)

SEC is the industry-standard method for separating and quantifying ADC monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic size.[1][20]

  • Instrumentation : HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[20]

  • Column : A silica-based column with appropriate pore size for antibody separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm or TSKgel G3000SWxl).[10][20]

  • Mobile Phase : A physiological pH buffer is typically used. Example: 150 mM sodium phosphate, pH 7.0.[20] For some hydrophobic ADCs, a small amount of organic modifier may be required to improve peak shape, but this should be optimized carefully.[21]

  • Procedure :

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Prepare the ADC sample by diluting it in the mobile phase to a final concentration of approximately 1 mg/mL.[10]

    • Inject a defined volume (e.g., 10-20 µL) of the sample.

    • Run the chromatogram at a constant flow rate (e.g., 0.8-1.0 mL/min).

    • Monitor the eluent at 280 nm.

  • Data Analysis : Integrate the peaks corresponding to HMW aggregates, monomer, and any fragments. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks. An increase in the percentage of the HMW peak indicates aggregation.

Protocol 2: Assessing Particle Size Distribution with Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution and is highly sensitive for detecting the early onset of aggregation.[1][7][18]

  • Instrumentation : A DLS instrument with temperature control.

  • Procedure :

    • Prepare the ADC sample in a formulation buffer, ensuring it is free of dust and extraneous particles by centrifugation or filtration (use a low protein-binding filter, e.g., 0.1 or 0.22 µm).

    • Transfer the sample to a clean, low-volume cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement, acquiring data for a sufficient duration to ensure a stable correlation function.

  • Data Analysis : The instrument software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value (>0.2) is indicative of aggregation or a heterogeneous sample. Tracking these values over time is an effective way to monitor stability.[8]

Visualizing Concepts

Mechanism of Hydrophobicity-Induced Aggregation

The conjugation of hydrophobic drugs to an antibody creates new hydrophobic surface patches, which can drive the self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.

G antibody_node antibody_node adc_node adc_node aggregate_node aggregate_node process_node process_node A Monoclonal Antibody (Stable, Soluble) B Conjugation with Hydrophobic Linker-Payload A->B Process Step C ADC Monomer (Increased Surface Hydrophobicity) B->C Results in D Intermolecular Hydrophobic Interactions C->D Prone to E Soluble Aggregates (Dimers, Oligomers) D->E Forms F Insoluble Aggregates (Precipitate) E->F Can lead to G cluster_0 Linker-Payload Design cluster_1 Formulation Strategy cluster_2 Protein & Process Engineering center_node center_node cat_node cat_node item_node item_node Mitigation Mitigation of ADC Aggregation L1 Use Hydrophilic Linkers (PEG, sulfonates) [1] Mitigation->L1 L2 Develop Hydrophilic Payloads [4] Mitigation->L2 L3 Optimize Linker Length and Architecture [19] Mitigation->L3 F1 Add Stabilizing Excipients (Polysorbates, Sugars, Amino Acids) [4, 33] Mitigation->F1 F2 Optimize Buffer (pH, Ionic Strength) [4] Mitigation->F2 F3 Lyophilization with Cryoprotectants [1] Mitigation->F3 P1 Introduce 'Gatekeeper' Residues [1] Mitigation->P1 P2 Site-Specific Conjugation [5] Mitigation->P2 P3 Solid-Phase Conjugation Process [17] Mitigation->P3

References

troubleshooting off-target cleavage of Val-Cit linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

The Val-Cit linker is designed to be stable in systemic circulation and to be cleaved by specific lysosomal proteases, primarily Cathepsin B, within the target tumor cell.[1] After an ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[1][2] The acidic environment of the lysosome and the high concentration of enzymes like Cathepsin B facilitate the cleavage of the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer.[1] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload inside the cancer cell.[1]

Q2: What are the main causes of off-target cleavage of Val-Cit linkers?

Off-target cleavage of Val-Cit linkers is primarily caused by enzymatic activity in the bloodstream or tumor microenvironment, leading to premature payload release before the ADC reaches the target cell.[3][4] The two main enzymes responsible for this are:

  • Carboxylesterase 1C (Ces1C): This enzyme is present in mouse and rat plasma and can hydrolyze the Val-Cit dipeptide, leading to significant instability of ADCs in preclinical rodent models.[5][6][7] This is a critical consideration for the preclinical evaluation of ADCs.[6]

  • Human Neutrophil Elastase (NE): Secreted by neutrophils, this serine protease can cleave the Val-Cit linker in human plasma.[3][4][8] This premature cleavage is believed to contribute to off-target toxicities, most notably neutropenia.[6][9]

Q3: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

This discrepancy is due to the presence of carboxylesterase Ces1C in mouse plasma, which is known to cleave the Val-Cit linker.[5][7] Human plasma lacks this specific enzyme, so the linker remains relatively stable.[7] This species-specific difference is a major challenge for preclinical ADC development, as efficacy and toxicity data from mouse models may not accurately predict clinical outcomes in humans.[7][10]

Q4: How does the hydrophobicity of the Val-Cit linker and payload affect my ADC?

The hydrophobic nature of the conventional Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to several issues.[3][4] These include:

  • Aggregation: High hydrophobicity can cause the ADC to aggregate, particularly at higher drug-to-antibody ratios (DARs).[3][5] Aggregation can negatively impact the ADC's manufacturing, stability, and pharmacokinetics.[11]

  • Limited DAR: The tendency to aggregate often limits the number of drug molecules that can be attached to the antibody, potentially capping the therapeutic potency of the ADC.[3][4]

Q5: What are the common off-target toxicities associated with premature Val-Cit linker cleavage?

Premature release of the cytotoxic payload into systemic circulation can lead to a range of off-target toxicities, similar to those seen with traditional chemotherapy.[][13] The most commonly observed dose-limiting toxicities include:

  • Neutropenia: A reduction in neutrophils, which is frequently linked to the cleavage of the Val-Cit linker by neutrophil elastase.[6][8][14]

  • Thrombocytopenia: A decrease in platelet count.[6][14]

  • Hepatotoxicity: Liver damage.[15] These toxicities are often the primary factor limiting the maximum tolerated dose of an ADC in clinical settings.[]

Troubleshooting Guide

Issue: Premature Drug Release Observed in Preclinical Mouse Models

Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[5][6][7] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[5]

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[5][] If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[5]

  • Modify the Linker: Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[5][11]

  • Alternative Linker Strategies: Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as "exolinker" designs where the cleavable peptide is repositioned to enhance stability.[3][4][5]

Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[3][4][6] This off-target payload release is a suspected cause of hematological toxicities like neutropenia.[6][8]

Troubleshooting Steps:

  • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[5] Monitor for the release of the payload over time using techniques like LC-MS.[17]

  • Modify the Linker: Introduce modifications to the dipeptide sequence to block NE recognition. Strategies include:

    • Exolinkers: Repositioning the peptide linker can shield it from NE-mediated cleavage.[3][4][18]

    • Sequence Modification: Replacing Valine with other amino acids, such as in a Glu-Gly-Cit linker, can confer resistance to NE.[4]

  • Tandem-Cleavage Linkers: Employ a linker that requires two sequential enzymatic steps for payload release. For example, a glucuronide moiety can be used to "mask" the dipeptide linker from extracellular proteases. The glucuronide is cleaved by β-glucuronidase within the lysosome, which then exposes the Val-Cit sequence for Cathepsin B cleavage.[19]

Issue: High Levels of ADC Aggregation Observed

Possible Cause: The hydrophobic nature of the Val-Cit-PAB linker and the conjugated payload (e.g., MMAE) can lead to ADC aggregation, especially at high drug-to-antibody ratios (DARs > 4).[3][4]

Troubleshooting Steps:

  • Optimize DAR: If possible, reduce the DAR to decrease the overall hydrophobicity of the conjugate.

  • Introduce Hydrophilic Moieties: Incorporate hydrophilic elements into the linker design to mitigate payload hydrophobicity.[3] This can be achieved using:

    • Polyethylene glycol (PEG) spacers.[4]

    • Hydrophilic amino acids like glutamic acid (e.g., Glu-Val-Cit).[3][4]

    • Exolinker designs that utilize hydrophilic peptides.[3][4]

  • Evaluate Formulation: Assess different buffer conditions and excipients during the formulation process to identify conditions that minimize aggregation.

Quantitative Data Summary

Table 1: Comparative Stability of Val-Cit and Modified Linkers
Linker TypeSusceptibility to Mouse Ces1CSusceptibility to Human Neutrophil Elastase (NE)Intended Cleavage by Cathepsin BReference(s)
Val-Cit (vc) HighHighYes[3][6][7]
Glu-Val-Cit (EVCit) Low / ResistantHighYes[5][11][15]
Glu-Gly-Cit (EGCit) ResistantResistantYes[4][15]
Exolinker (e.g., exo-EVC) ResistantResistantYes[3][4][18]
Tandem (Glucuronide-vc) ResistantResistantYes (after β-glucuronidase cleavage)[19]
Table 2: In Vivo Half-Life Comparison in Mouse Models
Linker TypeADC Half-Life (Mouse)Reference(s)
Val-Cit (vc) ~2 days[11]
Glu-Val-Cit (EVCit) ~12 days[11]

Key Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species (e.g., mouse, human).

Methodology:

  • Incubation: Thaw mouse or human plasma at 37°C. Add the ADC to the plasma at a final concentration of approximately 1 mg/mL.[20]

  • Time Course: Incubate the mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).[20][21]

  • Sample Preparation: Immediately stop the reaction in the collected aliquots. For payload quantification, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.[20]

  • LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the amount of released payload.[17][20] For analysis of the intact ADC, different sample preparation methods like affinity capture may be required.

  • Data Analysis: Plot the concentration of released payload or remaining intact ADC over time to determine the stability profile and half-life.

Lysosomal Cleavage Assay

Objective: To confirm that the Val-Cit linker is efficiently cleaved by lysosomal proteases.

Methodology:

  • Reaction Setup: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT) to mimic the lysosomal environment.[5]

  • Incubation: Add the ADC (e.g., final concentration ~10 µM) to the assay buffer. Initiate the reaction by adding a rat or human liver lysosomal fraction.[5][22] As a control, a reaction can be set up with a specific Cathepsin B inhibitor.[5]

  • Time Course: Incubate the samples at 37°C. Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS to measure the concentration of the released payload over time.[5]

Human Neutrophil Elastase (NE) Sensitivity Assay

Objective: To determine if the Val-Cit linker is susceptible to cleavage by human NE.

Methodology:

  • Reaction Setup: Prepare a suitable assay buffer.

  • Incubation: Incubate the ADC with purified human neutrophil elastase at 37°C.[5]

  • Time Course: Collect aliquots at various time points and stop the enzymatic reaction.

  • Analysis: Quantify the released payload using LC-MS to determine the rate of cleavage.[5] Compare the results to a control ADC with a known NE-resistant linker.

Visualizations

Intended vs. Off-Target Cleavage Pathways

cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC Intact ADC (Val-Cit Linker) Ces1C Mouse Carboxylesterase 1C (Ces1C) ADC->Ces1C Cleavage (Mouse) NE Human Neutrophil Elastase (NE) ADC->NE Cleavage (Human) Internalization Internalization ADC->Internalization Tumor Targeting Released_Payload_Off Prematurely Released Payload Ces1C->Released_Payload_Off NE->Released_Payload_Off Toxicity Off-Target Toxicity (e.g., Neutropenia) Released_Payload_Off->Toxicity Lysosome Lysosome Internalization->Lysosome CatB Cathepsin B Released_Payload_On Released Payload CatB->Released_Payload_On Intended Cleavage Efficacy On-Target Efficacy (Cell Death) Released_Payload_On->Efficacy

Caption: Intended vs. Off-Target Cleavage Pathways of Val-Cit Linkers.

Troubleshooting Workflow for Off-Target Cleavage

Start Start: Observed Off-Target Toxicity or In Vivo Instability Species Preclinical Model? Start->Species Mouse_Assay Conduct in vitro mouse plasma stability assay Species->Mouse_Assay Yes (Mouse/Rat) Human_Assay Conduct in vitro neutrophil elastase (NE) assay Species->Human_Assay No (Human/Primate) Is_Ces1C Is linker unstable? Mouse_Assay->Is_Ces1C Is_NE Is linker unstable? Human_Assay->Is_NE Is_Ces1C->Human_Assay No Solution_Ces1C Solution: - Modify linker (e.g., Glu-Val-Cit) - Use exolinker design Is_Ces1C->Solution_Ces1C Yes Solution_NE Solution: - Modify linker (e.g., EGCit) - Use exolinker or tandem linker Is_NE->Solution_NE Yes Other Investigate other causes: - Payload-related toxicity - On-target, off-tumor binding Is_NE->Other No

Caption: Troubleshooting workflow for identifying causes of off-target cleavage.

Experimental Workflow for Plasma Stability Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Sample Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Thaw Plasma (Mouse or Human) Plasma->Incubate Timepoints Collect Aliquots at T=0, 1, 6, 24... hrs Incubate->Timepoints Process Protein Precipitation & Supernatant Collection Timepoints->Process LCMS LC-MS Analysis of Released Payload Process->LCMS Data Calculate % Released Payload or % Intact ADC LCMS->Data

Caption: General experimental workflow for an in vitro plasma stability assay.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) using PEGylated linkers.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) as it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[1] Therefore, precise control over the DAR is essential to ensure a consistent, safe, and effective therapeutic product.

Q2: What is a typical target DAR for an ADC, and how does it influence the therapeutic window?

While the optimal DAR is specific to the antibody, linker, and payload, a DAR of 2 to 4 is often considered a good balance between efficacy and safety for many ADCs.[2] Higher DAR values (e.g., 8) can increase potency but may also lead to faster clearance and increased toxicity.[1][2] The goal is to identify a DAR that maximizes the therapeutic window by delivering a potent dose to target cells while minimizing off-target toxicity.[2]

Q3: How do PEGylated linkers help in optimizing the DAR?

PEGylated linkers are instrumental in optimizing ADCs, particularly when dealing with hydrophobic payloads.[3] Their hydrophilic nature helps to:

  • Mitigate Aggregation: Hydrophobic drug payloads can cause ADCs to aggregate, leading to rapid clearance and reduced efficacy.[4] Incorporating hydrophilic PEG linkers can counteract this, enabling higher DARs without compromising the ADC's biophysical properties.[2][4]

  • Improve Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell that can shield the payload, prolonging the ADC's circulation half-life.[5][6]

  • Enhance Solubility: PEGylation increases the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic drugs.[5]

Q4: What is the impact of PEG linker length on ADC properties?

The length of the PEG chain is a critical design parameter that influences the therapeutic index of an ADC.[4]

  • Longer PEG Chains: Generally, longer PEG linkers enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[4][7][8] They can lead to slower plasma clearance.[7][8][9] However, there can be a trade-off with in vitro potency, potentially due to steric hindrance.[3][4]

  • Shorter PEG Chains: Shorter linkers may be favorable for ADC stability.[4]

The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.[4]

Troubleshooting Guides

Problem 1: Low Average DAR

Question: I am observing a lower than expected average DAR despite using the correct molar ratio of drug-linker to antibody. What are the possible causes and how can I troubleshoot this?

Possible Causes Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as pH, temperature, and incubation time.[10] For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to favor the reaction over maleimide (B117702) hydrolysis.[2]
Inefficient Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature to ensure the desired number of interchain disulfide bonds are cleaved, exposing free thiol groups.[1][2]
Inactive or Degraded Drug-Linker Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling to prevent degradation.[10]
Interfering Buffer Components Perform buffer exchange to a suitable conjugation buffer (e.g., PBS) to remove any interfering substances like primary amines (e.g., Tris) if using NHS-ester chemistry.[10]
Inaccurate Reagent Concentrations Verify the purity and concentration of the antibody, drug-linker, and any other reagents before starting the conjugation.[1]

Problem 2: High Levels of Aggregation in the Final ADC Product

Question: My final ADC product shows high levels of aggregation. What could be causing this and how can I mitigate it?

Possible Causes Troubleshooting Steps
Hydrophobicity of the Payload The conjugation of hydrophobic drugs increases the overall hydrophobicity of the ADC, which is a major cause of aggregation.[11][12] Incorporating a hydrophilic PEG linker is a key strategy to counteract this.[2] The length and architecture (linear vs. pendant) of the PEG linker can be optimized to improve solubility and reduce aggregation.[13]
High DAR A high number of conjugated drug molecules increases hydrophobicity and the risk of aggregation.[1] Consider reducing the molar excess of the drug-linker during conjugation to target a lower average DAR.[10]
Unfavorable Buffer Conditions Screen different formulation buffers, varying the pH and including excipients, to find conditions that minimize aggregation.[10][11] The pH of the buffer should not coincide with the isoelectric point (pI) of the antibody, as this is the point of least solubility.[11]
Harsh Conjugation or Purification Conditions High temperatures, extreme pH, or shear stress during mixing can denature the antibody and promote aggregation.[10][12] Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[14] Use gentle mixing.
Intermolecular Disulfide Bonds If the antibody has free cysteine residues not intended for conjugation, they can form intermolecular disulfide bonds leading to aggregation. Consider blocking these residues with an agent like N-ethylmaleimide (NEM) prior to the main conjugation step.[14]

Problem 3: Inconsistent DAR Values Between Batches

Question: I am struggling with batch-to-batch variability in my DAR values. How can I improve consistency?

Possible Causes Troubleshooting Steps
Variability in Starting Materials Ensure consistent quality, purity, and concentration of the antibody and drug-linker for each batch.[1][10] Thoroughly characterize all starting materials before use.
Lack of Precise Control Over Reaction Parameters Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[10] Implement strict process controls and carefully monitor all reaction parameters.
Inconsistent Antibody Reduction The efficiency of disulfide bond reduction is critical for cysteine-based conjugation. Incomplete or variable reduction will result in a different number of available thiol groups for conjugation in each batch.[1] Standardize the reduction protocol.
Inconsistent Purification Process Differences in the purification method can lead to the enrichment of different DAR species.[10] Standardize the purification protocol, including the type of column, buffers, and flow rates.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

PEG Linker LengthPlasma ClearanceIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
No PEGHighBaselineModerate[7][8]
PEG4ModerateSimilar to no PEGImproved[7][8]
PEG8LowSlightly ReducedSignificantly Improved[7][8]
PEG12LowReducedSignificantly Improved[7][8]
PEG24LowFurther ReducedSimilar to PEG8/12[7][8]

Note: The specific values can vary depending on the antibody, payload, and cell line used. The table represents general trends observed in published studies.

Experimental Protocols & Workflows

A general workflow for ADC conjugation involves antibody preparation, conjugation, and purification, followed by characterization to determine the DAR.

ADC_Conjugation_Workflow cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification cluster_char Step 4: Characterization A Start with Monoclonal Antibody B Buffer Exchange into Reaction Buffer (e.g., PBS) A->B C Antibody Reduction (e.g., with TCEP for Cys conjugation) B->C D Removal of Excess Reducing Agent C->D F Add Drug-Linker to Reduced Antibody D->F E Prepare Drug-PEG-Linker (dissolved in organic solvent like DMSO) E->F G Incubate under Controlled Conditions (Time, Temp, pH) F->G H Purify ADC to Remove Unconjugated Drug-Linker (e.g., SEC, HIC) G->H I Buffer Exchange into Formulation Buffer H->I J Determine DAR (HIC, LC-MS, UV-Vis) I->J K Assess Aggregation (SEC) I->K L Final ADC Product J->L K->L

Figure 1. A generalized experimental workflow for the generation and characterization of an ADC.
Protocol 1: Cysteine-Based ADC Conjugation using a Maleimide-PEG-Drug Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).[2]
  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[1]
  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1][2]
  • Remove the excess TCEP using a desalting column, exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).[1]

2. Conjugation Reaction:

  • Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5.[2]
  • Dissolve the maleimide-PEG-drug linker in an organic solvent like DMSO to a stock concentration of 10-20 mM.[14]
  • Add the desired molar excess of the dissolved drug-linker to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[5]
  • Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.[1]

3. Purification:

  • Purify the ADC from unreacted drug-linker and solvent using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
  • Perform a final buffer exchange into a suitable formulation buffer for storage.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for analyzing the drug load distribution and average DAR of cysteine-conjugated ADCs.[15] It separates ADC species based on the hydrophobicity imparted by the conjugated drug.

1. System Setup:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
  • Detector: UV detector set at 280 nm.

2. Sample Preparation:

  • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

3. Chromatographic Run:

  • Equilibrate the column with Mobile Phase A.
  • Inject the ADC sample.
  • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
  • Antibodies with a higher number of conjugated drugs are more hydrophobic and will elute later.

4. Data Analysis:

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions A Low DAR D Reaction Conditions (pH, Temp, Time) A->D E Reagent Quality/ Concentration A->E F Antibody Reduction Efficiency A->F B High Aggregation B->D G Payload Hydrophobicity B->G I Buffer Composition B->I C Inconsistent DAR C->D C->E C->F H Purification Protocol C->H J Optimize Reaction Parameters D->J K Verify Reagent Purity & Conc. E->K L Optimize Reduction Step F->L M Incorporate/ Optimize PEG Linker G->M N Standardize Purification H->N O Optimize Buffer (pH, Excipients) I->O

Figure 2. A logical workflow for troubleshooting common issues in ADC development.

References

strategies to improve the in vivo stability of Val-Cit containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the in vivo stability of Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and challenges of Val-Cit linkers.

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit dipeptide linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][][] Following antibody-mediated internalization into a target cancer cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases like Cathepsin B lead to the hydrolysis of the peptide bond between valine and citrulline.[][4] This cleavage initiates the release of the cytotoxic payload inside the target cell, minimizing systemic exposure.[5][6]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_stable Intact ADC (Val-Cit Linker Stable) Internalization Internalization via Receptor ADC_stable->Internalization Binding Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Intended intracellular cleavage pathway of a Val-Cit ADC.

Q2: My Val-Cit ADC shows instability in mouse models but seems stable in human plasma. Why?

A2: This is a frequently observed discrepancy. The instability in mouse plasma is often due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can prematurely cleave the Val-Cit linker.[1][7][8] This enzyme is not present at the same activity level in human plasma, leading to the observed difference in stability.[8] This premature payload release in mice can lead to poor efficacy and off-target toxicity in preclinical studies.[7][9]

Q3: What other factors can cause premature payload release from Val-Cit ADCs in circulation?

A3: Besides mouse-specific carboxylesterases, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker in human plasma.[4][5][10] This can lead to off-target toxicities, with neutropenia being a potential concern.[4][5] Additionally, the inherent hydrophobicity of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation.[4][11] Aggregation can alter the ADC's pharmacokinetic profile and potentially increase clearance or cause immunogenicity.[12][13]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and address common issues encountered during your experiments.

Problem: I'm observing high off-target toxicity and a narrow therapeutic window in my in vivo study.

This issue is often a primary indicator of premature payload release in systemic circulation.

G Troubleshooting Workflow: High Off-Target Toxicity Observation Observation: High Off-Target Toxicity Narrow Therapeutic Window Hypothesis Hypothesis: Premature Payload Release in Circulation Observation->Hypothesis Experiment Diagnostic Experiment: In Vitro Plasma Stability Assay (See Protocol 1) Hypothesis->Experiment Result_Unstable Result: Significant DAR Loss or Free Payload Detected Experiment->Result_Unstable Unstable Result_Stable Result: ADC is Stable Experiment->Result_Stable Stable Cause_Linker Cause Identified: Linker Lability Result_Unstable->Cause_Linker Cause_Other Other Causes: - Target expression on healthy tissue - Payload-specific toxicity Result_Stable->Cause_Other Solution1 Solution: Modify Linker Design (See Section 3) Cause_Linker->Solution1 Solution2 Solution: Incorporate Hydrophilic Spacers (See Section 3) Cause_Linker->Solution2

Caption: Workflow for diagnosing high off-target ADC toxicity.

Troubleshooting Steps:

  • Confirm Linker Instability: The first step is to determine if the observed toxicity is due to linker cleavage in circulation.

    • Action: Perform an in vitro plasma stability assay using plasma from the relevant species (e.g., mouse, rat, human).[14] This experiment will quantify the decrease in drug-to-antibody ratio (DAR) or the increase in free payload over time.[15][16] Refer to Protocol 1 for a detailed methodology.

  • Analyze the Results:

    • If the ADC is unstable in plasma: This confirms premature payload release. The instability is likely due to enzymatic cleavage (e.g., by Ces1c in mice or neutrophil elastase in humans).[4][7] Proceed to Section 3: Strategies for Enhancing Stability .

    • If the ADC is stable in plasma: The toxicity may not be related to linker instability. Investigate other potential causes, such as on-target toxicity in healthy tissues that express the target antigen or inherent toxicity of the payload itself.

Section 3: Strategies for Enhancing In Vivo Stability

If premature payload release is confirmed, several strategies can be employed to improve the stability of your Val-Cit containing ADC.

Q: How can the peptide sequence of the linker be modified to increase stability?

A: Modifying the dipeptide sequence by adding certain amino acids can shield the cleavage site from plasma proteases without significantly affecting its cleavage by lysosomal Cathepsin B.[7]

  • Glutamic acid-Val-Cit (EVCit): Adding a glutamic acid residue adjacent to the valine has been shown to dramatically improve ADC half-life in mouse models by providing resistance to Ces1c cleavage.[1][7][10]

  • Exolinkers: This approach repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PAB) moiety. This design can reduce premature payload release and allows for the incorporation of hydrophilic groups to prevent aggregation.[4][5]

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps for payload release.[17][18] For example, a sterically hindering group like a glucuronide moiety can protect the Val-Cit sequence.[17][18] This moiety is first cleaved by β-glucuronidase in the lysosome, which then exposes the Val-Cit sequence for cleavage by Cathepsin B.[17] This dual-cleavage requirement significantly improves plasma stability and tolerability.[18][19]

Q: How does increasing linker hydrophilicity improve stability?

A: Many cytotoxic payloads are hydrophobic, and when conjugated to an antibody, they can induce aggregation, especially at high DARs.[11][20] This aggregation can lead to rapid clearance and poor efficacy.[12]

  • Action: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[12][20] PEG linkers create a hydration shell around the ADC, which enhances solubility, reduces aggregation, and can improve pharmacokinetics by shielding the ADC from premature clearance.[12][20][21]

Q: Does the conjugation site on the antibody affect stability?

A: Yes, the conjugation site plays a crucial role. More solvent-exposed linkers are more vulnerable to enzymatic degradation.[9][22]

  • Action: Employ site-specific conjugation technologies to attach the linker-drug to less solvent-exposed sites. This can sterically hinder access by plasma proteases, thereby increasing the ADC's circulatory half-life while still allowing for efficient internalization and lysosomal processing.[13][22]

Section 4: Data Presentation

The following tables summarize quantitative data comparing different linker strategies.

Table 1: Comparison of In Vivo Stability for Different Linker Technologies

Linker Technology ADC Model Animal Model Key Stability Finding Reference
Standard Val-Cit anti-CD79b-vcMMAE Rat Showed rapid payload loss in plasma. [23][24]
EVCit (Glu-Val-Cit) Not Specified Mouse Increased ADC half-life from ~2 days (for Val-Cit) to ~12 days. [7]
Tandem-Cleavage anti-CD79b-MMAE Rat Conjugate remained mostly intact through day 12, unlike the standard vcMMAE which showed rapid payload loss. [24]

| Exolinker | Trastuzumab-MMAE | Mouse | Reduced released payload in mouse plasma compared to standard Val-Cit PAB linker. |[4] |

Table 2: Impact of Linker Hydrophilicity on ADC Properties

Linker Type DAR Aggregation (%) Plasma Half-Life Reference
Hydrophobic Linker ~4 >15% Shorter [12]

| Hydrophilic (PEG) Linker | ~8 | <5% | Longer |[12] |

Section 5: Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring the change in average DAR or the concentration of released payload over time.[14][25]

Materials:

  • ADC construct

  • Control ADC (with a known stable linker, if available)

  • Plasma (e.g., human, mouse, rat) from commercial sources (e.g., BioIVT)[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[15]

  • Wash and Elution buffers

  • LC-MS system[16]

Methodology:

  • Incubation: Incubate the ADC at a final concentration (e.g., 50-100 µg/mL) in plasma at 37°C. Include a control sample incubated in PBS.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours). Immediately store samples at -80°C to quench any reaction.[14]

  • ADC Isolation: For each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[15][25] Wash the beads to remove unbound plasma proteins.

  • Analysis of Intact ADC (DAR Measurement):

    • Elute the intact ADC from the beads.

    • Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[15]

  • Analysis of Free Payload:

    • After isolating the ADC, collect the supernatant.

    • Perform a protein precipitation step (e.g., with acetonitrile) on the supernatant.[23]

    • Analyze the resulting solution by LC-MS/MS to quantify the concentration of released free payload.[23]

  • Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that the modified, stabilized linker can still be efficiently cleaved by its target lysosomal protease, Cathepsin B.[][26]

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Cathepsin B inhibitor (for negative control)

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing ~5 mM DTT (to activate Cathepsin B).[1]

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure it is in its active form.

  • Reaction Setup: Prepare reaction mixtures containing the ADC (~10 µM) in the assay buffer.

  • Initiate Reaction: Add activated Cathepsin B to the ADC solution to start the cleavage reaction.

  • Controls:

    • Negative Control: Set up a reaction that includes a specific Cathepsin B inhibitor to confirm the cleavage is enzyme-specific.[1]

    • No-Enzyme Control: Incubate the ADC in the assay buffer without Cathepsin B to check for non-enzymatic degradation.

  • Incubation: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Quench the reaction by adding a strong acid or organic solvent.

  • Analysis: Analyze the samples by LC-MS to measure the disappearance of the intact ADC and the appearance of the cleaved payload.[27]

  • Data Analysis: Plot the percentage of payload release against time to determine the cleavage kinetics. Compare the cleavage rate of your stabilized ADC to a standard Val-Cit ADC to ensure functionality is retained.

References

Technical Support Center: Addressing Premature Drug Release from Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature drug release from cleavable linkers in drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature drug release from cleavable linkers?

A1: Premature drug release is a critical issue that can compromise the therapeutic index of a drug conjugate by causing off-target toxicity and reducing efficacy.[1][2] The primary causes depend on the linker chemistry:

  • Enzymatic Cleavage: Linkers, particularly peptide-based ones like Val-Cit, can be susceptible to premature cleavage by enzymes present in systemic circulation, such as carboxylesterases and neutrophil elastase.[3][4][5]

  • Chemical Instability: Some linkers are inherently unstable in the physiological environment. For instance, hydrazone linkers can hydrolyze at the neutral pH of blood, and disulfide linkers can be prematurely cleaved by reducing agents like glutathione (B108866) present in plasma.[][7][8][9]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to aggregation of the drug conjugate, which may alter its stability and pharmacokinetic properties.[2]

  • Conjugation Site: The site of drug-linker conjugation on the antibody can influence linker stability. Conjugation to more solvent-exposed sites may increase susceptibility to cleavage.[2][10]

Q2: What are the consequences of poor linker stability?

A2: Insufficient linker stability in circulation can lead to several detrimental outcomes:

  • Off-Target Toxicity: The premature release of a potent cytotoxic payload can damage healthy tissues, leading to significant adverse side effects.[1][2]

  • Reduced Efficacy: If the payload is released before the conjugate reaches its target, the therapeutic effectiveness is diminished.[2][11]

  • Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the drug conjugate, potentially leading to faster clearance and reduced tumor exposure.[2]

Q3: How can I improve the stability of my cleavable linker?

A3: Several strategies can be employed to enhance linker stability:

  • Linker Chemistry Optimization:

    • Peptide Linkers: Modifying the peptide sequence, for example, by adding a hydrophilic group like glutamic acid to create a Glu-Val-Cit linker, can reduce susceptibility to plasma proteases.[4]

    • Disulfide Linkers: Introducing steric hindrance around the disulfide bond can improve stability.[7]

    • Hydrazone Linkers: Using aromatic hydrazones can increase stability compared to aliphatic ones due to resonance stabilization.[8]

  • Site-Specific Conjugation: Conjugating the drug-linker to specific, less solvent-exposed sites on the antibody can shield the linker from the external environment.[2]

  • Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help mask hydrophobic payloads and improve stability.[3][]

  • Novel Linker Designs:

    • Exolinkers: Repositioning the cleavable peptide linker can enhance stability and reduce premature payload release.[3][13][14]

    • Tandem-Cleavage Linkers: These require two sequential enzymatic cleavage events for payload release, thereby improving plasma stability.[15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of linker stability.

Issue 1: High levels of premature drug release observed in in vitro plasma stability assays.

  • Possible Cause 1: Inherent Instability of the Linker Chemistry.

    • Troubleshooting Steps:

      • Review Linker Choice: Re-evaluate if the chosen linker chemistry is appropriate for the intended application. For example, traditional hydrazone linkers may show instability at physiological pH.[8][9]

      • Optimize Linker Structure: Consider modifications to the linker to enhance stability. For disulfide linkers, introduce steric hindrance. For peptide linkers, alter the amino acid sequence.[4][7]

      • Run Controls: Include a control with a known stable linker (e.g., a non-cleavable linker) to benchmark the stability of your experimental linker.[1]

  • Possible Cause 2: Enzymatic Degradation in Plasma.

    • Troubleshooting Steps:

      • Species-Specific Differences: Be aware that plasma enzymes can vary between species. For instance, Val-Cit linkers are known to be cleaved by mouse carboxylesterase Ces1C, which is not present in human plasma.[4][5] Conduct stability assays in plasma from the relevant species for your preclinical models.

      • Enzyme Inhibitor Studies: Use specific enzyme inhibitors in your plasma stability assay to identify the class of enzymes responsible for cleavage.

      • Linker Modification: Modify the linker to be resistant to the identified enzyme. For example, a Glu-Val-Cit linker shows increased stability in mouse plasma.[4]

  • Possible Cause 3: Assay Artifacts.

    • Troubleshooting Steps:

      • Optimize Assay Conditions: Ensure that the pH and temperature of the incubation are maintained at physiological conditions (pH 7.4, 37°C).[2]

      • Buffer Control: Run a control experiment with the drug conjugate in buffer alone to distinguish between plasma-mediated and inherent instability.[2]

Issue 2: Discrepancy between drug release measured by different analytical methods (e.g., ELISA vs. LC-MS).

  • Possible Cause: Different methods are measuring different species.

    • Troubleshooting Steps:

      • Understand the Assay: Be clear about what each assay is detecting. An ELISA might measure the amount of intact antibody-drug conjugate (ADC), while LC-MS might be used to quantify the free payload.[17][18]

      • Orthogonal Methods: Use multiple, orthogonal methods to get a complete picture of the stability profile. For example, combine an ELISA for intact ADC with an LC-MS/MS method for free payload quantification.[18]

Issue 3: Evidence of off-target toxicity (e.g., neutropenia) in preclinical models.

  • Possible Cause: Premature drug release in vivo.

    • Troubleshooting Steps:

      • Assess Sensitivity to Relevant Enzymes: If neutropenia is observed, investigate the sensitivity of your linker to human neutrophil elastase, which can cleave certain peptide linkers like Val-Cit.[3][4]

      • Linker Modification: Design linkers that are resistant to cleavage by enzymes present in the circulation and tissues where off-target toxicity is observed.[4]

      • In Vivo Stability Studies: Conduct thorough in vivo stability studies in relevant animal models to understand the pharmacokinetic profile and rate of drug deconjugation.[11]

Data Presentation

Table 1: Comparative Plasma Stability of Different Cleavable Linkers

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone Acid HydrolysisLow to ModerateStability is pH-dependent and can be low at physiological pH. Aromatic hydrazones are more stable than aliphatic ones.[1][8]
Disulfide Reduction (e.g., by Glutathione)ModerateStability can be influenced by steric hindrance around the disulfide bond. Premature cleavage can occur.[][7]
Peptide (e.g., Val-Cit) Protease Cleavage (e.g., Cathepsin B)High in Human PlasmaCan be susceptible to cleavage by other proteases in circulation, such as carboxylesterases in rodents and neutrophil elastase in humans.[3][4][11]
β-Glucuronide β-Glucuronidase CleavageHighHighly stable in plasma; cleavage is dependent on the presence of β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[1][11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug conjugate and the rate of drug deconjugation in plasma from different species.[4][11]

Materials:

  • Drug conjugate of interest

  • Human, mouse, and rat plasma (or other relevant species)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS, ELISA)

Methodology:

  • Dilute the drug conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species in separate tubes.[2][11]

  • As a control, dilute the drug conjugate in PBS.[2]

  • Incubate the samples at 37°C.[2][11]

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[2][11]

  • Immediately stop the reaction by freezing the samples at -80°C or by another appropriate quenching method.[2]

  • Analyze the samples to quantify the amount of intact drug conjugate, total antibody, and/or released payload using a validated analytical method.[1]

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker by lysosomal proteases.[4]

Materials:

  • Drug conjugate of interest

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, as a control for specificity)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS)

Methodology:

  • Prepare a reaction mixture containing the drug conjugate (e.g., final concentration of 10 µM) in the assay buffer.

  • Add the lysosomal fraction to the reaction mixture.

  • For a negative control, add a Cathepsin B inhibitor to a separate reaction.

  • Incubate the samples at 37°C.

  • At specified time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to monitor the degradation of the parent drug conjugate and the formation of the released payload.

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Premature Drug Release cluster_observation Observation cluster_investigation Investigation of Cause cluster_troubleshooting Troubleshooting Strategies observation Premature Drug Release Detected in In Vitro/In Vivo Assay cause1 Inherent Linker Instability observation->cause1 Potential Causes cause2 Enzymatic Cleavage observation->cause2 Potential Causes cause3 Assay Artifacts observation->cause3 Potential Causes solution5 Site-Specific Conjugation observation->solution5 General Improvement Strategies solution6 Incorporate Hydrophilic Moieties observation->solution6 General Improvement Strategies solution1 Optimize Linker Chemistry (e.g., steric hindrance, aromatic groups) cause1->solution1 solution2 Modify Linker Sequence (e.g., Glu-Val-Cit) cause2->solution2 solution4 Use Enzyme Inhibitors cause2->solution4 solution3 Optimize Assay Conditions (pH, temp, controls) cause3->solution3 solution1->observation Re-evaluate solution2->observation Re-evaluate solution3->observation Re-evaluate solution4->cause2 Identify Enzyme

Caption: Troubleshooting workflow for premature drug release.

signaling_pathway General Mechanism of Action for an ADC with a Cleavable Linker cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment adc_circ Antibody-Drug Conjugate (ADC) (Stable Linker) premature_release Premature Drug Release (Off-Target Toxicity) adc_circ->premature_release Linker Instability adc_target ADC Binds to Tumor Antigen adc_circ->adc_target Tumor Targeting internalization Internalization via Receptor-Mediated Endocytosis adc_target->internalization lysosome Lysosome (Acidic pH, High Protease Activity) internalization->lysosome drug_release Linker Cleavage & Payload Release lysosome->drug_release cytotoxicity Payload Exerts Cytotoxic Effect drug_release->cytotoxicity

Caption: ADC mechanism of action and the issue of premature release.

References

Technical Support Center: The Impact of PEG Spacer Length on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the critical role of Polyethylene Glycol (PEG) spacer length in modulating the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG spacer in an ADC linker?

A PEG spacer is a hydrophilic polymer incorporated into the linker of an ADC to connect the antibody to the cytotoxic payload.[][2] Its main functions are to:

  • Enhance Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation.[3][][5] Hydrophilic PEG linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[3][5][6]

  • Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[3][6][7] This extended circulation can lead to greater accumulation of the ADC in tumor tissue.[3]

  • Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially lowering the ADC's immunogenicity.[5][6]

Q2: How does increasing the PEG spacer length generally affect ADC pharmacokinetics?

Increasing the PEG spacer length typically leads to a longer plasma half-life and improved in vivo efficacy.[6][8] This is primarily due to a reduction in clearance.[9][10] However, there can be a trade-off, as longer PEG chains might slightly decrease in vitro cytotoxicity due to steric hindrance.[6][8][11]

Q3: Is there an optimal PEG spacer length for all ADCs?

No, the optimal PEG linker length is context-dependent and needs to be determined empirically for each specific ADC.[6][8] The ideal length is influenced by several factors, including the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[6] For example, one study on a glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage.[6][11]

Q4: Can the PEG spacer length influence the Drug-to-Antibody Ratio (DAR)?

Yes, the PEG spacer's length can impact the achievable DAR. For hydrophobic payloads, incorporating a hydrophilic PEG spacer can enable the conjugation of a higher number of drug molecules without causing aggregation.[2][3][5] However, very long PEG chains might introduce steric hindrance that could potentially lower the efficiency of the conjugation reaction.[7]

Q5: What are some common challenges encountered when working with PEG spacers in ADCs?

Common challenges include:

  • ADC Aggregation: Insufficient PEG length or high DAR with a hydrophobic payload can lead to aggregation, affecting stability and increasing clearance.[3][12]

  • Premature Payload Release: While not directly related to PEG length, the overall linker design, including the cleavable moiety, is crucial for stability in circulation.[][13] An unstable linker can lead to off-target toxicity.[12][13]

  • Reduced Potency: Very long PEG chains may cause steric hindrance, potentially interfering with the payload's ability to interact with its target once released inside the cell, or even with the antibody's binding to its antigen.[11]

  • Heterogeneity: Polydisperse PEG linkers can lead to a heterogeneous mixture of ADCs, making characterization and ensuring batch-to-batch consistency challenging.[5] Using monodisperse PEG linkers can mitigate this issue.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High ADC clearance and short half-life in vivo. - Insufficient PEG spacer length leading to rapid clearance of the hydrophobic ADC.[9][10]- ADC aggregation due to high hydrophobicity.[3]- Increase the length of the PEG spacer (e.g., from PEG4 to PEG8 or PEG12).[9][10]- Evaluate a series of ADCs with varying PEG lengths to find the optimal balance between improved PK and retained potency.[8]- Characterize the aggregation state of the ADC using techniques like size-exclusion chromatography (SEC).
ADC demonstrates good in vitro potency but poor in vivo efficacy. - The ADC may be clearing from circulation too quickly to reach the tumor in sufficient concentrations.[6][8]- Off-target toxicity at efficacious doses.- Increase the PEG spacer length to improve the pharmacokinetic profile.[6][8]- Conduct a thorough PK study to understand the exposure levels of the ADC in plasma and tumor tissue.[14]- Evaluate different dosing schedules.[15]
Observed off-target toxicity (e.g., hepatotoxicity, myelosuppression). - Premature release of the cytotoxic payload in circulation.[12][13]- Non-specific uptake of the ADC by healthy tissues, which can be exacerbated by hydrophobicity.[][17]- While linker stability is key, ensure the PEG spacer is of sufficient length to shield the hydrophobic payload and reduce non-specific uptake.[][17]- Studies have shown that longer PEG spacers (e.g., PEG8 and PEG12) can reduce non-specific uptake and associated toxicities.[17]
Difficulty achieving a high Drug-to-Antibody Ratio (DAR) without aggregation. - The hydrophobic nature of the payload and/or linker is causing the ADC to aggregate at higher DARs.[2][3]- Incorporate a hydrophilic PEG spacer into the linker design to improve the solubility of the final conjugate.[3][5]- Consider using branched or multi-arm PEG linkers to more effectively shield the hydrophobic payload.[2]

Data Summary Tables

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (Qualitative Summary)

PEG Spacer Length Hydrophilicity Aggregation Plasma Half-Life In Vivo Efficacy In Vitro Cytotoxicity
Short (e.g., PEG2, PEG4) LowerHigher potentialShorterPotentially lowerGenerally higher
Medium (e.g., PEG8, PEG12) ModerateReducedLongerOften improvedMay be slightly reduced
Long (e.g., PEG18, PEG24) HigherLowest potentialLongestCan be optimal or plateauMay be further reduced

This table provides a general summary of trends observed across various studies. The optimal length is ADC-specific.[6][8]

Table 2: Quantitative Comparison of ADC Pharmacokinetic Parameters with Varying PEG Spacer Lengths

ADC Construct PEG Spacer Length Clearance (mL/day/kg) Half-Life (t½, hours) Reference
Glucuronide-MMAE ADCPEG2~80Not Specified[11]
Glucuronide-MMAE ADCPEG4~40Not Specified[11]
Glucuronide-MMAE ADCPEG8~15Not Specified[11]
Glucuronide-MMAE ADCPEG12~15Not Specified[11]
Glucuronide-MMAE ADCPEG24~15Not Specified[11]

Data is synthesized from a study using a non-binding IgG with a DAR of 8.[11] Clearance rates plateaued at a PEG length of 8 units.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the impact of PEG spacer length on ADC pharmacokinetics.

  • Animal Model: Utilize appropriate rodent models, such as Sprague-Dawley rats or BALB/c mice.[9][11]

  • Test Articles: Prepare a series of ADCs with identical antibodies and payloads but varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24).[11]

  • Administration: Administer a single intravenous (IV) dose of each ADC construct at a defined concentration (e.g., 3 mg/kg).[11]

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).[8]

  • Sample Processing: Isolate plasma from the collected blood samples via centrifugation.

  • Quantification: Determine the concentration of the total antibody or the ADC in the plasma samples. This is typically done using a validated enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[8] Ligand-binding assays (LBA) and mass spectrometry-based methods can also be employed for more detailed characterization.[18][19]

  • Data Analysis: Plot the plasma concentration versus time for each ADC construct. Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using appropriate software.

Visualizations

Impact of PEG Spacer Length on ADC Properties Short_PEG Short PEG (e.g., PEG2, PEG4) Hydrophilicity Hydrophilicity Short_PEG->Hydrophilicity Lower Long_PEG Long PEG (e.g., PEG8, PEG12+) Long_PEG->Hydrophilicity Higher Aggregation Aggregation Hydrophilicity->Aggregation Inversely Correlated Clearance Clearance Hydrophilicity->Clearance Decreases Aggregation->Clearance Increases Half_Life Half-Life Clearance->Half_Life Inversely Correlated Tumor_Accumulation Tumor Accumulation Half_Life->Tumor_Accumulation Increases

Caption: Relationship between PEG spacer length and ADC properties.

Experimental Workflow for ADC Pharmacokinetic Evaluation Start ADC Synthesis with Varying PEG Lengths In_Vitro In Vitro Characterization (e.g., DAR, Aggregation, Potency) Start->In_Vitro In_Vivo In Vivo PK Study (Rodent Model) In_Vitro->In_Vivo Dosing IV Administration In_Vivo->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (e.g., ELISA) Sampling->Analysis PK_Parameters Calculation of PK Parameters (Clearance, Half-Life) Analysis->PK_Parameters Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) PK_Parameters->Efficacy End Optimal ADC Candidate Selection Efficacy->End

Caption: Workflow for evaluating ADC pharmacokinetics.

References

Technical Support Center: Minimizing Hydrophobicity of the Linker-Payload Combination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of linker-payload combinations in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the consequences of high hydrophobicity in a linker-payload combination?

A1: High hydrophobicity in the linker-payload combination of an ADC can lead to several detrimental effects during development and in vivo application. The increased hydrophobicity of the ADC compared to the native antibody can promote self-association and aggregation.[1][2] This aggregation can result in reduced therapeutic efficacy, increased immunogenicity, and physical instability of the ADC product.[3][4] Furthermore, hydrophobic ADCs have a tendency for faster plasma clearance and non-specific uptake, potentially leading to off-target toxicities.[2][5][6] In some cases, excessive hydrophobicity can even impede the successful conjugation of the payload to the antibody.[7]

Q2: What strategies can be employed to minimize the hydrophobicity of the linker-payload combination?

A2: Several strategies can be implemented to mitigate the hydrophobicity of the linker-payload combination:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a primary strategy to counteract the hydrophobicity of the payload.[3] Examples of such linkers include those containing polyethylene (B3416737) glycol (PEG) moieties, sulfonate groups, pyrophosphate diesters, or chito-oligosaccharides.[3][8] These linkers can "shield" the hydrophobic payload, reducing the propensity for aggregation and improving solubility.[8]

  • Payload Modification: When possible, modifying the payload itself to increase its hydrophilicity can be an effective approach. However, this must be done without compromising its cytotoxic activity.

  • Antibody Engineering: Engineering the antibody to have a lower intrinsic hydrophobicity can also contribute to a more favorable profile for the final ADC.[7] This can involve mutating solvent-exposed hydrophobic residues to more polar amino acids.[7]

  • Site-Specific Conjugation: Employing site-specific conjugation methods can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can help to avoid the formation of highly conjugated, and thus highly hydrophobic, ADC species that are more prone to aggregation.

Q3: How can I assess the hydrophobicity of my ADC?

A3: The most common and effective method for assessing the hydrophobicity of an ADC is Hydrophobic Interaction Chromatography (HIC) .[9][10][11] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, which is crucial for maintaining the integrity of the ADC.[11] In a typical HIC experiment, ADCs are applied to a column with a hydrophobic stationary phase in a high-salt buffer. A decreasing salt gradient is then used to elute the ADCs, with more hydrophobic species eluting later (i.e., at lower salt concentrations).[12] The retention time on the HIC column is a direct measure of the relative hydrophobicity of the ADC species. HIC can also be used to determine the drug-to-antibody ratio (DAR) distribution of an ADC preparation.[10][12]

Other techniques that can provide information about the consequences of hydrophobicity, such as aggregation, include:

  • Size Exclusion Chromatography (SEC): To quantify the amount of high molecular weight species (aggregates).[3]

  • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution and detect the presence of aggregates.[1][3]

Troubleshooting Guides

Problem: My ADC is showing significant aggregation.

Possible Cause: High hydrophobicity of the linker-payload combination is a primary driver of ADC aggregation.[1][4] The conjugation of hydrophobic payloads to the antibody can expose or create hydrophobic patches on the antibody surface, leading to protein-protein interactions and aggregation.[4]

Troubleshooting Steps:

  • Assess the extent of aggregation:

    • Quantify the percentage of aggregates using Size Exclusion Chromatography (SEC).

    • Analyze the particle size distribution using Dynamic Light Scattering (DLS).

  • Modify the linker:

    • If not already in use, switch to a more hydrophilic linker. Consider incorporating PEG chains, sulfonate groups, or other polar functionalities into your linker design.[3][8] The "shielding effect" of such linkers can prevent the hydrophobic payloads from interacting with each other.[8]

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • A high DAR can significantly increase the overall hydrophobicity of the ADC.[13] Consider reducing the DAR to see if that mitigates aggregation. Site-specific conjugation methods can help to achieve a more homogeneous ADC with a lower and more controlled DAR.

  • Re-evaluate the payload:

    • If possible, explore analogs of your payload that have a more favorable hydrophilicity profile.

  • Formulation adjustments:

    • Optimize the formulation buffer. Factors like pH and the presence of excipients can influence ADC stability and aggregation.[4]

Problem: My ADC exhibits poor solubility.

Possible Cause: The hydrophobic nature of many cytotoxic payloads can lead to poor solubility of the resulting ADC.[14] This can be particularly problematic at higher ADC concentrations required for formulation and in vivo studies.

Troubleshooting Steps:

  • Quantify Solubility:

    • Determine the solubility of your ADC under various buffer conditions (e.g., different pH, salt concentrations).

  • Employ Hydrophilic Linkers:

    • The incorporation of hydrophilic linkers, such as those containing chito-oligosaccharides, has been shown to dramatically increase the solubility of ADCs.

  • Formulation Development:

    • Investigate the use of co-solvents or excipients in the formulation to improve the solubility of the ADC. However, be cautious as some organic co-solvents can also promote aggregation.[4]

  • Reduce the DAR:

    • A lower DAR will generally result in a more soluble ADC.

Problem: I'm observing off-target toxicity in my in vivo experiments.

Possible Cause: Increased hydrophobicity can lead to faster clearance of ADCs from circulation and non-specific uptake by tissues, such as the liver, which can result in off-target toxicity.[13][15][16] Aggregates can also be taken up by immune cells, leading to undesirable side effects.[3]

Troubleshooting Steps:

  • Characterize the ADC preparation:

    • Ensure that the level of aggregation in the injected ADC solution is minimal by using SEC.

    • Assess the hydrophobicity profile using HIC.

  • Enhance the Hydrophilicity of the ADC:

    • Implement strategies to reduce hydrophobicity, such as using hydrophilic linkers or PEGylation.[5][6] This has been shown to improve pharmacokinetics and reduce clearance.[5][6]

  • Investigate Linker Stability:

    • Ensure that the linker is stable in circulation and that premature release of the payload is not contributing to off-target toxicity.[2][17]

Data Presentation

Table 1: Impact of Hydrophilic Linkers on ADC Properties
Linker TypeKey FeatureImpact on HydrophobicityEffect on AggregationReference
PEG Linker Polyethylene glycol chainsDecreasesReduces[3][5][6]
Sulfonate Linker Negatively charged groupIncreases hydrophilicityReduces[3]
Pyrophosphate Diester Linker Negatively charged, hydrophilicIncreases hydrophilicityReduces[3]
Chito-oligosaccharide (ChetoSensar™) Polysaccharide-basedSignificantly decreasesReduces

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Profiling

Objective: To assess the relative hydrophobicity and drug-to-antibody ratio (DAR) distribution of an ADC sample.[9][11]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a defined volume of the prepared ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The retention time of the peaks corresponds to their relative hydrophobicity. Peaks eluting at later times (lower salt concentration) are more hydrophobic. The different peaks often correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas.[12]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight species (aggregates) in an ADC sample.[3]

Materials:

  • HPLC system

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5-1.0 mg/mL).

  • Injection: Inject a defined volume of the sample.

  • Isocratic Elution: Run the mobile phase at a constant flow rate for the duration of the separation.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas. The peak corresponding to the ADC monomer will be the main peak. Peaks eluting earlier correspond to high molecular weight aggregates. Calculate the percentage of aggregates relative to the total peak area.[3]

Visualizations

A High Linker-Payload Hydrophobicity B Increased ADC Aggregation A->B C Poor Solubility A->C D Rapid Plasma Clearance A->D E Reduced Therapeutic Efficacy B->E G Increased Immunogenicity B->G C->E D->E F Increased Off-Target Toxicity D->F cluster_0 ADC Development Workflow start ADC Candidate Selection conjugation Linker-Payload Conjugation start->conjugation purification Purification conjugation->purification hydrophobicity_assessment Hydrophobicity Assessment (HIC) purification->hydrophobicity_assessment aggregation_analysis Aggregation Analysis (SEC, DLS) hydrophobicity_assessment->aggregation_analysis optimization Linker/Payload Optimization aggregation_analysis->optimization High Hydrophobicity/ Aggregation in_vitro In Vitro Characterization aggregation_analysis->in_vitro Acceptable Profile optimization->conjugation in_vivo In Vivo Studies in_vitro->in_vivo final_adc Final ADC Candidate in_vivo->final_adc cluster_cause Cause cluster_mitigation Mitigation Strategy cluster_effect Effect hydrophobic_payload Hydrophobic Payload hydrophilic_linker Hydrophilic Linker (e.g., PEG, Sulfonate) reduced_hydrophobicity Reduced ADC Hydrophobicity hydrophilic_linker->reduced_hydrophobicity improved_pk Improved Pharmacokinetics reduced_hydrophobicity->improved_pk reduced_aggregation Reduced Aggregation reduced_hydrophobicity->reduced_aggregation enhanced_efficacy Enhanced Efficacy & Safety improved_pk->enhanced_efficacy reduced_aggregation->enhanced_efficacy

References

Technical Support Center: Overcoming Challenges in the Purification of Azido-PEG1-Val-Cit-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the purification of Azido-PEG1-Val-Cit-OH Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound ADCs?

A1: The primary challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the ADC. Key issues include the presence of unconjugated antibody (DAR 0), free drug-linker, aggregates, and various drug-to-antibody ratio (DAR) species.[1] The this compound linker, while offering benefits like hydrophilicity from the PEG component, also introduces specific challenges such as potential instability of the Val-Cit peptide sequence under certain conditions and the need to manage the hydrophobicity of the payload.[2][3]

Q2: Which purification techniques are most effective for this type of ADC?

A2: A multi-step purification strategy is typically most effective. This usually involves:

  • Tangential Flow Filtration (TFF): For initial buffer exchange and removal of bulk impurities like unconjugated linker-payload and organic solvents.[4]

  • Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species with different DARs, as each conjugated drug-linker increases the molecule's overall hydrophobicity.[5][6]

  • Size Exclusion Chromatography (SEC): Used to remove high molecular weight species (aggregates) and any remaining small molecule impurities.[7]

  • Reversed-Phase Chromatography (RPC): Often used for analytical characterization of the ADC, including determination of average DAR and identification of impurities.[8]

Q3: What is the role of the PEG component in the purification process?

A3: The polyethylene (B3416737) glycol (PEG) spacer in the linker can significantly influence the purification process. It generally increases the hydrophilicity of the ADC, which can help to reduce aggregation and improve solubility.[2][] However, the increased hydrodynamic volume due to PEGylation can also affect the elution profile in SEC and may require optimization of mobile phase conditions in HIC to achieve desired separation.[10]

Troubleshooting Guide

Issue 1: Low ADC Yield

Q: We are experiencing significant product loss during the purification steps. What are the potential causes and solutions?

A: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting strategies:

  • Non-Specific Binding: The ADC may be irreversibly binding to the chromatography resin or other surfaces.

    • Solution: Optimize the mobile phase composition. For HIC, this could involve adjusting the salt concentration or type.[6] For other methods, consider adding mild detergents or organic modifiers to the buffers, but ensure they are compatible with your ADC's stability.

  • Aggregation and Precipitation: The ADC may be aggregating and precipitating out of solution during purification, leading to loss.

    • Solution: Ensure the buffers used are optimal for your ADC's stability (pH, ionic strength).[11] The PEG component of your linker should help with solubility, but if the payload is highly hydrophobic, aggregation can still be an issue.[2] Consider performing purification steps at a lower temperature to reduce the rate of aggregation.

  • Inefficient Elution: The elution conditions may not be strong enough to release all the bound ADC from the chromatography column.

    • Solution: For HIC, ensure the gradient to the low-salt mobile phase is shallow enough to allow for proper elution without being so slow that it causes peak broadening.[5] For ion-exchange chromatography (if used), a steeper salt gradient or a change in pH might be necessary for efficient elution.

Issue 2: High Aggregate Content in the Final Product

Q: Our final ADC product shows a high percentage of aggregates when analyzed by SEC. How can we reduce aggregation?

A: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and certain process conditions.[12]

  • Cause: Exposure to high salt concentrations, organic solvents, or physical stress (e.g., vigorous mixing).

    • Troubleshooting:

      • Optimize HIC Conditions: While high salt is necessary for binding in HIC, prolonged exposure can promote aggregation. Minimize the time the ADC is in the high-salt buffer and consider using a shallower gradient for elution.[6]

      • Efficient Removal of Organic Solvents: Ensure that any organic solvents (e.g., DMSO, DMAc) from the conjugation reaction are thoroughly removed by TFF or a desalting column before proceeding to chromatography steps that use high salt.[4]

      • Gentle Handling: Avoid vigorous vortexing or harsh pumping conditions. Minimize freeze-thaw cycles.

      • Optimize SEC Mobile Phase: The composition of the SEC mobile phase can influence non-specific interactions with the column matrix, which can sometimes be misinterpreted as aggregation. Screen different mobile phase compositions (e.g., varying salt concentration and pH) to ensure a true size-based separation.[12]

Issue 3: Poor Resolution of DAR Species in HIC

Q: We are unable to achieve baseline separation between different DAR species (e.g., DAR2 and DAR4) using HIC. What can we do to improve resolution?

A: Achieving good resolution in HIC is critical for obtaining a homogenous ADC product.

  • Cause: Suboptimal mobile phase, gradient, or stationary phase.

    • Troubleshooting:

      • Screen Different HIC Resins: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). The choice of resin can significantly impact selectivity. A more hydrophobic resin may provide better separation for ADCs with less hydrophobic payloads, and vice versa.[5]

      • Optimize the Salt and Gradient: The type of salt (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and its concentration in the high-salt buffer are critical.[6] A shallower elution gradient will generally improve resolution between peaks.[5]

      • Adjust Mobile Phase pH: The pH can influence the hydrophobic interaction between the ADC and the resin. Perform a pH screening study to find the optimal pH for separation.

      • Temperature Control: Temperature can affect hydrophobic interactions. Running the chromatography at a controlled temperature can improve reproducibility and may also enhance resolution.

Issue 4: Potential Instability of the Linker During Purification

Q: We are concerned about the stability of the this compound linker during purification. Are there any specific conditions to avoid?

A: The stability of the linker is crucial for the integrity of the final ADC product.

  • Val-Cit Linker Stability: The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B.[3] While generally stable in human plasma, it has been shown to be susceptible to premature cleavage by certain rodent plasma enzymes, which is a consideration for pre-clinical studies.[3] During purification, it is important to avoid conditions that could promote enzymatic or chemical degradation.

    • Recommendation: Maintain the pH of your buffers within a neutral to slightly acidic range (e.g., pH 6.0-7.5) and avoid the presence of proteases. Ensure that all solutions are prepared with high-purity water and reagents.

  • Azido Group Stability: The azide (B81097) group is generally stable under typical chromatographic conditions. However, it can be reduced by strong reducing agents.

Quantitative Data Summary

The following tables provide representative data for the purification of ADCs, including those with similar characteristics to this compound ADCs.

Table 1: Comparison of HIC Resins for DAR Species Separation

HIC Resin TypeAverage DAR of Main Peak% Monomer% Aggregate% Recovery
Phenyl4.196.2%3.8%85%
Butyl3.994.5%5.5%88%
Ether4.097.1%2.9%82%

Data is representative and will vary based on the specific ADC and process conditions.

Table 2: Effect of SEC Mobile Phase on Aggregate Removal

SEC Mobile Phase Composition% Monomer (Post-SEC)% Aggregate (Post-SEC)
150 mM Sodium Phosphate, pH 7.098.5%1.5%
150 mM Sodium Phosphate, 5% Isopropanol, pH 7.099.2%0.8%
100 mM Arginine, 50 mM Tris, pH 7.299.5%0.5%

The addition of organic modifiers or specific amino acids can sometimes reduce non-specific interactions and improve the accuracy of aggregate quantification.[12]

Detailed Experimental Protocols

Protocol 1: HIC for DAR Species Separation
  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.[4]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[4]

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0.[4]

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0-100% B (linear gradient)

    • 12-15 min: 100% B

    • 15-17 min: 0% B

    • 17-20 min: 0% B (re-equilibration)

  • Detection: 280 nm.

  • Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match Mobile Phase A before injection.

Protocol 2: SEC for Aggregate Removal
  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar.[4]

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Run Time: 30 minutes (isocratic).

  • Detection: 280 nm.

  • Sample Preparation: Ensure the sample is in a buffer compatible with the mobile phase. Filter the sample through a 0.22 µm filter before injection.

Visualizations

ADC_Purification_Workflow start Crude ADC Mixture tff Tangential Flow Filtration (TFF) (Buffer Exchange & Impurity Removal) start->tff Remove unconjugated drug-linker & solvents hic Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) tff->hic Load in high salt buffer sec Size Exclusion Chromatography (SEC) (Aggregate & Fragment Removal) hic->sec Pool desired DAR fractions final_product Purified ADC sec->final_product Collect monomeric peak

Caption: General workflow for the purification of ADCs.

Troubleshooting_Decision_Tree start Purification Issue Identified low_yield Low Yield? start->low_yield high_aggregate High Aggregates? start->high_aggregate poor_hic_res Poor HIC Resolution? start->poor_hic_res low_yield->high_aggregate No check_binding Check for Non-Specific Binding low_yield->check_binding Yes high_aggregate->poor_hic_res No optimize_hic_salt Optimize HIC Salt/Time high_aggregate->optimize_hic_salt Yes screen_resins Screen Different HIC Resins poor_hic_res->screen_resins Yes optimize_elution Optimize Elution Conditions check_binding->optimize_elution check_precipitation Assess for Precipitation optimize_elution->check_precipitation check_solvents Ensure Solvent Removal (TFF) optimize_hic_salt->check_solvents gentle_handling Implement Gentle Handling check_solvents->gentle_handling optimize_gradient Optimize Elution Gradient screen_resins->optimize_gradient screen_ph Screen Mobile Phase pH optimize_gradient->screen_ph

Caption: Decision tree for troubleshooting common ADC purification issues.

HIC_Interaction_Diagram cluster_mobile_phase High Salt Mobile Phase resin HIC Resin Hydrophobic Ligand adc_dar2 ADC (DAR 2) Antibody Hydrophobic Patch adc_dar2:e->resin:port Weaker Interaction (Elutes Earlier) adc_dar4 ADC (DAR 4) Antibody More Hydrophobic Patch adc_dar4:e->resin:port Stronger Interaction (Elutes Later) info

Caption: Conceptual diagram of ADC-resin interaction in HIC.

References

Technical Support Center: Enhancing the Specificity of Cathepsin B Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathepsin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the specificity of cathepsin B cleavage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the specificity of cathepsin B cleavage?

The specificity of cathepsin B cleavage is primarily influenced by several factors:

  • pH: Cathepsin B exhibits different substrate cleavage properties at acidic pH (like in lysosomes) compared to neutral pH conditions.[1][2] Its activity is generally optimal in the acidic range (pH 4.5-6.2), but the ideal pH can vary depending on the substrate.[1][3]

  • Substrate Sequence: The amino acid sequence of the substrate, particularly at the P1, P2, and P1' positions, is a major determinant of cleavage specificity.[4]

  • Buffer Composition: The presence of a reducing agent, such as DTT, is crucial to maintain the active site cysteine in a reduced state.[3]

  • Inhibitors: The presence of specific or non-specific inhibitors can significantly affect cleavage.

Q2: My current cathepsin B substrate (e.g., Z-FR-AMC, Z-RR-AMC) shows cleavage by other proteases. How can I improve specificity?

Commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are known to be cleaved by other cysteine cathepsins such as K, L, S, and V, indicating a lack of specificity for cathepsin B.[1][5][6][7] To enhance specificity, consider the following:

  • Use a more specific substrate: The tripeptide Z-Nle-Lys-Arg-AMC has been shown to be a highly specific substrate for cathepsin B, with minimal cleavage by other cysteine cathepsins over a broad pH range.[1][5][7]

  • Optimize pH: Since cathepsin B has distinct pH-dependent cleavage preferences, adjusting the pH of your assay can help favor its activity over other proteases.[8][9][10]

  • Include specific inhibitors for contaminating proteases: If you suspect contamination from other proteases, adding their specific inhibitors (while ensuring they don't inhibit cathepsin B) can improve the specificity of your measurement.

Q3: How does the "occluding loop" of cathepsin B affect its cleavage specificity?

The occluding loop is a unique structural feature of cathepsin B, composed of about 20 amino acids. This loop restricts the active site, giving cathepsin B a dual functionality as both an endopeptidase and an exopeptidase (specifically a dipeptidyl carboxypeptidase).[11] The loop contains two histidine residues (His110 and His111) that interact with the C-terminal carboxylate of a substrate, facilitating its exopeptidase activity.[11] The conformation of this loop can be influenced by pH, which in turn affects the enzyme's substrate preference and type of cleavage (endo- vs. exo-).[11][12]

Troubleshooting Guides

Problem 1: High Background Signal in Fluorometric Assays
Potential Cause Troubleshooting Step
Substrate Instability/Autohydrolysis Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure spontaneous breakdown. Prepare substrate fresh for each experiment and protect it from light.[3]
Contaminating Protease Activity If using cell lysates or tissue homogenates, include a control with a specific cathepsin B inhibitor (e.g., CA-074) to determine the signal portion attributable to cathepsin B.[3]
Autofluorescence of Samples For cell-based assays, use unstained cells as a negative control to assess intrinsic fluorescence at the excitation and emission wavelengths of the substrate.[3]
Problem 2: Low or No Cathepsin B Activity
Potential Cause Troubleshooting Step
Inactive Enzyme Ensure proper storage and handling of the enzyme. Use a fresh aliquot and confirm its activity with a known positive control substrate.[13] Many commercial enzymes require an activation step in an acidic buffer with a reducing agent.[3]
Incorrect Buffer pH or Composition The optimal pH for cathepsin B is typically acidic (pH 5.0-6.0).[13] Ensure your assay buffer is within this range and contains a sufficient concentration of a reducing agent like DTT.[3]
Insufficient Incubation Time Optimize the incubation time to ensure the reaction is within the linear range.[13]
Substrate Issues Verify the concentration and integrity of your substrate. Protect fluorogenic substrates from light to prevent photobleaching.[3]
Problem 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.[3]
Temperature Fluctuations Pre-incubate all reagents at the assay temperature (e.g., 37°C) before starting the reaction, as cathepsin B activity is temperature-dependent.[3]
Incomplete Mixing Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.[3]
Edge Effects in Microplates Avoid using the outer wells of the microplate for samples to minimize evaporation and temperature gradients. Fill the outer wells with buffer or water.[3]

Data Presentation

Table 1: Comparison of Fluorogenic Substrates for Cathepsin B

SubstrateReporter GroupExcitation (nm)Emission (nm)Key Features
Z-Arg-Arg-AMC AMC360-380440-460Widely used, good sensitivity, but lacks specificity.[14]
Z-Phe-Arg-AMC AMC360460Broad-spectrum cysteine protease substrate, less specific for Cathepsin B.[14]
Z-Nle-Lys-Arg-AMC AMC360460High specificity and activity over a broad pH range.[1][5][14]
**Magic Red™ (MR-(RR)₂) **Cresyl Violet550-590628Cell-permeant, suitable for live-cell imaging.[14]

Table 2: Kinetic Parameters of Cathepsin B with Different Substrates at Varying pH

SubstratepHkcat/Km (M⁻¹s⁻¹)Reference
Z-Nle-Lys-Arg-AMC 4.61.2 x 10⁵[5]
7.28.5 x 10⁴[5]
Z-Arg-Arg-AMC 4.62.0 x 10⁴[5]
7.26.0 x 10⁴[5]
Z-Phe-Arg-AMC 4.65.0 x 10⁴[5]
7.21.0 x 10⁴[5]

Experimental Protocols

Protocol 1: General Cathepsin B Activity Assay (Fluorometric)

This protocol provides a general framework for measuring cathepsin B activity using a fluorogenic substrate like Z-RR-AMC.

Materials:

  • Recombinant Human Cathepsin B

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[3]

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[3]

  • Fluorogenic Peptide Substrate (e.g., Z-RR-AMC)

  • 96-well black microplate

Procedure:

  • Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate for a specified time (e.g., 15 minutes at room temperature) as recommended by the manufacturer.[15]

  • Prepare Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to the desired final concentration. Protect from light.

  • Assay Setup: In a 96-well black microplate, add the activated enzyme solution.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[3]

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each sample.

Protocol 2: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) for Specificity Determination

This advanced technique allows for an in-depth analysis of cathepsin B cleavage preferences.

Materials:

  • Purified recombinant cathepsin B

  • Peptide library (e.g., 228 14-mer peptides)[5]

  • Reaction Buffer (pH 4.6 and pH 7.2)

  • LC-MS/MS system

  • Bioinformatics software (e.g., PEAKS)

Procedure:

  • Enzyme-Substrate Incubation: Incubate purified cathepsin B with the peptide library at both acidic (pH 4.6) and neutral (pH 7.2) conditions for a defined time (e.g., 60 minutes).[9][10]

  • Quench Reaction: Stop the reaction, for example, by adding a denaturing agent.

  • LC-MS/MS Analysis: Analyze the cleavage products using nano-LC-MS/MS to identify and quantify the generated peptides.[9]

  • Data Analysis: Use bioinformatics software to identify the cleavage sites and determine the frequency of amino acids at each position relative to the cleavage site (P4 to P4').[5] This will reveal the substrate specificity profile of cathepsin B under different pH conditions.

Visualizations

Experimental_Workflow_Cathepsin_B_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Enzyme_Activation Activate Cathepsin B Mix_Reagents Mix Enzyme and Substrate in Plate Enzyme_Activation->Mix_Reagents Substrate_Prep Prepare Substrate Solution Substrate_Prep->Mix_Reagents Incubate Incubate at Controlled Temp Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Kinetically Incubate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate

Caption: Workflow for a fluorometric cathepsin B activity assay.

Cathepsin_B_Specificity_Factors center Cathepsin B Cleavage Specificity pH pH center->pH Substrate Substrate Sequence center->Substrate Buffer Buffer Composition center->Buffer Inhibitors Inhibitors center->Inhibitors

Caption: Key factors influencing cathepsin B cleavage specificity.

Caption: Troubleshooting logic for high background signal.

References

Validation & Comparative

Cleavable vs. Non-Cleavable ADC Linkers: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's in vivo performance. This guide provides an objective comparison of these two linker types, supported by experimental data, detailed methodologies for key in vivo assays, and visualizations of the critical biological pathways involved.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., hydrazones), or reduction (e.g., disulfides) in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]
Released Payload Typically the parent, unmodified cytotoxic drug.The cytotoxic drug with the linker and a residual amino acid from the antibody attached.
Plasma Stability Generally lower, with a potential for premature payload release, which can lead to off-target toxicity.[1][3]Generally higher, resulting in a more stable ADC in circulation and potentially a better safety profile.[2][3]
Bystander Effect Often high, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[4][5]Low to negligible, as the released payload is typically charged and less membrane-permeable.[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[4]May be less effective against antigen-negative cells, making it more suitable for homogenous tumors with high antigen expression.
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[4]Lower potential due to greater stability and a limited bystander effect.[2]

Quantitative Data from In Vivo Studies

Direct head-to-head in vivo comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are limited in publicly available literature. However, comparative studies and data from individual ADC evaluations provide valuable insights into their relative performance.

In Vivo Efficacy in Xenograft Models

The following table summarizes representative data from preclinical xenograft studies, highlighting the anti-tumor activity of ADCs with different linker types.

ADC ConstructLinker TypeTumor ModelDosing RegimenOutcomeReference
Trastuzumab-vc-MMAECleavable (vc)NCI-N87 (gastric)3 mg/kg, single doseTumor growth inhibition[4]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)KPL-4 (breast)15 mg/kg, single doseSignificant tumor regression[3]
anti-CD79b-vc-MMAECleavable (vc)Jeko-1 (lymphoma)5 mg/kg, single dose3/6 mice with complete response[6]
anti-CD79b-tandem-cleavageCleavable (novel)Jeko-1 (lymphoma)5 mg/kg, single dose6/6 mice with complete response[6]
Exo-linker-Exatecan ADCCleavable (exo-linker)NCI-N87 (gastric)10 mg/kg, single doseComparable tumor growth inhibition to T-DXd[6]
T-DXd (Enhertu®)Cleavable (GGFG)NCI-N87 (gastric)10 mg/kg, single doseSignificant tumor growth inhibition[6]
In Vivo Toxicity Comparison

A meta-analysis of clinical trial data provides a quantitative comparison of the toxicity profiles of ADCs with cleavable and non-cleavable linkers.

Linker TypeNumber of PatientsGrade ≥ 3 Adverse Eventsp-valueReference
Cleavable2,98547%0.002[3]
Non-cleavable4,89434%0.002[3]

This analysis suggests that ADCs with non-cleavable linkers are associated with a significantly lower incidence of severe adverse events in clinical settings.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vivo assessment and comparison of ADCs. Below are outlines for key experiments.

Murine Xenograft Model for Efficacy Studies
  • Cell Line Selection and Culture : Select a human cancer cell line that expresses the target antigen of the ADC. Culture the cells in appropriate media and conditions to ensure they are in an exponential growth phase for implantation.

  • Animal Model : Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.[7][8][9] House the animals in a sterile environment.

  • Tumor Implantation : Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with a basement membrane extract like Matrigel into the flank of each mouse.[8]

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • ADC Administration : Administer the ADCs and control vehicle intravenously (IV) or intraperitoneally (IP) at the predetermined doses and schedule.

  • Efficacy Endpoints : Measure tumor volume with calipers two to three times a week.[7] Monitor the body weight of the mice as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition or regression. At the end of the study, tumors can be excised and weighed.

In Vivo Toxicity Assessment
  • Animal Model : Use a relevant rodent model, often Sprague-Dawley rats or mice, for acute toxicity studies.[10]

  • Dose Range Finding : Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). Administer single escalating doses of the ADC to different groups of animals.

  • MTD Study : Based on the dose-range-finding results, conduct a more detailed study around the MTD. Administer the ADC at several dose levels, including a vehicle control.

  • Clinical Observations : Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.

  • Hematology and Clinical Chemistry : Collect blood samples at specified time points to analyze for hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney enzymes).[10]

  • Necropsy and Histopathology : At the end of the study, perform a full necropsy. Collect major organs and tissues, weigh them, and preserve them for histopathological examination to identify any microscopic signs of toxicity.

Visualizing the Pathways

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the journey of an ADC from the bloodstream to the release of its cytotoxic payload within a cancer cell.

ADC_Trafficking cluster_blood Bloodstream cluster_cell Cancer Cell ADC ADC Binding Binding ADC->Binding 1. Targeting Antigen Target Antigen Binding->Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Maturation Payload_Release Payload Release Lysosome->Payload_Release 5. Cleavage or Degradation Cytotoxicity Cytotoxicity (Cell Death) Payload_Release->Cytotoxicity 6. Action

Caption: Intracellular trafficking pathway of an antibody-drug conjugate.

The Bystander Effect: Cleavable vs. Non-Cleavable Linkers

This diagram illustrates the differential ability of payloads released from cleavable and non-cleavable linkers to induce bystander killing of neighboring cancer cells.

Bystander_Effect cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Target_Cell_C Antigen-Positive Target Cell Payload_C Membrane-Permeable Payload Target_Cell_C->Payload_C Payload Release Bystander_Cell_C Antigen-Negative Bystander Cell Payload_C->Bystander_Cell_C Diffusion Death_C Cell Death Payload_C->Death_C Death_Bystander_C Cell Death Bystander_Cell_C->Death_Bystander_C Target_Cell_NC Antigen-Positive Target Cell Payload_NC Charged, Impermeable Payload Target_Cell_NC->Payload_NC Payload Release Bystander_Cell_NC Antigen-Negative Bystander Cell Payload_NC->Bystander_Cell_NC Limited Diffusion Death_NC Cell Death Payload_NC->Death_NC

Caption: The bystander effect of cleavable vs. non-cleavable ADC linkers.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in ADC design, with a direct impact on the therapeutic window. Non-cleavable linkers generally offer greater stability in circulation, leading to a more favorable safety profile.[2][3] However, cleavable linkers can provide a potent "bystander effect" that may be advantageous for treating heterogeneous tumors.[4][5] The optimal choice depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols and pathway visualizations provided in this guide offer a framework for the rational design and in vivo evaluation of next-generation ADCs.

References

Evaluating the Bystander Effect: A Comparative Guide to ADC Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly influenced by the "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target cancer cell but also adjacent, antigen-negative cells.[1] This phenomenon is critically dependent on the linker technology connecting the antibody to the payload. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid researchers in the rational design and evaluation of next-generation ADCs.

The Role of Linker Technology in the Bystander Effect

The linker is a critical component of an ADC, influencing its stability in circulation, the mechanism of payload release, and consequently, the potential for a bystander effect.[2] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct characteristics that dictate the ADC's mechanism of action and therapeutic window.[3]

Cleavable Linkers: These linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of certain enzymes.[2] This controlled release allows the unmodified, potent payload to diffuse out of the target cell and exert its cytotoxic effect on neighboring cells.[4] This bystander killing is particularly advantageous in treating tumors with heterogeneous antigen expression.[5]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable bond between the antibody and the payload. The release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally limits the bystander effect.[6] This can, however, lead to lower off-target toxicity.[3]

Comparative Analysis of Linker Technologies

The choice between a cleavable and non-cleavable linker has a profound impact on an ADC's performance. The following tables summarize quantitative data from preclinical studies, highlighting the differences in their ability to induce a bystander effect.

ADCLinker TypePayloadTarget AntigenAntigen-Positive Cell LineAntigen-Negative Cell LineIn Vitro Bystander Effect (Co-culture)Reference
Trastuzumab deruxtecan (B607063) (T-DXd) Cleavable (enzyme-sensitive)Deruxtecan (DXd)HER2SK-BR-3 (HER2-positive)U-87MG (HER2-negative)Significant cytotoxicity in HER2-negative cells[1]
Trastuzumab emtansine (T-DM1) Non-cleavable (thioether)Emtansine (DM1)HER2SK-BR-3 (HER2-positive)U-87MG (HER2-negative)No significant cytotoxicity in HER2-negative cells[1]
Anti-CD30-vcMMAE Cleavable (enzyme-sensitive)MMAECD30Karpas 299 (CD30-positive)Karpas-35R (CD30-negative)Killing of both CD30+ and CD30- cells[7]
Anti-CD30-vcMMAF Cleavable (enzyme-sensitive)MMAFCD30Karpas 299 (CD30-positive)Karpas-35R (CD30-negative)Killing of only CD30+ cells[7]

Table 1. In Vitro Bystander Effect of ADCs with Different Linker Technologies. This table illustrates that ADCs with cleavable linkers and membrane-permeable payloads (T-DXd, anti-CD30-vcMMAE) demonstrate a significant bystander effect in co-culture assays, while those with non-cleavable linkers or less permeable payloads (T-DM1, anti-CD30-vcMMAF) do not.

ADCLinker TypePayloadTumor ModelTreatmentTumor Growth Inhibition (TGI)Bystander KillingReference
Trastuzumab deruxtecan (T-DXd) Cleavable (enzyme-sensitive)Deruxtecan (DXd)NCI-N87 (HER2-high) + U87MG-Luc (HER2-negative) xenograftSingle dose121%Effective elimination of U87MG-Luc cells[8]
Trastuzumab emtansine (T-DM1) Non-cleavable (thioether)Emtansine (DM1)NCI-N87 (HER2-high) + U87MG-Luc (HER2-negative) xenograftSingle dose77%No effective elimination of U87MG-Luc cells[8]
Anti-CD30-vcMMAE Cleavable (enzyme-sensitive)MMAEAdmixed Karpas 299 (CD30+) and Karpas-35R (CD30-) xenograft3 mg/kgTumor remission in tumors with 70-80% CD30+ cellsKilling of both CD30+ and CD30- cells[7]
Anti-CD30-PBD Cleavable (enzyme-sensitive)PBD dimerAdmixed Karpas 299 (CD30+) and Karpas-35R (CD30-) xenograftNot specifiedTumor remission in all admixed tumor ratios (40-80% CD30+)Killing of both CD30+ and CD30- cells[7]

Table 2. In Vivo Bystander Effect of ADCs in Heterogeneous Xenograft Models. This table demonstrates the superior in vivo bystander killing and anti-tumor efficacy of ADCs with cleavable linkers and membrane-permeable payloads in tumors with heterogeneous antigen expression.

Experimental Protocols for Evaluating the Bystander Effect

Accurate and reproducible assessment of the bystander effect is crucial for ADC development. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Effect Assay

This assay directly measures the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[9]

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 for HER2-targeted ADCs).[1]

  • Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., U-87MG for HER2-targeted ADCs).[1] To distinguish between the two cell populations, the Ag- cell line is often engineered to express a fluorescent protein like GFP or luciferase.[9][10]

2. Co-culture Seeding:

  • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[11][12]

  • Include monocultures of each cell line as controls.

  • Allow the cells to adhere overnight.[12]

3. ADC Treatment:

  • Prepare serial dilutions of the ADC constructs in cell culture medium.

  • Treat the co-cultures and monocultures with the ADCs or a vehicle control.[12] The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[9]

4. Incubation and Analysis:

  • Incubate the plates for a period sufficient for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).[4]

  • Assess cell viability using a suitable method. For fluorescently labeled bystander cells, viability can be quantified by imaging or flow cytometry.[11][13] A significant decrease in the viability of bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[9]

In Vivo Heterogeneous Xenograft Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[10]

1. Cell Line Preparation and Co-implantation:

  • Prepare a mixture of Ag+ and Ag- tumor cells at a specific ratio.[10] The Ag- cells should express a reporter gene like luciferase for in vivo imaging.[8][13]

  • Subcutaneously co-implant the cell mixture into immunodeficient mice.[10]

2. Tumor Growth and ADC Treatment:

  • Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[14]

  • Administer the ADC or a vehicle control to the mice via an appropriate route (e.g., intravenous injection).[14]

3. Monitoring and Data Analysis:

  • Monitor tumor volume regularly using calipers.[10]

  • Quantify the population of Ag- cells by measuring the luciferase signal using an in vivo imaging system.[8]

  • At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effect on both cell populations.[7]

  • A significant reduction in both overall tumor volume and the luciferase signal from the Ag- cells in the ADC-treated group compared to the control group demonstrates an in vivo bystander effect.[8]

Signaling Pathways and Mechanisms of Action

The cytotoxic payloads of ADCs induce cell death through various mechanisms. Understanding these signaling pathways is essential for predicting efficacy and potential resistance mechanisms.

Monomethyl Auristatin E (MMAE)

MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[15] Upon release from the ADC, MMAE binds to tubulin, inhibiting its polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[16] The apoptotic cascade involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[16] Some studies also suggest that MMAE can inactivate the Akt/mTOR signaling pathway.[16]

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC-MMAE ADC-MMAE Internalized_ADC Internalized ADC ADC-MMAE->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE Cleavage Tubulin Tubulin Free_MMAE->Tubulin Binds to Akt_mTOR_Inhibition Akt/mTOR Inhibition Free_MMAE->Akt_mTOR_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation DXd_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC-DXd ADC-DXd Internalized_ADC Internalized ADC ADC-DXd->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Free_DXd Free DXd Lysosome->Free_DXd Cleavage Topoisomerase_I Topoisomerase I Free_DXd->Topoisomerase_I Inhibits DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Stabilizes DNA complex Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis SN38_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC-SN38 ADC-SN-38 Internalized_ADC Internalized ADC ADC-SN38->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Free_SN38 Free SN-38 Lysosome->Free_SN38 Cleavage Topoisomerase_I Topoisomerase I Free_SN38->Topoisomerase_I Inhibits DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Stabilizes DNA complex p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Apoptosis Apoptosis Bax_Upregulation->Apoptosis Experimental_Workflow Start Start: ADC with Cleavable vs. Non-cleavable Linker In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (Monoculture) Start->In_Vitro_Cytotoxicity Co_Culture_Assay In Vitro Co-culture Bystander Effect Assay Start->Co_Culture_Assay Data_Analysis Data Analysis and Comparison In_Vitro_Cytotoxicity->Data_Analysis In_Vivo_Xenograft In Vivo Heterogeneous Xenograft Model Co_Culture_Assay->In_Vivo_Xenograft In_Vivo_Xenograft->Data_Analysis Conclusion Conclusion: Evaluation of Bystander Effect and Linker Performance Data_Analysis->Conclusion

References

Beyond Val-Cit: A Comparative Guide to Next-Generation Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ADC Linker Alternatives

The Val-Cit (valine-citrulline) dipeptide linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), offering a balance of plasma stability and efficient cleavage by lysosomal proteases like Cathepsin B within tumor cells. However, the quest for ADCs with wider therapeutic windows, improved stability, and efficacy against a broader range of cancers has spurred the development of numerous alternative linker technologies. This guide provides a comprehensive comparison of these alternatives to the Val-Cit linker, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

While Val-Cit remains a clinically validated and effective linker, its limitations, such as potential off-target cleavage and suboptimal performance with certain payloads, have driven innovation in linker design. This guide explores a spectrum of alternatives, each with unique cleavage mechanisms and properties:

  • Alternative Peptide Linkers: Modifications to the dipeptide sequence, such as Val-Ala, offer advantages in terms of hydrophilicity and reduced aggregation.

  • pH-Sensitive Linkers: These linkers, including hydrazones and carbonates, are engineered to release their payload in the acidic environment of endosomes and lysosomes.

  • Glutathione-Sensitive Linkers: Disulfide-based linkers exploit the higher concentration of glutathione (B108866) in the intracellular environment compared to the bloodstream to trigger payload release.

  • Enzyme-Cleavable (Non-Peptide) Linkers: Linkers incorporating substrates for other lysosomal enzymes, like β-glucuronidase, provide alternative cleavage mechanisms.

  • Non-Cleavable Linkers: These offer the highest plasma stability, releasing the payload only after complete degradation of the antibody in the lysosome.

The choice of linker is a critical parameter in ADC design, profoundly impacting its pharmacokinetics, efficacy, and safety profile. This guide aims to provide the necessary data and protocols to inform the rational selection of the optimal linker for a given ADC candidate.

Data Presentation: Quantitative Comparison of ADC Linkers

The following tables summarize key quantitative data comparing the performance of various linker technologies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, antibodies, and payloads used.

Table 1: Comparison of Plasma Stability of Different ADC Linkers

Linker TypeCleavage MechanismRepresentative LinkerPlasma Half-life (t½)Key Characteristics
Dipeptide (Baseline) Cathepsin BVal-Cit~120 h in human serum[1]Clinically validated, good balance of stability and cleavage.
Alternative Dipeptide Cathepsin BVal-AlaComparable to Val-Cit[2]Less hydrophobic than Val-Cit, reducing aggregation with high DARs.[2][3]
Tetrapeptide Cathepsin BGly-Gly-Phe-GlyMore stable than dipeptides in bloodstream[2]Used in Enhertu, allows for high DAR.[2]
pH-Sensitive Acid HydrolysisHydrazone~24 h in human serum[1]Prone to slow hydrolysis at physiological pH, leading to potential instability.[2]
Glutathione-Sensitive ReductionDisulfideVariable, can be enhanced by steric hindrance[4]Exploits high intracellular glutathione levels for selective cleavage.[][]
Enzyme-Cleavable β-glucuronidaseβ-glucuronideHighly stable in plasma[7]Low aggregation, suitable for high DAR ADCs.[7][]
Non-Cleavable Antibody DegradationThioether (SMCC)High plasma stability[9]Payload released with linker and amino acid attached; may limit bystander effect.[9]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Val-Cit Dipeptide Brentuximab Vedotin (Adcetris®)Karpas-299 (CD30+)~10[10]
Val-Ala Dipeptide Anti-HER2-MMAESK-BR-3 (HER2+)Comparable to Val-Cit ADC[3]
Glutathione-Sensitive huC242-SPDB-DM4COLO 205 (CanAg+)~0.1 (nM)[11]
β-Glucuronide Anti-CD70-MMAECaki-1 (CD70+)Selective and potent activity[12]
Non-Cleavable Trastuzumab Emtansine (Kadcyla®)SK-BR-3 (HER2+)~20[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of ADC linker performance.

In Vitro Plasma Stability Assay (LC-MS Method)

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human, rat, or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or antigen-specific affinity chromatography resin

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Reducing agent (e.g., DTT) for DAR analysis

  • Internal standard for payload quantification

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately freeze samples at -80°C until analysis.

  • Sample Preparation for Intact ADC Analysis (DAR Measurement):

    • Thaw plasma samples on ice.

    • Perform immunocapture of the ADC using Protein A or antigen-specific beads to separate it from plasma proteins.

    • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • For analysis of drug-to-antibody ratio (DAR), the ADC can be analyzed intact or after reduction with DTT to separate heavy and light chains.

  • Sample Preparation for Free Payload Quantification:

    • To the plasma aliquot, add an internal standard.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Intact ADC/DAR: Use a reverse-phase column suitable for large proteins. Employ a gradient of acetonitrile in water with 0.1% formic acid. The mass spectrometer should be operated in a high-resolution mode to resolve different drug-loaded species.

    • Free Payload: Use a C18 reverse-phase column. Employ a gradient of acetonitrile in water with 0.1% formic acid. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis:

    • DAR: Calculate the average DAR at each time point by analyzing the relative abundance of different drug-loaded antibody species. A decrease in average DAR over time indicates linker cleavage.

    • Free Payload: Quantify the concentration of the released payload at each time point using a standard curve.

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the ADC linker by lysosomal enzymes.

Materials:

  • ADC of interest

  • Isolated liver lysosomes (e.g., from rat or human)

  • Lysosomal assay buffer (e.g., 0.2 M sodium acetate, pH 4.7)

  • Dithiothreitol (DTT) to activate lysosomal enzymes

  • Specific enzyme inhibitors (e.g., CA-074 for Cathepsin B) as controls

  • LC-MS system for payload quantification

Procedure:

  • Lysosome Activation: Incubate the liver lysosomes with DTT in the assay buffer at 37°C for 30 minutes.[14]

  • Incubation: Add the ADC to the activated lysosome solution. If using inhibitors, pre-incubate the activated lysosomes with the inhibitor before adding the ADC. Incubate the mixture at 37°C.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS Analysis: Quantify the released payload in the supernatant using a validated LC-MS method as described in the plasma stability assay.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage in the presence of lysosomal enzymes.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target antigen-positive cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • MTT/XTT Addition:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the evaluation of ADC linkers.

ADC_Internalization_and_Trafficking cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Endosome Early Endosome (pH 6.0-6.5) ReceptorComplex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General pathway of ADC internalization, trafficking, and payload release.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker ADC_Lysosome ADC in Lysosome ValCit Val-Cit Linker Hydrazone Hydrazone Linker Disulfide Disulfide Linker Glucuronide β-glucuronide Linker Thioether Thioether Linker Cathepsin Cathepsin B Cathepsin->ValCit Cleavage Low_pH Low pH Low_pH->Hydrazone Hydrolysis GSH Glutathione (GSH) GSH->Disulfide Reduction Beta_Gluc β-glucuronidase Beta_Gluc->Glucuronide Cleavage Released_Payload Released Payload ValCit->Released_Payload Hydrazone->Released_Payload Disulfide->Released_Payload Glucuronide->Released_Payload Proteases Lysosomal Proteases Proteases->Thioether Antibody Degradation Thioether->Released_Payload

Caption: Overview of different linker cleavage mechanisms within the lysosome.

Experimental_Workflow_Plasma_Stability Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Split Sampling->Split Immuno Immunocapture of ADC Split->Immuno For DAR Protein_Ppt Protein Precipitation Split->Protein_Ppt For Free Payload LCMS_DAR LC-MS Analysis (Intact/Reduced ADC) Immuno->LCMS_DAR LCMS_Payload LC-MS Analysis (Free Payload) Protein_Ppt->LCMS_Payload Data_DAR Calculate Average DAR vs. Time LCMS_DAR->Data_DAR Data_Payload Quantify Free Payload vs. Time LCMS_Payload->Data_Payload End End: Stability Profile Data_DAR->End Data_Payload->End

Caption: Experimental workflow for assessing ADC plasma stability.

References

assessing the plasma stability of Azido-PEG1-Val-Cit-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Plasma Stability of Azido-PEG1-Val-Cit-OH Conjugates

For researchers, scientists, and drug development professionals, the plasma stability of an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. Insufficient stability can lead to premature release of the cytotoxic payload, causing off-target toxicity and diminished efficacy. Conversely, an overly stable linker might hinder drug release at the tumor site. This guide provides an objective comparison of the plasma stability of this compound conjugates with other commonly used ADC linkers, supported by experimental data.

The this compound linker is a cleavable linker system designed for precise drug delivery. It incorporates a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. The inclusion of a hydrophilic PEG1 spacer aims to improve solubility and pharmacokinetic properties. The azido (B1232118) group provides a versatile handle for conjugation to antibodies or other targeting moieties via click chemistry.

Comparative Plasma Stability of ADC Linkers

The stability of an ADC in plasma is influenced by the type of linker used. The following table summarizes quantitative data on the plasma stability of various linker types, including the Val-Cit linker found in this compound. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific antibody, payload, and analytical methods used.

Linker TypeConjugate ExamplePlasma SourceIncubation TimeStability MetricResultReference
Peptide (Val-Cit) Val-Cit-PABC-containing ADCHuman7 daysIntact ADC Remaining>90%[1]
Peptide (Val-Cit) Val-Cit-PABC-containing ADCMouse1 dayIntact ADC Remaining65%[1]
Peptide (Val-Cit) Val-Cit-PABC-containing ADCMouse4.5 daysIntact ADC Remaining30%[1]
Peptide (Val-Cit) Trastuzumab-Val-Cit-MMAEHuman28 daysIntact ADCNo significant degradation[2]
Peptide (Val-Cit) Trastuzumab-Val-Cit-MMAEMouse14 daysRemaining Conjugated Drug<5%[2]
Modified Peptide (Glu-Val-Cit) Trastuzumab-EVCit-MMAFMouse14 daysRemaining Conjugated Drug~100%
Non-cleavable Thioether-linked ADCHuman-General ObservationGenerally higher stability than cleavable linkers[3]
Hydrazone Acid-cleavable linker--General ObservationStability is pH-dependent; designed to be stable at physiological pH (~7.4)
Disulfide Redox-sensitive linker--General ObservationStability is dependent on the redox potential; generally stable in plasma but cleaved in the reducing environment of the cell[4][5]

Key Observations:

  • High Stability in Human Plasma: Val-Cit linkers, a key component of this compound, demonstrate high stability in human plasma, which is crucial for minimizing off-target toxicity in clinical applications[1][2].

  • Species-Specific Instability: A notable characteristic of Val-Cit linkers is their instability in rodent plasma, particularly from mice and rats. This is primarily due to the activity of the carboxylesterase 1c (Ces1c) enzyme, which can prematurely cleave the linker[6]. This highlights the importance of selecting appropriate animal models for preclinical evaluation.

  • Linker Engineering for Enhanced Stability: To address the instability in mouse plasma, modifications to the Val-Cit linker, such as the addition of a glutamic acid residue (Glu-Val-Cit or EVCit), have been shown to significantly improve stability without compromising its susceptibility to cleavage by cathepsins within the tumor cell[7][8].

  • Comparison with Other Linker Types: While quantitative head-to-head data is sparse, non-cleavable linkers are generally considered to have higher plasma stability compared to cleavable linkers[3]. Hydrazone and disulfide linkers exhibit conditional stability, relying on changes in pH and redox potential, respectively, for payload release[4][5].

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC.

Objective: To determine the rate of drug deconjugation from an ADC upon incubation in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Centrifuge

Methodology:

  • Prepare a stock solution of the ADC in PBS.

  • Add the ADC to pre-warmed plasma from different species to achieve a final concentration (e.g., 100 µg/mL).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.

  • To quantify the released payload, precipitate the plasma proteins by adding a cold protein precipitation solution.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant containing the released payload to a new plate for analysis.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • To determine the amount of intact ADC, immuno-affinity capture (e.g., using protein A/G beads) can be employed to isolate the ADC from the plasma before analysis by LC-MS to determine the drug-to-antibody ratio (DAR) over time[9]. A decrease in DAR indicates payload loss.

Visualizations

Experimental Workflow for Plasma Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC_stock ADC Stock Solution in PBS Incubate Incubate ADC in Plasma at 37°C ADC_stock->Incubate Plasma Pre-warmed Plasma (Human, Mouse, Rat) Plasma->Incubate Time_points Collect Aliquots at Various Time Points Incubate->Time_points Protein_precip Protein Precipitation Time_points->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis of Released Payload Supernatant->LCMS

Caption: Workflow for in vitro plasma stability assessment of ADCs.

Cleavage of Val-Cit Linker by Cathepsin B

G ADC Antibody-Drug Conjugate (with Val-Cit Linker) Internalization Internalization into Target Tumor Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Cit Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Payload_release Payload Release Cleavage->Payload_release

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker.

Logical Relationship of this compound Components

G cluster_functions Component Functions Azide Azido Group (N3) PEG1 PEG1 Spacer Azide->PEG1 Azide_func Conjugation to Antibody (via Click Chemistry) Azide->Azide_func ValCit Val-Cit Dipeptide PEG1->ValCit PEG1_func Improves Solubility and PK PEG1->PEG1_func OH Hydroxyl Group (-OH) ValCit->OH ValCit_func Enzymatic Cleavage Site (Cathepsin B) ValCit->ValCit_func OH_func Attachment of Payload OH->OH_func

Caption: Components and functions of the this compound linker.

References

A Head-to-Head Comparison of PEG Spacer Lengths in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing ADC Design

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become an invaluable tool for optimizing the performance of ADCs. The inherent hydrophilicity of PEG can mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1][2] This guide provides a comprehensive head-to-head comparison of different PEG spacer lengths in ADCs, supported by experimental data and detailed methodologies to inform rational drug design.

The length of the PEG spacer directly influences the stability, pharmacokinetics (PK), efficacy, and toxicity of an ADC.[1][2] The choice of an optimal PEG length is often a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. This decision is highly dependent on the specific antibody, payload, and target antigen.[2][3]

Impact of PEG Spacer Length on ADC Performance: A Quantitative Overview

The inclusion and length of a PEG spacer can significantly alter the physicochemical and biological properties of an ADC. Generally, longer PEG chains are associated with improved solubility and pharmacokinetics, which can lead to enhanced in vivo efficacy. However, this may come at the cost of reduced in vitro potency due to steric hindrance.[4][5]

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity

PEG Spacer LengthADC Example (Target-Payload)Cell LineIC50 (ng/mL)Fold Change vs. No/Short PEGReference
No PEGAnti-CD30-MMAEKarpas 299~10-[1]
PEG4Anti-CD30-MMAEKarpas 299~10No significant change[1]
PEG8Anti-CD30-MMAEKarpas 299~10No significant change[1]
PEG12Anti-CD30-MMAEKarpas 299~10No significant change[1]
No PEGAffibody-MMAENCI-N87~1-[6]
4 kDa PEGAffibody-MMAENCI-N87~4.54.5-fold reduction[6]
10 kDa PEGAffibody-MMAENCI-N87~2222-fold reduction[6]

Table 2: Impact of PEG Spacer Length on Pharmacokinetics in Rodents

PEG Spacer LengthADC ExampleAnimal ModelKey PK ParameterValueReference
PEG2Glucuronide-MMAERatClearance (mL/hr/kg)High[7]
PEG4Glucuronide-MMAERatClearance (mL/hr/kg)Moderate[7]
PEG8Glucuronide-MMAERatClearance (mL/hr/kg)Low (Optimal)[7]
PEG12Glucuronide-MMAERatClearance (mL/hr/kg)Low[7]
PEG24Glucuronide-MMAERatClearance (mL/hr/kg)Low[4][7]
No PEGAffibody-MMAEMouseHalf-life (t1/2)~1.5 h[6]
4 kDa PEGAffibody-MMAEMouseHalf-life (t1/2)~3.75 h (2.5-fold increase)[6]
10 kDa PEGAffibody-MMAEMouseHalf-life (t1/2)~16.8 h (11.2-fold increase)[6]

Table 3: Impact of PEG Spacer Length on In Vivo Efficacy

PEG Spacer LengthADC ExampleTumor ModelEfficacy OutcomeReference
PEG2Glucuronide-MMAEXenograftLess effective[7]
PEG8Glucuronide-MMAEXenograftMore effective[7]
No PEGAffibody-MMAENCI-N87 XenograftModerate tumor inhibition[6]
10 kDa PEGAffibody-MMAENCI-N87 XenograftSignificant tumor inhibition[6]

Visualizing the Role of PEG Spacers in ADCs

To better understand the concepts discussed, the following diagrams illustrate the general structure of a PEGylated ADC, a typical experimental workflow for comparison, and the logical pathway of ADC-mediated cell killing.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker Conjugation Site PEG PEG Spacer Linker->PEG Incorporates Payload Cytotoxic Payload PEG->Payload Connects to

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparing ADCs with Different PEG Spacers start Design & Synthesize ADCs (Varying PEG Lengths) conjugation ADC Conjugation & Purification start->conjugation characterization Characterization (DAR, Purity, Aggregation) conjugation->characterization invitro In Vitro Assays (Cytotoxicity, Stability) characterization->invitro pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies characterization->pk_pd analysis Data Analysis & Comparison invitro->analysis invivo In Vivo Efficacy Studies (Tumor Models) pk_pd->invivo invivo->analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

ADC_MoA cluster_MoA ADC Mechanism of Action binding ADC Binds to Target Antigen on Cancer Cell internalization Internalization of ADC-Antigen Complex binding->internalization trafficking Lysosomal Trafficking internalization->trafficking release Payload Release (Cleavable or Non-cleavable linker) trafficking->release action Payload Exerts Cytotoxic Effect release->action apoptosis Apoptosis of Cancer Cell action->apoptosis

Caption: Logical pathway of ADC-mediated cell killing.

Detailed Experimental Protocols

Detailed and standardized methodologies are essential for the accurate comparison of ADCs with different PEG spacer lengths.

ADC Conjugation and Characterization

This protocol outlines a general procedure for conjugating a payload to an antibody via a PEG linker containing a maleimide (B117702) group.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG-Payload linker

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of a reducing agent like TCEP to reduce interchain disulfide bonds, exposing free thiol groups.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution and incubate to allow the maleimide group to react with the antibody's thiol groups.

  • Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column. Collect the fractions corresponding to the monomeric ADC.[1]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectroscopy or HIC.[1]

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation by SEC.[1]

    • Integrity: Confirm the identity and integrity of the ADC using mass spectrometry.[1]

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADCs with different PEG spacer lengths

  • Control antibody

  • Cell viability reagent (e.g., MTT or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the cells and incubate for a specified period (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[1]

Pharmacokinetic (PK) Study in Rodents

This study evaluates how the PEG spacer length affects the distribution and clearance of the ADC in a living organism.

Materials:

  • Healthy mice or rats

  • ADCs with varying PEG spacer lengths

  • ELISA kit for detecting the human antibody portion of the ADC

Procedure:

  • Administration: Administer the ADCs intravenously to the animals at a specific dose.[2]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[2]

  • Plasma Isolation: Process the blood samples to isolate the plasma.[2]

  • Quantification: Measure the concentration of the ADC in the plasma samples using an ELISA.[2]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.[2]

In Vivo Antitumor Efficacy Study

This study assesses the ability of the ADCs to inhibit tumor growth in an animal model.

Materials:

  • Immunodeficient mice

  • Human tumor xenograft model expressing the target antigen

  • ADCs with different PEG spacer lengths

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[2]

  • Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[2]

  • ADC Administration: Administer the different ADCs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[2]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[2]

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.[2]

Conclusion

The length of the PEG spacer is a critical parameter in the design of ADCs that significantly impacts their therapeutic index. While shorter PEG linkers may be sufficient in some cases, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2] However, a potential trade-off with in vitro potency may exist, and very long PEG chains can sometimes lead to reduced cytotoxicity.[1][6] The optimal PEG spacer length is context-dependent and must be determined empirically for each specific antibody, payload, and target combination.[2][3] A systematic evaluation of a range of PEG spacer lengths using the standardized protocols outlined in this guide is crucial for the rational design and development of safer and more effective Antibody-Drug Conjugates.

References

A Researcher's Guide to Confirming Site-Specific Conjugation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The development of site-specific antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, offering improved homogeneity, stability, and a wider therapeutic window compared to randomly conjugated ADCs.[1][2] The precise placement and number of cytotoxic drugs on the antibody are critical quality attributes (CQAs) that directly impact the safety and efficacy of these complex biotherapeutics.[1] Consequently, a robust analytical toolkit is essential to verify the site of conjugation, determine the drug-to-antibody ratio (DAR), and assess the overall heterogeneity of the ADC population.[3]

This guide provides a comparative overview of the key analytical methods employed to confirm site-specific conjugation, complete with experimental data summaries and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Methods

A variety of analytical techniques are utilized to characterize site-specific ADCs, each offering distinct advantages and limitations. The choice of method often depends on the specific information required, the stage of development, and the properties of the ADC itself.[4][5]

Analytical Method Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Molecular weight, DAR, drug load distribution, precise conjugation siteHigh accuracy and resolution, provides detailed structural information[6][7]Can be complex, may require sample preparation that alters the native state[8]In-depth characterization, confirmation of conjugation site
Hydrophobic Interaction Chromatography (HIC) DAR, drug load distribution, presence of unconjugated antibodyNon-denaturing conditions preserve the native structure, robust and reproducible[9][10]Incompatible with MS due to non-volatile salts, may not separate positional isomers[8]Routine quality control, monitoring of drug distribution
Reversed-Phase HPLC (RP-HPLC) DAR, drug load distribution (light and heavy chain levels)High resolution and efficiency, compatible with MS[11]Denaturing conditions, may not be suitable for all ADCsDetailed DAR analysis, stability and release profiling[12]
UV/Vis Spectroscopy Average DARSimple, rapid, and convenient[13][14]Provides only an average DAR, no information on distribution, less accurate than other methods[11][15]Quick estimation of average DAR
Capillary Electrophoresis (CE) DAR, drug load distribution, charge heterogeneityHigh resolution and efficiency, requires minimal sample[16][17]Can be less robust than HPLC methods, surface interactions can be an issueAnalysis of charge variants and drug-load distribution
Ligand-Binding Assays (LBA) Functional assessment, concentration in biological matricesHigh sensitivity and throughput, measures biologically active ADC[11][18]Does not provide structural information, requires specific reagentsPharmacokinetic (PK) and immunogenicity studies

Detailed Experimental Protocols

Mass Spectrometry (MS) for Intact and Subunit Analysis

Mass spectrometry is a powerful tool for the detailed characterization of ADCs, providing precise mass measurements that can confirm the covalent attachment of the drug-linker to the antibody.[7]

Objective: To determine the molecular weight of the intact ADC and its subunits (light and heavy chains) to confirm conjugation and calculate the DAR.

Protocol:

  • Sample Preparation:

    • For intact mass analysis under denaturing conditions, dilute the ADC to 0.1 mg/mL in a solution of 0.1% formic acid in acetonitrile/water (1:1 v/v).

    • For subunit analysis, reduce the interchain disulfide bonds by incubating the ADC (1 mg/mL) with 50 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Use a reversed-phase column (e.g., C4) with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS): Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range appropriate for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC and its subunits.

    • Calculate the DAR by comparing the masses of the conjugated and unconjugated species.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates molecules based on their hydrophobicity and is the reference technique for analyzing the drug distribution of cysteine-linked ADCs under non-denaturing conditions.[19] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8]

Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Note: It may be necessary to include an organic modifier like isopropanol (B130326) in both mobile phases to elute highly hydrophobic ADCs.[19]

  • HIC Analysis:

    • Column: Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).

    • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the different species.

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy offers a straightforward method for estimating the average DAR based on the absorbance characteristics of the antibody and the conjugated drug.[13][14]

Objective: To determine the average drug-to-antibody ratio.

Protocol:

  • Measurement:

    • Measure the absorbance of the ADC solution at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Calculation:

    • Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to set up a system of two equations with two unknowns (the concentrations of the antibody and the drug).

    • Solve for the concentrations and calculate the molar ratio of drug to antibody to obtain the average DAR.

Visualizing Workflows and Relationships

Experimental Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a site-specific ADC, starting from the purified conjugate and leading to a comprehensive understanding of its critical quality attributes.

ADC_Characterization_Workflow cluster_Initial_Analysis Initial Analysis cluster_Detailed_Characterization Detailed Characterization cluster_Functional_Assessment Functional Assessment UV_Vis UV/Vis Spectroscopy HIC HIC LC_MS LC-MS (Intact/Subunit) HIC->LC_MS Orthogonal Confirmation Peptide_Mapping Peptide Mapping LC_MS->Peptide_Mapping Site Confirmation LBA Ligand-Binding Assay Purified_ADC Purified Site-Specific ADC Purified_ADC->UV_Vis Quick DAR Estimate Purified_ADC->HIC DAR Distribution Purified_ADC->LC_MS Precise Mass & DAR Purified_ADC->LBA Biological Activity

Caption: A typical analytical workflow for the characterization of site-specific ADCs.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between different analytical techniques and the information they provide for the confirmation of site-specific conjugation.

Analytical_Technique_Relationships cluster_Core_Question Core Question: Is the Conjugation Site-Specific? cluster_Primary_Techniques Primary Techniques cluster_Secondary_Techniques Secondary & Complementary Techniques cluster_Information_Gained Information Gained Core_Question Site-Specific Conjugation Mass_Spec Mass Spectrometry Core_Question->Mass_Spec Directly Addresses HIC HIC Core_Question->HIC Provides Evidence DAR Drug-to-Antibody Ratio Mass_Spec->DAR Distribution Drug Load Distribution Mass_Spec->Distribution Site_Confirmation Conjugation Site Confirmation Mass_Spec->Site_Confirmation Purity Purity & Heterogeneity Mass_Spec->Purity HIC->DAR HIC->Distribution HIC->Purity RP_HPLC RP-HPLC RP_HPLC->DAR RP_HPLC->Distribution CE Capillary Electrophoresis CE->DAR CE->Purity UV_Vis UV/Vis Spectroscopy UV_Vis->DAR Average Only

Caption: Logical relationships between analytical methods and the information they provide.

References

A Comparative Analysis of Val-Cit Linker Cross-Reactivity with Other Proteases in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has been a cornerstone in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of cytotoxic payloads within tumor cells. The intended mechanism of action relies on the specific cleavage of the linker by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][] However, emerging evidence reveals that the Val-Cit linker is not exclusively cleaved by Cathepsin B, exhibiting cross-reactivity with other proteases. This guide provides a comprehensive comparison of the Val-Cit linker's performance in the presence of various proteases, supported by experimental data, to inform the rational design of next-generation ADCs.

Intended Mechanism of Action: Cathepsin B Cleavage

Upon internalization of an ADC into a target cancer cell, it is trafficked to the lysosome.[2] Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[2] This enzymatic cleavage initiates a self-immolative cascade of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[1][2]

ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Val-Cit Linker Cleavage CathepsinB->Cleavage PABC PABC Spacer Self-Immolation Cleavage->PABC Payload Active Payload Release PABC->Payload Target Cytotoxic Effect on Cancer Cell Payload->Target

Caption: Intended ADC intracellular trafficking and payload release.

Cross-Reactivity with Other Proteases

While highly effective, the Val-Cit linker has demonstrated susceptibility to cleavage by proteases other than Cathepsin B, leading to potential off-target toxicities and reduced therapeutic efficacy.

1. Other Cathepsins:

Initial assumptions pointed to Cathepsin B as the sole protease responsible for Val-Cit linker cleavage. However, gene knockout studies have revealed that other cathepsins, including Cathepsin S, Cathepsin L, and Cathepsin F, are also involved in the cleavage mechanism.[4][5][6] This broader cathepsin sensitivity can be advantageous for payload release in tumors with heterogeneous cathepsin expression profiles.

2. Neutrophil Elastase:

A significant concern in ADC development is off-target toxicity, with neutropenia being a common adverse event, particularly with ADCs utilizing a Val-Cit-MMAE (monomethyl auristatin E) configuration.[4][6] Studies have shown that neutrophil elastase, a serine protease released by neutrophils, can readily cleave the Val-Cit linker.[2][4][5] This premature cleavage in the systemic circulation is believed to contribute to off-target toxicities like neutropenia.[2]

3. Carboxylesterase 1C (Ces1C):

Preclinical evaluation of ADCs in rodent models has been complicated by the instability of the Val-Cit linker in their plasma. The primary enzyme responsible for this premature payload release in mice and rats is Carboxylesterase 1C (Ces1C).[2][4][7] This species-specific susceptibility is not observed in human plasma, highlighting the importance of careful consideration when extrapolating preclinical data.[8]

Comparative Data on Protease-Mediated Cleavage

The following table summarizes the cleavage susceptibility of the Val-Cit linker and its modified counterparts by different proteases.

LinkerPrimary Target ProteaseOther Susceptible ProteasesKey CharacteristicsReference
Val-Cit Cathepsin BCathepsin S, L, F; Neutrophil Elastase; Carboxylesterase 1C (rodent)The "gold standard" cleavable linker, but with known off-target cleavage.[2][4][5][6]
Val-Ala Cathepsin BCathepsin L (lower efficiency)Offers reduced hydrophobicity compared to Val-Cit, potentially mitigating aggregation issues.[9][10][11]
Glu-Val-Cit (EVCit) Cathepsin BResistant to Carboxylesterase 1C (Ces1C)Designed to improve stability in mouse plasma for more reliable preclinical studies.[12]
cBu-Cit Cathepsin BIncreased specificity for Cathepsin B over other cathepsins.A peptidomimetic linker designed for enhanced selectivity.[10]
Asn-Asn LegumainStable against human Neutrophil Elastase.Demonstrates higher cleavage rates in lysosomes compared to Val-Cit.[10]
Alternative Linker Technologies

To address the limitations of the Val-Cit linker, several alternative strategies have been developed:

  • Modified Peptide Linkers: Introducing modifications to the dipeptide sequence, such as in the Glu-Val-Cit (EVCit) linker, can enhance stability against specific off-target proteases like Ces1C.[12]

  • Peptidomimetic Linkers: The development of non-natural peptide-like structures, such as the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-based linkers, aims to increase specificity for Cathepsin B.[10]

  • Non-Peptide Cleavable Linkers: Exploration of linkers susceptible to other tumor-associated enzymes, like β-glucuronidase or sulfatases, offers alternative release mechanisms.[11][13]

cluster_val_cit Val-Cit Linker cluster_alternatives Alternative Linkers ValCit Val-Cit ValAla Val-Ala EVCit Glu-Val-Cit (EVCit) cBuCit cBu-Cit Other Other Novel Linkers Protease Protease Susceptibility Protease->ValCit Broad Protease->ValAla Moderate Protease->EVCit Specific (resists Ces1C) Protease->cBuCit Highly Specific (Cathepsin B) Protease->Other Varied Mechanisms

Caption: Comparison of protease susceptibility among linkers.

Experimental Protocols

In Vitro ADC Cleavage Assay

This protocol outlines a general workflow for assessing the cleavage of a Val-Cit linker in the presence of a specific protease.

Objective: To determine the rate and extent of ADC cleavage by a purified protease or in a complex biological matrix.

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Purified protease (e.g., Cathepsin B, Neutrophil Elastase) or biological matrix (e.g., mouse plasma, human plasma)

  • Assay Buffer (specific to the protease, e.g., 100 mM sodium acetate, pH 5.5 for Cathepsin B)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC at a final concentration of 1-10 µM in the appropriate assay buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified protease or biological matrix to the reaction mixture. For negative controls, either omit the enzyme or add a specific inhibitor.

  • Incubation: Incubate the samples at 37°C for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: At each time point, stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Data Interpretation: Calculate the percentage of payload release at each time point to determine the linker's stability and cleavage kinetics.

Start Start Setup Prepare ADC and Buffer Start->Setup AddEnzyme Add Protease/Plasma Setup->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Timepoints Collect Samples at Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro ADC cleavage assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic potency of an ADC, which is an indirect measure of successful payload release.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add to the cells.

  • Incubation: Incubate the cells with the ADC for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.

Conclusion

The Val-Cit linker remains a robust and clinically validated tool in ADC design. However, a thorough understanding of its cross-reactivity with proteases other than Cathepsin B is crucial for mitigating off-target toxicities and improving the therapeutic index of ADCs. The choice of linker should be guided by the specific therapeutic application, the target antigen, the payload, and the preclinical models used for evaluation. As the field of ADCs continues to evolve, the development of next-generation linkers with enhanced stability and specificity will be paramount to creating safer and more effective cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG1-Val-Cit-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Disposal Information

I. Understanding the Hazards

Azido-PEG1-Val-Cit-OH is a multi-component molecule, and its primary hazard is associated with the azide (B81097) group . Organic azides are potentially explosive and can decompose violently upon shock, friction, or heating. They are also acutely toxic. The valine-citrulline dipeptide and PEG linker components are generally considered to be of low toxicity. However, the overall compound should be handled with care, assuming the hazard profile of its most reactive component. A related compound, Azido-PEG1-Val-Cit-PABC-PNP, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid heating the compound unless as part of a controlled reaction protocol.

  • Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.

  • Keep away from acids, strong oxidizing agents, and heavy metals, as these can form highly explosive metal azides.

II. Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its state: as an unreacted reagent, within a quenched reaction mixture, or as a contaminant on laboratory equipment.

A. Unreacted (Neat) Compound

Solid waste containing this compound must be treated as hazardous chemical waste.

Table 1: Disposal Protocol for Unreacted this compound

StepActionDetailed Instructions
1Segregation Do not mix with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
2Packaging Place the compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
3Labeling Affix a hazardous waste label to the container. The label must include the full chemical name: "this compound", the approximate quantity, and the associated hazards (e.g., "Toxic," "Organic Azide").
4Storage Store the labeled waste container in a designated hazardous waste accumulation area, away from incompatible materials.
5Disposal Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
B. Quenched Reaction Mixtures

For reaction mixtures containing this compound, the azide functionality should ideally be destroyed before disposal. Consult with your institution's EHS department before attempting any chemical neutralization. A common method for destroying residual azides is treatment with a reducing agent.

Experimental Protocol: Azide Quenching (for informational purposes - EHS approval required)

  • Reaction Setup: In a well-ventilated fume hood, cool the reaction mixture in an ice bath.

  • Reducing Agent Preparation: Prepare a fresh solution of a suitable reducing agent, such as sodium nitrite (B80452) followed by ceric ammonium (B1175870) nitrate, or triphenylphosphine. The choice and amount of quenching agent will depend on the reaction scale and solvent.

  • Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with stirring. Be aware of potential gas evolution.

  • Verification of Quenching: Use an appropriate analytical method (e.g., TLC with a stain that reacts with azides, or IR spectroscopy to monitor the disappearance of the azide peak at ~2100 cm⁻¹) to confirm the complete destruction of the azide.

  • Disposal of Quenched Mixture: Once the azide is confirmed to be destroyed, the resulting mixture should still be disposed of as hazardous chemical waste, following the procedures outlined for liquid waste below.

C. Contaminated Labware and Materials

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Table 2: Disposal of Contaminated Materials

Material TypeDisposal Procedure
Solid Waste (e.g., gloves, weighing paper, pipette tips, absorbent pads) Collect in a designated, clearly labeled hazardous waste bag or container[2].
Liquid Waste (e.g., solvents from cleaning glassware) Collect in a labeled, sealed hazardous waste container. Do not pour down the drain[2].
"Sharps" Waste (e.g., needles, contaminated glassware) Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste.

III. Disposal Workflow and Decision Process

The following diagrams illustrate the logical flow for the proper disposal of this compound.

G cluster_0 Start: Identify this compound Waste cluster_1 Waste Categorization cluster_2 Action cluster_3 Final Disposal start Identify Waste Type unreacted Unreacted (Neat) Compound start->unreacted reaction_mixture Reaction Mixture start->reaction_mixture contaminated_labware Contaminated Labware start->contaminated_labware package_solid Package and Label as Hazardous Solid Waste unreacted->package_solid quench Consult EHS: Quench Azide? reaction_mixture->quench segregate_solids Segregate and Label as Contaminated Solid Waste contaminated_labware->segregate_solids ehs_pickup Arrange for EHS Pickup package_solid->ehs_pickup package_liquid Package and Label as Hazardous Liquid Waste quench->package_liquid Yes/No package_liquid->ehs_pickup segregate_solids->ehs_pickup G cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Storage and Disposal A Unreacted Solid Reaction Liquid Contaminated Sharps Contaminated Solids B Labeled Hazardous Solid Waste Container Labeled Hazardous Liquid Waste Container Labeled Sharps Container Labeled Hazardous Solid Waste Bag A:f0->B:f0 A:f1->B:f1 A:f2->B:f2 A:f3->B:f3 C Designated Hazardous Waste Accumulation Area D EHS Pickup and Disposal C->D

References

Safe Handling and Disposal of Azido-PEG1-Val-Cit-OH: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Azido-PEG1-Val-Cit-OH. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Compound Overview and Hazard Identification

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It incorporates a reactive azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide that is susceptible to enzymatic cleavage.[][5]

The primary hazards associated with this compound stem from its organic azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, and light, posing a risk of explosive decomposition.[6] The azide ion is also highly toxic, with a toxicity profile similar to that of cyanide.[6][7] Furthermore, as the compound is often supplied as a lyophilized powder, inhalation of dust particles presents a respiratory hazard.[8]

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently when subjected to energy input.[6]

  • High Acute Toxicity: The azide functional group is toxic.[6][7]

  • Formation of Hazardous Byproducts:

    • Contact with acids can generate highly toxic and explosive hydrazoic acid.[9]

    • Contact with heavy metals (e.g., copper, lead) or metal spatulas can form dangerously unstable and shock-sensitive metal azides.[7][9]

    • Use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can lead to the formation of explosive di- and tri-azidomethane.[6][9]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound. The required equipment varies depending on the physical form of the compound being handled.

Protection Type Handling Solid/Lyophilized Powder Handling Solutions Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldSafety Goggles (Face shield recommended if splash risk exists)Goggles must be ANSI Z87.1 certified. A face shield provides additional protection from splashes and unexpected energetic events.[8][10]
Hand Double Nitrile GlovesDouble Nitrile GlovesProvides protection against chemical contact. Change gloves immediately upon contamination. For highly toxic azides, wearing SilverShield™ gloves beneath the outer nitrile pair is recommended.[8][11]
Body Laboratory CoatLaboratory CoatA standard lab coat protects skin and personal clothing from contamination.[8]
Respiratory N95 Respirator or Dust MaskNot generally required if handled in a fume hoodEssential to prevent inhalation of the potent lyophilized powder.[8]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.

3.1. Preparation and Weighing (Solid Form)

  • Designate Work Area: Ensure the fume hood is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[6][9]

  • Don PPE: Put on all required PPE as specified in the table above for handling solids.

  • Equilibrate Compound: Before opening, allow the sealed container to warm to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Use non-metallic (e.g., ceramic or plastic) spatulas for weighing.[9] Weigh the desired amount of powder quickly to minimize exposure to air.

  • Storage: Store the compound at -20°C in a tightly sealed, light-protected container.[7]

3.2. Solution Preparation

  • Select Solvent: Use appropriate anhydrous solvents such as DMF or DMSO. Avoid all halogenated and acidic solvents.[6]

  • Dissolution: In the fume hood, add the solvent to the vessel containing the weighed powder. Cap the vessel and mix gently to dissolve. Sonication may be used cautiously to aid dissolution.

  • Storage of Solutions: If necessary, store solutions in single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles. Solutions at -20°C should be used within a month, while those at -80°C may be stable for up to six months.[8][12]

G cluster_prep Preparation cluster_ops Operation cluster_disposal Disposal start Receive Compound storage Store at -20°C Protect from Light start->storage ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Using Non-Metallic Spatula fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collect Collect All Waste (Liquid & Solid) experiment->waste_collect waste_label Label as 'Azide Waste' Keep Segregated waste_collect->waste_label deactivate Deactivate Dilute Liquid Waste (if applicable) waste_label->deactivate Liquid Waste dispose Dispose via Institutional Hazardous Waste Program waste_label->dispose Solid Waste deactivate->dispose

Caption: Workflow for handling this compound from receipt to disposal.

Disposal Plan

Proper disposal is critical to prevent the formation of explosive compounds in waste streams.

4.1. General Principles

  • Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Incompatibilities: Never mix azide waste with acidic waste, heavy metal waste, or halogenated solvent waste.[9]

  • No Drain Disposal: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.[11]

4.2. Disposal of Contaminated Solids

  • Place all contaminated solid waste (e.g., gloves, pipette tips, weigh boats, paper towels) into the designated "Azide Waste" container for pickup by your institution's hazardous waste management service.

4.3. Disposal of Liquid Waste

  • Concentrated Waste: Collect all concentrated solutions and unused material in a compatible, sealed, and clearly labeled hazardous waste container.

  • Deactivation of Dilute Solutions (≤5%): Dilute aqueous solutions of azides can be chemically deactivated before disposal. This procedure must be performed in a chemical fume hood.[11]

    • Setup: Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

    • Preparation of Nitrite (B80452) Solution: Prepare a 20% aqueous solution of sodium nitrite. Use 1.5 grams of sodium nitrite for every 1 gram of sodium azide in the waste solution.

    • Deactivation: While stirring vigorously, add the sodium nitrite solution dropwise to the azide solution. The reaction generates nitric oxide gas and should be performed slowly.

    • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution.

    • Final Disposal: Pour the neutralized, deactivated solution into a hazardous waste container for disposal through your institution's environmental health and safety program.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and absorb the spill with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand).

    • Collect the contaminated absorbent into the designated azide waste container.

    • For large spills, evacuate the lab, post a warning sign, and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.